Product packaging for Bavisant(Cat. No.:CAS No. 929622-08-2)

Bavisant

Cat. No.: B1667764
CAS No.: 929622-08-2
M. Wt: 329.4 g/mol
InChI Key: BGBVSGSIXIIREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bavisant has been used in trials studying the basic science and treatment of Alcoholism, Pharmacokinetics, Drug Interactions, Attention Deficit Hyperactivity Disorder, and Attention Deficit Disorders With Hyperactivity.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
See also: this compound Dihydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O2 B1667764 Bavisant CAS No. 929622-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBVSGSIXIIREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026045
Record name (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929622-08-2
Record name Bavisant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bavisant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAVISANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9827P7LFVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bavisant: A Technical Deep-Dive into its Mechanism of Action as a Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bavisant (also known as JNJ-31001074 and BEN-2001) is a potent, selective, and orally active antagonist of the histamine H3 (H3) receptor.[1][2] Developed initially by Janssen Pharmaceutical and later investigated by BenevolentAI, its mechanism of action centers on the blockade of H3 autoreceptors and heteroreceptors in the central nervous system. This action was hypothesized to disinhibit the release of several key neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, thereby promoting wakefulness and enhancing cognitive functions.[3] Despite promising preclinical findings, this compound's clinical development for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy was discontinued due to a lack of significant clinical efficacy.[3] A subsequent Phase 2b trial (CASPAR) investigating its use for excessive daytime sleepiness in Parkinson's disease patients also did not yield positive results. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the H3 receptor, its effects on neurotransmitter systems, and the methodologies of key preclinical and clinical investigations.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a high-affinity antagonist at the human histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters.

By blocking the H3 receptor, this compound effectively removes this inhibitory brake, leading to an increased release of histamine and other neurotransmitters in key brain regions associated with arousal and cognition, such as the cortex and hippocampus.[3]

Signaling Pathway of H3 Receptor Antagonism

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, histamine binds to the presynaptic H3 autoreceptor, leading to an inhibition of histamine release. This compound, as an antagonist, blocks this interaction.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicle Histamine_release Histamine Release Histamine_vesicle->Histamine_release Exocytosis H3R Histamine H3 Receptor (Autoreceptor) H3R->Histamine_release Inhibits (-) This compound This compound This compound->H3R Blocks Histamine_release->H3R Binds to Released_Histamine Histamine Postsynaptic_Receptor Postsynaptic Histamine Receptor (e.g., H1, H2) Released_Histamine->Postsynaptic_Receptor Activates Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Initiates

This compound blocks the inhibitory H3 autoreceptor, increasing histamine release.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity
CompoundTargetSpeciesAssay TypepKiReference
This compound (JNJ-31001074)Histamine H3 ReceptorHumanRadioligand Binding8.27
Table 2: Preclinical Pharmacokinetics in Rats
CompoundRoute of AdministrationParameterValueUnitReference
This compound (11j)IntravenousClearance1.3 ± 0.3L/h/kg
Volume of Distribution (steady state)6.7 ± 0.9L/kg
Half-life3.7 ± 0.4h

Experimental Protocols

Histamine H3 Receptor Binding Assay (General Protocol)

While a specific, detailed protocol for the this compound binding assay is not publicly available, a representative protocol for determining the binding affinity of a compound to the human H3 receptor using a radioligand binding assay is described below. This is based on standard methodologies in the field.

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

Materials:

  • Cell membranes expressing the recombinant human histamine H3 receptor.

  • Radioligand: [3H]-N-α-methylhistamine.

  • Non-specific binding control: A high concentration of a non-labeled H3 receptor ligand (e.g., unlabeled N-α-methylhistamine).

  • Test compound: this compound at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound. Prepare assay buffer, radioligand solution, and non-specific binding control.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound (this compound), buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters and add scintillation fluid. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release (General Protocol)

The following is a generalized protocol for an in vivo microdialysis experiment in rats to measure changes in neurotransmitter levels, as would have been used to assess the effect of this compound on acetylcholine release in the frontal cortex.

Objective: To measure the effect of this compound administration on the extracellular levels of acetylcholine in the rat prefrontal cortex.

Materials:

  • Male Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for administration (e.g., oral gavage).

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the prefrontal cortex. Allow the animal to recover from surgery.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

  • Drug Administration: Administer this compound to the rat (e.g., via oral gavage).

  • Post-Dosing Sample Collection: Continue to collect dialysate samples at the same regular intervals for a specified period after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC with electrochemical detection.

  • Data Analysis: Express the post-dosing acetylcholine levels as a percentage of the baseline levels for each animal. Perform statistical analysis to determine the significance of any changes.

Effects on Neurotransmitter Systems

Experimental Workflow for Assessing Neurotransmitter Release

The following diagram illustrates the general workflow for a preclinical in vivo microdialysis study to assess the impact of a drug like this compound on neurotransmitter levels.

cluster_workflow In Vivo Microdialysis Workflow Animal_Prep Animal Preparation (Surgery & Recovery) Probe_Insertion Microdialysis Probe Insertion Animal_Prep->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Dose_Collection Post-Dose Sample Collection Drug_Admin->Post_Dose_Collection HPLC HPLC Analysis of Dialysates Post_Dose_Collection->HPLC Data_Analysis Data Analysis (% Change from Baseline) HPLC->Data_Analysis Results Results (Neurotransmitter Levels) Data_Analysis->Results

Workflow for in vivo microdialysis to measure neurotransmitter release.

Clinical Trials and Discontinuation

This compound was investigated in several clinical trials for various indications. A key Phase 2 study in adults with ADHD (NCT00880217) failed to demonstrate significant clinical efficacy compared to placebo. The development for narcolepsy was also discontinued. Subsequently, a Phase 2b dose-finding study (CASPAR, NCT03194217) was completed for the treatment of Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease. While the trial results have been posted, external commentary suggests they were negative.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action, centered on the disinhibition of histamine and other key neurotransmitter release in the brain, was supported by preclinical data. However, this promising preclinical profile did not translate into significant clinical efficacy in trials for ADHD, narcolepsy, and excessive daytime sleepiness in Parkinson's disease, leading to the discontinuation of its development. The discrepancy between the preclinical rationale and clinical outcomes highlights the complexities of translating receptor-level pharmacology into therapeutic benefit for complex neurological and psychiatric disorders. Further research into the nuanced roles of the histaminergic system in these conditions may provide insights into the clinical findings with this compound and guide the development of future H3 receptor modulators.

References

Bavisant: A Technical Overview of a Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (JNJ-31001074) is a potent, selective, and orally active antagonist of the histamine H3 receptor that readily penetrates the blood-brain barrier.[1][2] Developed by Johnson & Johnson, it was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD).[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.

Chemical Properties and Structure

This compound is a small molecule with the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₂₇N₃O₂
Molecular Weight 329.44 g/mol
IUPAC Name (4-cyclopropylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone
CAS Number 929622-08-2
Synonyms JNJ-31001074, BEN-2001

Mechanism of Action

This compound functions as a high-affinity antagonist at the histamine H3 receptor (hH3R pKi = 8.27).[5] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as both an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By antagonizing the H3 receptor, this compound blocks the constitutive activity of the receptor and the inhibitory effects of histamine, leading to an increase in the release of these key neurotransmitters, which are involved in wakefulness, attention, and cognitive functions. Preclinical studies have shown that this compound increases acetylcholine levels in the rat frontal cortex.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including inhibiting N-type voltage-gated calcium channels and activating inwardly rectifying potassium channels. As an antagonist, this compound blocks these downstream signaling events.

Histamine_H3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound H3R Histamine H3 Receptor (GPCR) This compound->H3R Histamine Histamine Histamine->H3R G_protein Gi/o Protein H3R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel N-type Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibition K_channel GIRK Channel G_beta_gamma->K_channel Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter_release Decreased Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux K⁺ Efflux K_channel->K_efflux K_efflux->Neurotransmitter_release

Caption: Histamine H3 Receptor Signaling Pathway.

Preclinical Pharmacology

In Vitro Binding Affinity

This compound demonstrates high affinity for the human histamine H3 receptor.

ParameterValueReference
hH3R pKi 8.27
Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species have not been fully published in the reviewed literature. However, it is described as an orally active and brain-penetrating compound.

Preclinical Pharmacodynamics

Preclinical studies have demonstrated that this compound occupies H3 receptors in the brain and elicits pharmacodynamic effects consistent with its mechanism of action.

SpeciesEffectReference
Rat Increased acetylcholine levels in the frontal cortex

Clinical Development

This compound was primarily investigated for the treatment of ADHD in adults.

Clinical Pharmacokinetics

A Phase I study (NCT00915434) was conducted to evaluate the effect of food on the pharmacokinetics of this compound in healthy subjects; however, the results of this study have not been publicly disclosed.

Clinical Efficacy (NCT00880217)

A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study was conducted to evaluate the efficacy and safety of three dosages of this compound (1 mg/day, 3 mg/day, and 10 mg/day) compared with placebo in adults with ADHD.

Primary Efficacy Endpoint: Change from baseline in the ADHD Rating Scale, Version IV (ADHD-RS-IV) total score at day 42.

Treatment GroupMean Change from Baseline in ADHD-RS-IV Total Scorep-value vs. Placebo
Placebo -8.8-
This compound 1 mg/day -9.3Not statistically significant
This compound 3 mg/day -11.2Not statistically significant
This compound 10 mg/day -12.20.161
Atomoxetine 80 mg/day -15.3<0.005
OROS Methylphenidate 54 mg/day -15.7<0.005

This compound did not demonstrate a statistically significant improvement in the primary efficacy endpoint compared to placebo. Secondary efficacy assessments showed a similar pattern with a non-significant trend towards improvement.

Clinical Safety and Tolerability

The safety and tolerability of this compound were assessed in the same clinical trial.

Treatment GroupIncidence of Total Treatment-Emergent Adverse Events (TEAEs)Discontinuations due to TEAEs
Placebo 58.9%2.7%
This compound 1 mg/day 61.8%4.4%
This compound 3 mg/day 82.4%7.4%
This compound 10 mg/day 89.0%19.2%
Atomoxetine 80 mg/day 83.8%10.8%
OROS Methylphenidate 54 mg/day 82.4%8.8%

The lower doses of this compound were generally well-tolerated, while the 10 mg/day dose was associated with a higher incidence of TEAEs and discontinuations. Commonly reported adverse events for this compound included insomnia (dose-dependent), abnormal dreams, dysgeusia, nausea, and dizziness.

Rationale for Development and Discontinuation

Bavisant_Development_Rationale H3R_Target Histamine H3 Receptor: Autoreceptor and Heteroreceptor in the CNS H3R_Antagonism H3 Receptor Antagonism H3R_Target->H3R_Antagonism Target for Antagonism Neurotransmitter_Release Increased Release of: - Histamine - Acetylcholine - Norepinephrine - Dopamine H3R_Antagonism->Neurotransmitter_Release Leads to Pro_Cognitive_Effects Pro-cognitive and Wake-promoting Effects (Preclinical) Neurotransmitter_Release->Pro_Cognitive_Effects Results in ADHD_Hypothesis Hypothesis: Potential Treatment for ADHD Pro_Cognitive_Effects->ADHD_Hypothesis Forms basis of Clinical_Trial Phase II Clinical Trial (NCT00880217) ADHD_Hypothesis->Clinical_Trial Tested in Efficacy_Outcome Outcome: No significant improvement in ADHD symptoms vs. Placebo Clinical_Trial->Efficacy_Outcome Resulted in Discontinuation Discontinuation of Development for ADHD Efficacy_Outcome->Discontinuation Led to

Caption: this compound Development and Discontinuation Rationale.

The development of this compound for ADHD was based on the hypothesis that antagonizing the H3 receptor would increase the release of neurotransmitters crucial for attention and wakefulness, thereby alleviating ADHD symptoms. While preclinical data supported this hypothesis, the Phase II clinical trial did not demonstrate sufficient efficacy, leading to the discontinuation of its development for this indication.

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the histamine H3 receptor.

Materials:

  • Membranes: CHO-K1 cell membranes expressing the human histamine H3 receptor.

  • Radioligand: [³H]N-α-methylhistamine ([³H]NAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Clobenpropit or 100 µM Histamine.

  • Test compound: this compound or other compounds of interest at various concentrations.

  • Filtration apparatus: 96-well GF/C filter plates, vacuum manifold.

  • Scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 15 µ g/well ) in ice-cold assay buffer.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]NAMH) at a fixed concentration (e.g., 1 nM).

  • Add the diluted membranes to each well to initiate the binding reaction. The total assay volume is typically 550 µL.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate for 60 minutes at 27 °C.

  • Terminate the incubation by rapid filtration through the GF/C filter plate using a vacuum manifold.

  • Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Analyze the data to determine the IC₅₀ of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Dilute Membranes - Prepare Test Compound Dilutions - Prepare Radioligand Solution Start->Prepare_Reagents Assay_Setup Assay Setup (96-well plate): Add Assay Buffer, Test Compound, and Radioligand Prepare_Reagents->Assay_Setup Initiate_Binding Initiate Binding: Add Diluted Membranes Assay_Setup->Initiate_Binding Incubation Incubate: 60 min at 27°C Initiate_Binding->Incubation Filtration Terminate and Filter: Rapid filtration through GF/C plate Incubation->Filtration Washing Wash Filters: Multiple washes with cold buffer Filtration->Washing Scintillation_Counting Quantify Radioactivity: Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC₅₀ and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins coupled to the histamine H3 receptor.

Materials:

  • Membranes: Cell membranes expressing the human histamine H3 receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.

  • Agonist: e.g., (R)-α-methylhistamine.

  • Test compound: this compound or other antagonists/inverse agonists.

  • Filtration apparatus or SPA beads.

  • Scintillation counter.

Procedure:

  • Pre-incubate the membranes with GDP (e.g., 10 µM) on ice.

  • In a 96-well plate, add the assay buffer, the test compound (for antagonist/inverse agonist mode), and the agonist (except for basal and inverse agonist conditions).

  • Add the GDP-pre-incubated membranes to the wells.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by rapid filtration or by adding a stop solution if using SPA beads.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data analysis is performed to determine the EC₅₀ of agonists or the IC₅₀ and Ki of antagonists/inverse agonists.

GTP_gamma_S_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation: Pre-incubate with GDP Start->Membrane_Prep Assay_Setup Assay Setup (96-well plate): Add Assay Buffer, Test Compound, and/or Agonist Membrane_Prep->Assay_Setup Add_Membranes Add GDP-pre-incubated Membranes Assay_Setup->Add_Membranes Initiate_Reaction Initiate Reaction: Add [³⁵S]GTPγS Add_Membranes->Initiate_Reaction Incubation Incubate: 30-60 min at 30°C Initiate_Reaction->Incubation Termination Terminate Reaction: Filtration or Stop Solution Incubation->Termination Quantification Quantify Radioactivity: Scintillation Counting Termination->Quantification Data_Analysis Data Analysis: Determine EC₅₀ or IC₅₀/Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action, involving the enhancement of neurotransmitter release in the brain, provided a strong rationale for its investigation as a treatment for ADHD. However, despite a sound preclinical basis, this compound failed to demonstrate significant clinical efficacy in a large, well-controlled Phase II study. The data and methodologies presented in this technical guide offer valuable insights for researchers and drug development professionals working on histamine H3 receptor modulators and other novel therapeutic approaches for CNS disorders.

References

An In-Depth Technical Guide to Bavisant: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been the subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its pharmacological profile. Detailed information on its mechanism of action, binding affinities, and pharmacokinetic properties across different species is presented. Furthermore, this guide outlines the experimental methodologies employed in key studies to facilitate the replication and extension of research on this compound.

Chemical Structure and Identifiers

This compound is a synthetic small molecule characterized by a central phenyl ring substituted with a morpholinomethyl group and a cyclopropylpiperazinyl-methanone moiety.

IdentifierValueSource
IUPAC Name (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone--INVALID-LINK--
CAS Number 929622-08-2--INVALID-LINK--
Molecular Formula C19H27N3O2--INVALID-LINK--
Molecular Weight 329.44 g/mol --INVALID-LINK--
SMILES C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4--INVALID-LINK--
InChI InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2--INVALID-LINK--

Physiological Properties and Mechanism of Action

This compound acts as a high-affinity antagonist or inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By blocking the constitutive activity of the H3 receptor, this compound disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical effect is hypothesized to underlie its potential therapeutic benefits in promoting wakefulness and enhancing cognitive functions.[1] Preclinical studies have demonstrated that this compound can increase acetylcholine levels in the rat frontal cortex.

The signaling pathway of the histamine H3 receptor and the mechanism of action of this compound are depicted below.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R Binds AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_ion Ca_channel->Ca_ion Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Fusion NT_release Neurotransmitter Release (e.g., Histamine, ACh, NE, DA) Vesicle->NT_release Exocytosis This compound This compound This compound->H3R Blocks (Antagonist/ Inverse Agonist)

Caption: Histamine H3 Receptor Signaling and this compound's Mechanism of Action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity
ParameterSpeciesReceptorValueAssay MethodSource
pKiHumanHistamine H38.27Radioligand Binding Assay--INVALID-LINK--
hERG IC50HumanhERG Channel> 10 µM[3H]-astemizole competition binding assay--INVALID-LINK--
Table 2: Preclinical Pharmacokinetics (Single Oral Dose)
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Source
Rat----Data not sufficiently detailed in search results
Dog----Data not sufficiently detailed in search results
Table 3: Human Pharmacokinetics (Single Oral Dose)
DoseCmaxTmax (h)t1/2 (h)AUCinfSource
10-30 mgDose-proportional0.5 - 413.9 - 22.1Dose-proportional--INVALID-LINK--
100-400 mgDose-proportional0.5 - 413.9 - 22.1Dose-proportional--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay prep Membrane Preparation (e.g., from cells expressing H3R) incubation Incubation - Membranes - Radioligand ([3H]-Nα-methylhistamine) - this compound (varying concentrations) prep->incubation separation Separation of Bound and Free Ligand (e.g., rapid filtration) incubation->separation quantification Quantification of Bound Radioactivity (e.g., liquid scintillation counting) separation->quantification analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-alpha-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound). A control group without the test compound and a group with a high concentration of a known H3R ligand to determine non-specific binding are also included.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Functional Assay (General Protocol)

This assay measures the functional activity of a compound at a G-protein coupled receptor by quantifying the binding of [35S]GTPγS to G-proteins upon receptor activation or inhibition.

GTP_gamma_S_Assay prep Membrane Preparation (expressing H3R and G-proteins) incubation Incubation - Membranes - [35S]GTPγS - GDP - this compound (inverse agonist) or Histamine + this compound (antagonist) prep->incubation separation Separation of Bound and Free [35S]GTPγS (e.g., filtration) incubation->separation quantification Quantification of Bound Radioactivity separation->quantification analysis Data Analysis - Determine EC50 (inverse agonism) - Determine IC50 (antagonism) quantification->analysis

Caption: General workflow for a GTPγS functional assay.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the H3 receptor and associated G-proteins are prepared.

  • Incubation: The membranes are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP, and GDP.

    • To measure inverse agonism: The assay is performed in the presence of varying concentrations of this compound to determine its ability to decrease the basal level of [35S]GTPγS binding due to the constitutive activity of the H3 receptor.

    • To measure antagonism: The assay is performed in the presence of a fixed concentration of an H3R agonist (e.g., histamine or R-α-methylhistamine) and varying concentrations of this compound to determine its ability to inhibit agonist-stimulated [35S]GTPγS binding.

  • Separation and Quantification: The separation and quantification steps are similar to the radioligand binding assay.

  • Data Analysis: The data are used to generate concentration-response curves to determine the EC50 for inverse agonist activity or the IC50 for antagonist activity.

In Vivo Microdialysis for Acetylcholine Release (General Protocol)

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.

Microdialysis_Workflow surgery Surgical Implantation of Microdialysis Probe (e.g., into rat prefrontal cortex) perfusion Perfusion of the Probe with Artificial CSF surgery->perfusion collection Collection of Dialysate Samples (containing extracellular fluid components) perfusion->collection analysis Analysis of Acetylcholine in Dialysate (e.g., HPLC with electrochemical detection) collection->analysis drug_admin Administration of this compound (e.g., systemic or local) drug_admin->perfusion During perfusion

Caption: General workflow for in vivo microdialysis.

Methodology:

  • Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat.

  • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.

  • Sample Collection: The aCSF exchanges with the extracellular fluid across the semi-permeable membrane of the probe. The resulting dialysate, containing neurotransmitters and other molecules from the extracellular space, is collected at regular intervals.

  • Drug Administration: this compound is administered (e.g., via intraperitoneal injection or through the microdialysis probe) to assess its effect on acetylcholine release.

  • Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Clinical Development and Outcomes

This compound has been investigated in several clinical trials for various indications, including Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[2] Notably, a key Phase 2 clinical trial in adults with ADHD did not demonstrate a statistically significant improvement in symptoms compared to placebo.[3] This outcome led to the discontinuation of its development for this indication.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Its mechanism of action, involving the disinhibition of multiple neurotransmitter systems, provided a strong rationale for its investigation in disorders of wakefulness and cognition. While clinical trials for ADHD did not meet their primary endpoints, the extensive preclinical and early clinical data available for this compound provide a valuable resource for researchers in the field of neuroscience and drug development. The detailed chemical, pharmacological, and methodological information presented in this guide serves as a comprehensive reference for future studies exploring the therapeutic potential of H3 receptor modulation.

References

Bavisant (JNJ-31001074): A Technical History of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor antagonist that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and other central nervous system disorders. Developed by Johnson & Johnson, the compound showed promise in preclinical models by modulating key neurotransmitter systems involved in wakefulness and cognition. Despite a favorable preclinical profile, this compound ultimately failed to demonstrate significant efficacy in a Phase 2 clinical trial for adult ADHD, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.

Introduction: The Rationale for Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system.[1][2] Blockade of the H3 receptor with an antagonist or inverse agonist was hypothesized to increase the release of these neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[1][2] This mechanism of action presented a promising therapeutic strategy for disorders characterized by deficits in attention, wakefulness, and cognitive control, such as ADHD.

Discovery and Preclinical Development

This compound was identified as a promising clinical candidate from a series of benzamide-based histamine H3 receptor antagonists developed by Janssen Research & Development, a subsidiary of Johnson & Johnson. The discovery program focused on optimizing potency, selectivity, and pharmacokinetic properties to achieve a desirable profile for a once-daily oral medication for CNS indications.

In Vitro Pharmacology

This compound is a highly potent and selective antagonist of the human histamine H3 receptor.[3] It exhibits a high binding affinity for the receptor, as demonstrated in radioligand binding assays. Importantly, it showed low affinity for the hERG potassium channel, suggesting a reduced risk of cardiac-related adverse effects.

ParameterValueSpeciesAssay
pKi (H3 Receptor) 8.27HumanRadioligand Binding Assay
hERG IC50 > 10 µMHumanElectrophysiology Assay
Table 1: In Vitro Pharmacological Profile of this compound.

A detailed protocol for a representative histamine H3 receptor binding assay is as follows:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.

  • Radioligand: A tritiated H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used as the radioligand.

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that this compound is orally bioavailable and penetrates the central nervous system. The pharmacokinetic profile of related benzamide analogs was characterized by moderate clearance and a volume of distribution indicative of tissue distribution.

CompoundCl (mL/min/kg)Vss (L/kg)t1/2 (h)%F
Analog 11g 26.1 ± 5.339.4 ± 8.020.0 ± 4.752 ± 26
Analog 11h 12.8 ± 5.523.9 ± 10.124.3 ± 10.9100 ± 50
Analog 11i 18.0 ± 2.422.3 ± 3.416.2 ± 3.1100 ± 50
Table 2: Rat Pharmacokinetic Parameters for Benzamide-Based H3R Antagonists Structurally Related to this compound.

Data for this compound itself from this specific study is not publicly available.

  • Animals: Male Sprague-Dawley rats are used.

  • Dosing: The test compound is administered intravenously (e.g., via the tail vein) and orally (e.g., by gavage).

  • Blood Sampling: Blood samples are collected at various time points post-dosing from the jugular vein.

  • Plasma Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance (Cl), volume of distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (%F) are calculated using non-compartmental analysis.

Preclinical Efficacy

This compound demonstrated efficacy in preclinical models of wakefulness and cognition. As an H3 receptor antagonist, it was shown to increase the release of acetylcholine in the rat frontal cortex, a key neurotransmitter involved in cognitive processes.

G This compound This compound (JNJ-31001074) H3R Histamine H3 Receptor (Presynaptic) This compound->H3R Antagonism Histaminergic_Neuron Histaminergic Neuron H3R->Histaminergic_Neuron Inhibition Cholinergic_Neuron Cholinergic Neuron H3R->Cholinergic_Neuron Inhibition Histamine_Release Increased Histamine Release Histaminergic_Neuron->Histamine_Release Acetylcholine_Release Increased Acetylcholine Release Cholinergic_Neuron->Acetylcholine_Release Cognition Enhanced Cognition & Wakefulness Histamine_Release->Cognition Acetylcholine_Release->Cognition

Caption: Proposed mechanism of action of this compound.

Clinical Development

The promising preclinical profile of this compound led to its advancement into clinical trials for the treatment of ADHD.

Phase 2 Clinical Trial (NCT00880217)

A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study was conducted to evaluate the efficacy and safety of three doses of this compound (1 mg, 3 mg, and 10 mg daily) in adults with ADHD. The study also included atomoxetine and OROS methylphenidate as active comparators.

G cluster_arms Treatment Arms Screening Screening Phase (up to 14 days) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Bavisant1 This compound 1 mg Randomization->Bavisant1 Bavisant3 This compound 3 mg Randomization->Bavisant3 Bavisant10 This compound 10 mg Randomization->Bavisant10 Atomoxetine Atomoxetine 80 mg Randomization->Atomoxetine Methylphenidate OROS Methylphenidate 54 mg Randomization->Methylphenidate Treatment Double-Blind Treatment (42 days) FollowUp Follow-Up (7 days) Treatment->FollowUp

Caption: Workflow of the Phase 2 clinical trial (NCT00880217).

The primary efficacy endpoint was the change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score at day 42. This compound did not demonstrate a statistically significant improvement compared to placebo at any of the doses tested. In contrast, the active comparators, atomoxetine and OROS methylphenidate, showed significant improvements, confirming the validity of the trial design.

Treatment GroupMean Change from Baseline in ADHD-RS-IV Total Score (Day 42)p-value vs. Placebo
Placebo -8.8-
This compound 1 mg/day -9.3Not Statistically Significant
This compound 3 mg/day -11.2Not Statistically Significant
This compound 10 mg/day -12.20.161
Atomoxetine 80 mg/day -15.1<0.001
OROS Methylphenidate 54 mg/day -16.4<0.001
Table 3: Primary Efficacy Results of the Phase 2 ADHD Trial.

This compound was generally well-tolerated at the 1 mg and 3 mg doses. The 10 mg dose was associated with a higher incidence of treatment-emergent adverse events (TEAEs) and a higher discontinuation rate due to TEAEs compared to placebo.

Treatment GroupIncidence of TEAEs (%)Discontinuations due to TEAEs (%)
Placebo 58.92.7
This compound 1 mg/day 61.84.4
This compound 3 mg/day 82.47.4
This compound 10 mg/day 89.019.2
Atomoxetine 80 mg/day 83.810.8
OROS Methylphenidate 54 mg/day 82.48.8
Table 4: Safety and Tolerability in the Phase 2 ADHD Trial.

Discontinuation and Subsequent Investigations

The failure to demonstrate efficacy in the Phase 2 trial led Johnson & Johnson to discontinue the development of this compound for ADHD. Subsequently, BenevolentAI acquired the rights to this compound and initiated a Phase 2b trial (NCT03194217) to investigate its potential for treating excessive daytime sleepiness in patients with Parkinson's disease. However, this trial also did not meet its primary endpoint.

Conclusion

This compound (JNJ-31001074) represents a well-characterized histamine H3 receptor antagonist that, despite a strong preclinical rationale and favorable pharmacokinetic and safety profiles, failed to translate its preclinical efficacy into a clinical benefit for patients with ADHD. The development history of this compound underscores the challenges of translating findings from preclinical models of complex neuropsychiatric disorders to successful clinical outcomes. The comprehensive data gathered during its development, however, provides valuable insights for future research into the role of the histaminergic system in CNS disorders and for the development of novel therapeutics targeting the H3 receptor.

References

Investigational History of Bavisant (JNJ-31001074) for ADHD and Narcolepsy: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Bavisant (JNJ-31001074) is a potent and selective histamine H3 (H3) receptor antagonist investigated by Johnson & Johnson for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. The rationale for its development stemmed from the role of the H3 receptor as a presynaptic autoreceptor that inhibits the release of histamine and other key neurotransmitters involved in wakefulness and cognition, such as acetylcholine and norepinephrine.[1][2] Despite promising preclinical data, the clinical development of this compound for both indications was ultimately discontinued.[3][4] A pivotal Phase 2 study in adults with ADHD failed to demonstrate statistically significant efficacy compared to placebo.[1] While this compound was also advanced to Phase 2 trials for narcolepsy, detailed results from these studies are not publicly available, and the program was halted. This technical guide provides a comprehensive overview of the investigational history of this compound, summarizing its mechanism of action, preclinical findings, and clinical trial results for ADHD, with a qualitative discussion of its investigation for narcolepsy.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H3 receptor. The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3 receptors are located on non-histaminergic neurons as heteroreceptors, where they modulate the release of other neurotransmitters crucial for arousal and cognitive processes, including acetylcholine, norepinephrine, and dopamine.

By blocking the inhibitory effect of the H3 receptor, this compound was hypothesized to increase the release of these neurotransmitters in key brain regions, thereby promoting wakefulness and improving attention and cognitive function.

Bavisant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3_Receptor Histamine H3 Receptor This compound->H3_Receptor Antagonizes Histamine_Vesicle Histamine (and other NTs) H3_Receptor->Histamine_Vesicle Inhibits Release (-) Released_Histamine Increased Histamine/NTs Histamine_Vesicle->Released_Histamine Release Postsynaptic_Receptors Postsynaptic Receptors Released_Histamine->Postsynaptic_Receptors Activates

This compound's antagonistic action on the H3 receptor.

Preclinical Investigations

Preclinical studies demonstrated that this compound is an orally active, brain-penetrating, and highly selective antagonist of the human H3 receptor. In animal models, this compound was shown to increase wakefulness, enhance cognitive performance, and elevate levels of acetylcholine in the frontal cortex of rats. These findings provided a strong rationale for its clinical investigation in disorders characterized by deficits in attention and wakefulness, such as ADHD and narcolepsy.

Clinical Development for ADHD

This compound underwent Phase 1 and Phase 2 clinical trials for the treatment of ADHD. The most definitive study was a Phase 2, randomized, double-blind, placebo- and active-controlled trial (NCT00880217) in adults with ADHD.

Experimental Protocol: NCT00880217
  • Study Design: A multicenter, parallel-group study with a screening phase (up to 14 days), a 42-day double-blind treatment phase, and a 7-day post-treatment follow-up.

  • Participants: 430 men and women aged 18-55 years with a confirmed diagnosis of ADHD.

  • Intervention Groups: Participants were randomly assigned to one of six groups:

    • Placebo

    • This compound 1 mg/day

    • This compound 3 mg/day

    • This compound 10 mg/day

    • Atomoxetine hydrochloride 80 mg/day (active control)

    • OROS methylphenidate hydrochloride 54 mg/day (active control)

  • Primary Efficacy Endpoint: The change from baseline in the total score of the Attention-Deficit/Hyperactivity Disorder Rating Scale, Version IV (ADHD-RS-IV) at the end of the treatment phase (day 42).

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), laboratory tests, and electrocardiogram (ECG) readings.

ADHD_Trial_Workflow cluster_arms Treatment Arms Screening Screening (Up to 14 days) Randomization Randomization (n=430) Screening->Randomization Treatment_Phase Double-Blind Treatment Phase (42 days) Randomization->Treatment_Phase Placebo Placebo Bavisant_1mg This compound 1mg Bavisant_3mg This compound 3mg Bavisant_10mg This compound 10mg Atomoxetine Atomoxetine 80mg OROS_MPH OROS MPH 54mg Follow_Up Post-Treatment Follow-Up (7 days) Treatment_Phase->Follow_Up Endpoint Primary Efficacy Endpoint: Change in ADHD-RS-IV Score Treatment_Phase->Endpoint

Workflow of the Phase 2 ADHD clinical trial (NCT00880217).
Efficacy and Safety Results

The study failed to meet its primary efficacy endpoint. While there was a trend towards improvement with this compound, the change in the ADHD-RS-IV total score for the 10 mg/day group was not statistically superior to placebo. As per the study's step-down closed testing procedure, statistical comparisons for the lower doses were not performed. In contrast, the active controls, atomoxetine and OROS methylphenidate, both demonstrated statistically significant improvements compared to placebo.

Treatment GroupMean Change from Baseline in ADHD-RS-IV Total Score (Day 42)p-value vs. Placebo
Placebo-8.8-
This compound 1 mg/day-9.3Not Performed
This compound 3 mg/day-11.2Not Performed
This compound 10 mg/day-12.20.161
Atomoxetine 80 mg/day-15.3<0.005
OROS Methylphenidate 54 mg/day-15.7<0.005
Table 1: Primary Efficacy Results of the Phase 2 ADHD Trial (NCT00880217).

In terms of safety and tolerability, the lower doses of this compound (1 mg and 3 mg) were well-tolerated. The 10 mg dose was associated with a higher incidence of adverse events and discontinuations.

Treatment GroupIncidence of TEAEs (%)Discontinuations due to TEAEs (%)
Placebo58.92.7
This compound 1 mg/day61.84.4
This compound 3 mg/day82.47.4
This compound 10 mg/day89.019.2
Atomoxetine 80 mg/day83.810.8
OROS Methylphenidate 54 mg/day82.48.8
Table 2: Safety and Tolerability Summary of the Phase 2 ADHD Trial (NCT00880217).

Due to the lack of significant clinical effectiveness, the development of this compound for the treatment of ADHD was discontinued.

Clinical Development for Narcolepsy

This compound was also investigated for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness. The rationale was based on the wake-promoting properties of H3 receptor antagonists observed in preclinical models. The development program for narcolepsy progressed to Phase 2 clinical trials.

However, detailed information regarding the study design, patient population, and outcomes of these trials is not available in the public domain. It has been reported that the Phase 2 development for narcolepsy was conducted in several European countries and the United States. Ultimately, Johnson & Johnson discontinued the development of this compound for narcolepsy. The lack of published data suggests that the trials may not have yielded positive results, leading to the termination of the program.

Conclusion

The investigational history of this compound highlights the challenges in translating a promising mechanism of action and positive preclinical data into clinical efficacy. As a selective histamine H3 receptor antagonist, this compound offered a novel approach to treating ADHD and narcolepsy by modulating key neurotransmitter systems involved in arousal and cognition. However, in a well-controlled Phase 2 trial for adult ADHD, it failed to demonstrate a statistically significant benefit over placebo. While the investigation into narcolepsy reached the Phase 2 stage, the discontinuation of the program and the absence of published results suggest a similar lack of compelling efficacy. The development of this compound for these indications has been terminated.

References

Bavisant: A Technical Deep Dive into its Role as a Selective Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bavisant (also known as JNJ-31001074), a selective antagonist and inverse agonist of the histamine H3 receptor (H3R). This compound was investigated for its potential therapeutic effects in disorders such as Attention-Deficit Hyperactivity Disorder (ADHD).[1][2] This document details the molecular mechanism of this compound, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

The Histamine H3 Receptor: A Unique Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3][4] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3] Furthermore, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

A key feature of the H3 receptor is its high constitutive activity, meaning it can signal without being activated by an agonist. This tonic inhibitory activity makes it a prime target for inverse agonists. While a neutral antagonist simply blocks the binding of an agonist, an inverse agonist can bind to the receptor and reduce its basal signaling activity, leading to an increase in neurotransmitter release.

This compound's Mechanism of Action: From Receptor Binding to Neuronal Disinhibition

This compound is a potent and selective inverse agonist of the H3 receptor. By binding to the H3R, this compound not only blocks the inhibitory effects of histamine but also reduces the receptor's constitutive activity. This dual action leads to a disinhibition of histaminergic neurons and other neuronal systems, resulting in increased release of histamine and other neurotransmitters in the brain. This neurochemical effect was hypothesized to underlie its potential to promote wakefulness and improve cognitive functions.

The signaling cascade of the H3 receptor is primarily coupled through Gαi/o proteins. Activation of the H3R, either by an agonist or through its constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By acting as an inverse agonist, this compound counteracts this process, leading to an increase in cAMP levels.

This compound This compound (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) This compound->H3R Binds and stabilizes inactive state Gai_gdp Gαi/o-GDP (Inactive) H3R->Gai_gdp Reduces constitutive activation Gai_gtp Gαi/o-GTP (Active) AC_active Adenylyl Cyclase (Active) Gai_gtp->AC_active Inhibition AC_inactive Adenylyl Cyclase (Inactive) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_release Increased Neurotransmitter Release PKA->Neurotransmitter_release Leads to

Caption: this compound's Inverse Agonist Action on H3R Signaling.

Quantitative Data Summary

The following tables summarize the key preclinical and clinical data for this compound.

Table 1: Preclinical In Vitro Data for this compound
ParameterSpeciesValueReference
Human H3 Receptor Binding Affinity (Ki)Human<100 nM

Note: In the primary reference, this compound is referred to as compound 11j in the table presenting human binding affinities. The paper later identifies this compound as this compound.

Table 2: Preclinical In Vivo Pharmacokinetic Data for this compound in Rats
ParameterRouteValueReference
Clearance (Cl)IV26.1 ± 5.3 mL/min/kg
Volume of Distribution (Vss)IV39.4 ± 8.0 L/kg
Half-life (t1/2)IV20.0 ± 4.7 h
Bioavailability (%F)Oral52 ± 26 %

Note: In the primary reference, this compound is referred to as compound 11g in the table presenting rat pharmacokinetic parameters. The authors state that optimization of ligands, including 11g, led to the discovery of this compound.

Table 3: this compound Clinical Trial Data in Adults with ADHD
ParameterThis compound 1 mg/dayThis compound 3 mg/dayThis compound 10 mg/dayPlacebo
Mean change from baseline in total ADHD-RS-IV score at day 42-9.3-11.2-12.2-8.8
Statistical significance vs. placebo (p-value for 10 mg/day)Not performedNot performed0.161N/A
Incidence of Treatment-Emergent Adverse Events (TEAEs)61.8%82.4%89.0%58.9%
Discontinuations due to TEAEs4.4%7.4%19.2%2.7%

Data from a randomized, double-blind, placebo-controlled study in adults with ADHD. The study concluded that this compound did not demonstrate significant clinical effectiveness in this population.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of H3 receptor inverse agonists like this compound. Below are outlines of key experimental protocols.

Radioligand Binding Assay for H3 Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for the H3 receptor.

start Start prep_membranes Prepare cell membranes expressing H3 receptors start->prep_membranes incubation Incubate membranes with a fixed concentration of radiolabeled H3 ligand (e.g., [3H]NαMH) and varying concentrations of this compound. prep_membranes->incubation equilibrium Allow to reach equilibrium incubation->equilibrium separation Separate bound from free radioligand (e.g., via filtration) equilibrium->separation quantification Quantify bound radioactivity (e.g., liquid scintillation counting) separation->quantification analysis Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human H3 receptor are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and increasing concentrations of the test compound (this compound).

  • Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to modulate G protein activation by the H3 receptor, distinguishing between agonists, antagonists, and inverse agonists.

start Start prep_membranes Prepare cell membranes expressing H3 receptors start->prep_membranes incubation Incubate membranes with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of this compound. prep_membranes->incubation equilibrium Allow G protein activation to occur incubation->equilibrium separation Separate bound from free [35S]GTPγS (e.g., via filtration or SPA) equilibrium->separation quantification Quantify bound [35S]GTPγS separation->quantification analysis Analyze data to determine EC50 (for agonists) or IC50 (for inverse agonists) quantification->analysis end End analysis->end

References

Preclinical Profile of Bavisant (JNJ-31001074): A Histamine H3 Receptor Inverse Agagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bavisant (also known as JNJ-31001074) is a potent and selective histamine H3 (H3) receptor inverse agonist that was investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). Preclinical studies demonstrated its ability to penetrate the brain and engage its target, leading to procognitive and wake-promoting effects in animal models. As an inverse agonist of the H3 receptor, a presynaptic autoreceptor, this compound modulates the release of several key neurotransmitters, including histamine and acetylcholine, which are crucial for arousal and cognitive functions. Despite promising preclinical findings, this compound did not demonstrate significant clinical efficacy in Phase 2 trials for ADHD, leading to the discontinuation of its development for this indication. This guide provides a comprehensive overview of the preclinical research on this compound, detailing its pharmacological properties, in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound acts as a potent inverse agonist at the histamine H3 receptor.[1] The H3 receptor is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[2][3]

By acting as an inverse agonist, this compound not only blocks the binding of the endogenous agonist histamine but also reduces the constitutive activity of the H3 receptor. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the underlying mechanism for its observed wake-promoting and procognitive effects in preclinical models.[4]

Signaling Pathway of this compound

Bavisant_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic) This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) This compound->H3R Inverse Agonist Histamine_release ↑ Histamine Release G_protein Gi/o Protein H3R->G_protein Inhibits Histamine_vesicle Histamine Vesicles H3R->Histamine_vesicle Inhibits Release AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP H1R Postsynaptic H1 Receptor Histamine_release->H1R Activates ACh_release ↑ Acetylcholine Release H1R->ACh_release Leads to

This compound's mechanism of action at the H3 receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding Affinity
ReceptorSpeciesAssay TypeParameterValueReference
Histamine H3HumanRadioligand BindingpKi8.27
Histamine H3HumanRadioligand BindingKi5.4 nM
hERGHuman[3H]-astemizole competition bindingIC50> 10 µM
Table 2: In Vivo Receptor Occupancy
SpeciesAdministration RouteDoseTime PointReceptor Occupancy (%)Reference
Rat (Sprague-Dawley)Oral (p.o.)10 mg/kg1 hour~80%
Rat (Sprague-Dawley)Oral (p.o.)10 mg/kg4 hours~60%
Rat (Sprague-Dawley)Oral (p.o.)10 mg/kg8 hours~30%

Preclinical Efficacy in Animal Models

This compound demonstrated efficacy in preclinical models assessing cognitive function and wakefulness.

Pro-cognitive Effects: Passive Avoidance Test

The passive avoidance test is a fear-aggravated model used to assess learning and memory in rodents. In this task, animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). A longer latency to enter the aversive compartment is indicative of improved memory. This compound has been shown to have pro-cognitive effects in a passive avoidance model in rats.

Neurochemical Effects: Increased Acetylcholine Release

In vivo microdialysis studies in rats have shown that this compound increases the extracellular levels of acetylcholine in the frontal cortex. This brain region is critically involved in executive functions and attention. The enhanced cholinergic transmission is a likely contributor to the pro-cognitive effects observed with this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. It is important to note that while general protocols are described, specific parameters for the this compound studies were not always available in the public domain and are therefore based on standard laboratory practices.

Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A specific radioligand for the H3 receptor, such as [3H]-N-α-methylhistamine, is used.

  • Assay Conditions: The assay is typically performed in a 96-well format. Cell membranes (e.g., 15 µ g/well ) are incubated with a fixed concentration of the radioligand (e.g., 1 nM) and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Unifilter 96 GF/C).

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing hH3R) start->prepare_membranes add_radioligand Add Radioligand ([3H]-N-α-methylhistamine) prepare_membranes->add_radioligand add_this compound Add this compound (Varying Concentrations) add_radioligand->add_this compound incubate Incubate to Equilibrium add_this compound->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Workflow for a histamine H3 receptor binding assay.
Passive Avoidance Test in Rats

Objective: To assess the effect of this compound on learning and memory.

Methodology:

  • Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a guillotine door. The floor of the dark compartment is an electrified grid.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acquisition (Training) Phase:

    • The rat is placed in the lit compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • Due to their natural aversion to light, rodents will typically enter the dark compartment.

    • Once the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5-1.0 mA for 2 seconds) is delivered through the grid floor.

    • The animal is then returned to its home cage.

  • Retention (Testing) Phase:

    • Typically 24 hours after the training phase, the rat is again placed in the lit compartment.

    • The latency to enter the dark compartment is recorded, with a cut-off time (e.g., 300 seconds).

    • A longer latency to enter the dark compartment is interpreted as a stronger memory of the aversive event.

  • Drug Administration: this compound or vehicle is administered at a specified time before the acquisition or retention phase, depending on the aspect of memory being investigated (e.g., acquisition, consolidation, or retrieval).

Experimental Workflow: Passive Avoidance Test

Passive_Avoidance_Workflow cluster_training Day 1: Training cluster_testing Day 2: Testing start Start habituation Habituation to Lit Compartment start->habituation place_in_lit Place Rat in Lit Compartment habituation->place_in_lit training Acquisition Phase enter_dark Rat Enters Dark Compartment place_in_lit->enter_dark foot_shock Deliver Foot Shock enter_dark->foot_shock return_to_cage Return to Home Cage foot_shock->return_to_cage wait_24h 24-hour Interval return_to_cage->wait_24h place_in_lit2 Place Rat in Lit Compartment wait_24h->place_in_lit2 testing Retention Phase measure_latency Measure Latency to Enter Dark place_in_lit2->measure_latency end End measure_latency->end

Workflow for the passive avoidance test in rats.
In Vivo Microdialysis for Acetylcholine in the Rat Frontal Cortex

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the frontal cortex of freely moving rats.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the frontal cortex of anesthetized rats.

  • Microdialysis Probe: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Small molecules, including acetylcholine, diffuse from the extracellular fluid across the membrane and into the perfusion fluid (dialysate). The dialysate is collected at regular intervals (e.g., every 20-30 minutes).

  • Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or orally), and changes in acetylcholine levels from baseline are monitored over time.

Conclusion

This compound is a well-characterized histamine H3 receptor inverse agonist with a clear mechanism of action and demonstrated preclinical efficacy in models of cognition and wakefulness. Its ability to increase histamine and acetylcholine release in the brain provided a strong rationale for its investigation in disorders characterized by deficits in attention and arousal. However, the lack of translation from preclinical promise to clinical efficacy in ADHD highlights the complexities of drug development for central nervous system disorders. The comprehensive preclinical data package for this compound, as outlined in this guide, remains a valuable resource for researchers in the field of histamine pharmacology and cognitive neuroscience.

References

Bavisant's Effect on Neurotransmitter Release in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor antagonist and inverse agonist that was investigated for the treatment of central nervous system (CNS) disorders such as Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] The primary mechanism of action of this compound is the blockade of H3 receptors, which function as presynaptic autoreceptors and heteroreceptors in the CNS.[4][5] This antagonism is hypothesized to disinhibit the release of several key neurotransmitters, including histamine, acetylcholine (ACh), norepinephrine (NE), and dopamine (DA), thereby modulating arousal, cognition, and other neurological processes. This technical guide provides an in-depth overview of the preclinical evidence for this compound's effects on neurotransmitter release, details the experimental methodologies used in these assessments, and illustrates the underlying signaling pathways.

Introduction: The Role of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS. It acts as a presynaptic autoreceptor on histaminergic neurons, where its activation by histamine inhibits further histamine synthesis and release in a negative feedback loop. More broadly, H3 receptors are also expressed as heteroreceptors on a variety of non-histaminergic neurons, including cholinergic, noradrenergic, and dopaminergic neurons. Activation of these heteroreceptors inhibits the release of their respective neurotransmitters.

This compound, as a selective H3 receptor antagonist/inverse agonist, is designed to block these inhibitory actions. By antagonizing H3 autoreceptors, this compound is expected to increase the synthesis and release of histamine. By blocking H3 heteroreceptors, it is anticipated to enhance the release of other neurotransmitters like acetylcholine, norepinephrine, and dopamine.

This compound's Pharmacodynamics: Receptor Occupancy

The ability of this compound to exert its effects on neurotransmitter release is contingent on its capacity to penetrate the blood-brain barrier and bind to H3 receptors in the CNS. Preclinical studies in rats have demonstrated that this compound effectively crosses the blood-brain barrier and achieves significant receptor occupancy.

Table 1: Preclinical Receptor Occupancy of this compound in Rats

Dose and Route of AdministrationBrain RegionReceptor OccupancySpeciesReference
10 mg/kg (subcutaneous)Not specified>80%Rat
3 mg/kg (oral)Striatum96 ± 2% (at 1 hour)Rat

Effects on Neurotransmitter Release

Preclinical microdialysis studies have been conducted to measure the impact of H3 receptor antagonists on extracellular neurotransmitter levels in various brain regions. While specific quantitative data for this compound's effect on all key neurotransmitters is limited in publicly available literature, the collective evidence from studies on this compound and other selective H3 antagonists provides a strong indication of its neurochemical profile.

Acetylcholine

Preclinical research has shown that this compound administration leads to a significant increase in acetylcholine levels in the frontal cortex of rats. This brain region is critically involved in executive functions, attention, and working memory. The enhanced release of acetylcholine is a key mechanism through which H3 receptor antagonists are thought to exert their pro-cognitive effects.

Other Neurotransmitters: Evidence from other H3 Antagonists

Table 2: Effects of Selective H3 Receptor Antagonists on Neurotransmitter Release in Rats (Data for compounds other than this compound)

H3 AntagonistBrain RegionNeurotransmitterMaximum Increase from Baseline (%)Reference
GSK189254Anterior Cingulate CortexAcetylcholine~250%
GSK189254Anterior Cingulate CortexNorepinephrine~200%
GSK189254Anterior Cingulate CortexDopamine~150%
ABT-239Frontal CortexAcetylcholine~200%
BF2.649Frontal CortexAcetylcholineSignificant Increase

It is important to note that while these data are from other H3 antagonists, they support the hypothesized mechanism of action for this compound. The magnitude of the effect can vary depending on the specific compound, dose, and brain region being studied.

Signaling Pathways

The antagonism of the H3 receptor by this compound initiates a cascade of intracellular signaling events that ultimately lead to increased neurotransmitter release.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is constitutively active and is coupled to the Gi/o family of G proteins. Agonist binding to the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). As an inverse agonist, this compound would be expected to increase basal adenylyl cyclase activity. The βγ-subunits of the G-protein can also directly modulate ion channels, such as voltage-gated Ca2+ channels, to inhibit neurotransmitter release.

H3_Receptor_Signaling This compound This compound H3R Histamine H3 Receptor This compound->H3R antagonizes G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Vesicle Neurotransmitter Vesicle PKA->Vesicle modulates Release Neurotransmitter Release Vesicle->Release leads to

This compound's antagonism of the H3 receptor signaling cascade.
Mechanism of Increased Neurotransmitter Release

The blockade of the H3 receptor by this compound prevents the inhibitory signaling cascade. This disinhibition leads to an increase in the firing rate of the neuron and/or an increase in the probability of neurotransmitter release from the presynaptic terminal.

Neurotransmitter_Release_Workflow This compound This compound Administration H3R_Blockade Blockade of Presynaptic H3 Autoreceptors & Heteroreceptors This compound->H3R_Blockade Disinhibition Disinhibition of Neurotransmitter Release H3R_Blockade->Disinhibition Increased_Release Increased Release of: - Histamine - Acetylcholine - Norepinephrine - Dopamine Disinhibition->Increased_Release CNS_Effects Modulation of CNS Activity (e.g., Arousal, Cognition) Increased_Release->CNS_Effects

Logical workflow of this compound's effect on neurotransmitter release.

Experimental Protocols: In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Surgical Procedure
  • Animal Preparation: Male Sprague-Dawley rats are typically used. The animals are anesthetized with isoflurane or a similar anesthetic agent.

  • Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., frontal cortex, hippocampus, or striatum). The cannula is secured to the skull with dental cement.

  • Recovery: The animal is allowed to recover from surgery for a period of 24-48 hours.

Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the target brain region.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump. The aCSF composition is designed to mimic the extracellular fluid of the brain.

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes). For acetylcholine measurement, an acetylcholinesterase inhibitor may be included in the perfusate to prevent degradation of acetylcholine in the sample.

  • Drug Administration: this compound or a vehicle control is administered to the animal (e.g., orally or via subcutaneous injection).

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry to quantify the concentrations of the neurotransmitters of interest.

Microdialysis_Workflow Start Anesthetized Rat in Stereotaxic Frame Surgery Implantation of Guide Cannula Start->Surgery Recovery Post-Surgical Recovery (24-48 hours) Surgery->Recovery Probe_Insertion Insertion of Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Baseline_Collection Collection of Baseline Samples Stabilization->Baseline_Collection Drug_Admin Administration of This compound or Vehicle Baseline_Collection->Drug_Admin Post_Drug_Collection Collection of Post-Treatment Samples Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD/MS Analysis of Neurotransmitter Levels Post_Drug_Collection->Analysis

Experimental workflow for in vivo microdialysis.

Conclusion

This compound, a selective histamine H3 receptor antagonist/inverse agonist, demonstrates a clear mechanism of action that supports its potential to increase the release of multiple key neurotransmitters in the CNS. Preclinical evidence confirms its ability to cross the blood-brain barrier and occupy H3 receptors, leading to a significant increase in acetylcholine in the frontal cortex. While direct quantitative data for this compound's effect on histamine, norepinephrine, and dopamine are limited, the established function of the H3 receptor and data from other selective antagonists strongly suggest that this compound would produce similar increases in these neurotransmitters. The use of in vivo microdialysis provides a robust method for quantifying these neurochemical changes. Despite promising preclinical findings, this compound's clinical development was discontinued due to a lack of efficacy in treating ADHD and excessive daytime sleepiness in Parkinson's disease. Nevertheless, the study of this compound has contributed to a greater understanding of the role of the histaminergic system in regulating CNS function.

References

The Pharmacodynamics of Bavisant: An In-Depth Technical Overview of Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bavisant (also known as JNJ-31001074) is a potent and selective histamine H3 receptor antagonist/inverse agonist that was investigated for the treatment of central nervous system disorders, including attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. As a member of the benzamide class of compounds, this compound was designed to modulate the release of key neurotransmitters in the brain, thereby influencing wakefulness and cognitive functions.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound based on data from early preclinical and clinical studies, with a focus on its mechanism of action, receptor engagement, and downstream neurochemical effects.

Mechanism of Action: Histamine H3 Receptor Blockade

This compound functions as a high-affinity antagonist or inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory effect of these presynaptic H3 receptors, this compound was hypothesized to increase the synaptic concentrations of these wakefulness-promoting and cognition-enhancing neurotransmitters.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Neuron Histaminergic Neuron Histamine Histamine Histamine_Neuron->Histamine Release Non_Histamine_Neuron Cholinergic/ Noradrenergic/ Dopaminergic Neuron ACh_NE_DA ACh, NE, DA Non_Histamine_Neuron->ACh_NE_DA Release Postsynaptic_Receptors Postsynaptic Receptors Histamine->Postsynaptic_Receptors Signal Transduction H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Binds to H3_Heteroreceptor H3 Heteroreceptor Histamine->H3_Heteroreceptor Binds to ACh_NE_DA->Postsynaptic_Receptors Signal Transduction H3_Autoreceptor->Histamine_Neuron Inhibits Release H3_Heteroreceptor->Non_Histamine_Neuron Inhibits Release This compound This compound This compound->H3_Autoreceptor Blocks This compound->H3_Heteroreceptor Blocks

Figure 1: this compound's Mechanism of Action at the H3 Receptor.

In Vitro Pharmacology

Early in vitro studies established the high affinity and selectivity of this compound for the human histamine H3 receptor. These studies were crucial in characterizing its potential as a therapeutic agent.

Binding Affinity

Radioligand binding assays were employed to determine the binding affinity of this compound to the human histamine H3 receptor.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueSpecies
pKi8.27Human
Ki5.4 nMHuman
hERG IC50> 10 µMHuman

Data sourced from multiple references.

Experimental Protocol: Radioligand Binding Assay (General Methodology)

A common method for determining binding affinity involves a competitive binding assay using a radiolabeled ligand that is known to bind to the target receptor.

Start Start: Prepare Cell Membranes (Expressing H3R) Incubate Incubate Membranes with: - Radioligand ([3H]-N-α-methylhistamine) - Varying concentrations of this compound Start->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Analyze Data: - Competition Curve - Calculate Ki Measure->Analyze End End: Determine Binding Affinity Analyze->End

Figure 2: Workflow for a Radioligand Binding Assay.

Preclinical In Vivo Pharmacodynamics

Preclinical studies in animal models provided the first in vivo evidence of this compound's pharmacodynamic effects, including its ability to occupy H3 receptors in the brain and modulate neurotransmitter levels.

Receptor Occupancy

Ex vivo receptor occupancy studies in rats demonstrated that orally administered this compound effectively penetrates the brain and binds to histamine H3 receptors.

Table 2: Ex Vivo Histamine H3 Receptor Occupancy in Rats

Dose (p.o.)Time PointReceptor Occupancy (%)
10 mg/kg1 hour~80%
10 mg/kg4 hours~60%
10 mg/kg8 hours~40%

Data is estimated from graphical representations in the cited literature.

Experimental Protocol: Ex Vivo Receptor Occupancy Assay

This technique measures the in vivo binding of a drug to its target by assessing the availability of the target receptor in tissue samples after drug administration.

Administer Administer this compound or Vehicle to Rats (Oral Gavage) Wait Wait for a Specific Time Period Administer->Wait Euthanize Euthanize Rats and Isolate Brain Tissue Wait->Euthanize Homogenize Homogenize Brain Tissue to Prepare Membranes Euthanize->Homogenize Radioligand_Binding Perform Radioligand Binding Assay on Membranes using [3H]-N-α-methylhistamine Homogenize->Radioligand_Binding Compare Compare Radioligand Binding between this compound-treated and Vehicle-treated Groups Radioligand_Binding->Compare Calculate Calculate Percentage of Receptor Occupancy Compare->Calculate

Figure 3: Experimental Workflow for Ex Vivo Receptor Occupancy.
Effects on Neurotransmitter Release

While specific quantitative data for this compound's effects on a range of neurotransmitters is not extensively published in publicly available literature, it has been reported to increase acetylcholine levels in the frontal cortex of rats. This is consistent with its mechanism of action as a histamine H3 receptor antagonist. The general effect of H3 receptor antagonists is an increase in the release of histamine, acetylcholine, norepinephrine, and dopamine.

Early Clinical Development

This compound progressed into clinical trials to evaluate its safety, tolerability, and efficacy in humans. However, a key Phase 2 study in adults with ADHD did not demonstrate a significant clinical benefit compared to placebo, which led to the discontinuation of its development for this indication.

Conclusion

Early studies on the pharmacodynamics of this compound characterized it as a potent and selective histamine H3 receptor antagonist with good brain penetrance and in vivo receptor occupancy. Its mechanism of action, involving the disinhibition of neurotransmitter release, provided a strong rationale for its investigation in disorders of wakefulness and cognition. Despite promising preclinical data, the translation to clinical efficacy in ADHD was not realized. This technical summary provides a core understanding of the foundational pharmacodynamic properties of this compound for the scientific community.

References

Bavisant: A Technical Guide to its Potential Therapeutic Applications in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bavisant (also known as JNJ-31001074 and BEN-2001) is a potent and selective, orally active antagonist of the histamine H3 receptor (H3R) that has been investigated for several neurological and psychiatric disorders.[1][2] By blocking the inhibitory presynaptic H3 autoreceptors, this compound was developed with the therapeutic hypothesis of increasing the release of several key neurotransmitters in the central nervous system (CNS), including histamine, acetylcholine, norepinephrine, and dopamine.[3] This mechanism of action suggested potential utility in conditions characterized by deficits in wakefulness, attention, and cognition.

Initially developed by Johnson & Johnson, this compound underwent a broad clinical development program for Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[4] Despite promising preclinical data, a pivotal Phase 2 study in adults with ADHD failed to demonstrate significant efficacy compared to placebo, leading to the discontinuation of its development for this and other indications by Johnson & Johnson.[5] Subsequently, BenevolentAI investigated this compound for the treatment of Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease (PD). However, this Phase 2b trial is also understood to have yielded negative results.

This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, and the experimental findings from its therapeutic explorations.

Core Pharmacology and Mechanism of Action

This compound is a high-affinity antagonist of the human histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters.

Receptor Binding and Selectivity

Preclinical studies have demonstrated this compound's high affinity and selectivity for the human H3 receptor.

ParameterValueSpeciesReference
pKi (H3R)8.27Human
hERG IC50> 10 µMHuman
Signaling Pathways

The histamine H3 receptor is coupled to the Gαi/o family of G proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor and the effects of endogenous histamine, thereby disinhibiting the synthesis and release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor (Gαi/o-coupled) This compound->H3R Antagonism AC Adenylyl Cyclase H3R->AC Inhibition cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↑ Neurotransmitter Release (Histamine, ACh, NE, DA) cAMP->Neurotransmitter_Release Disinhibition

Caption: this compound's Mechanism of Action at the H3 Receptor.

Preclinical Studies

This compound demonstrated promising effects in various preclinical models, supporting its initial development for cognitive and wakefulness-related disorders.

In Vivo Pharmacology
Study TypeAnimal ModelKey FindingsReference
Neurotransmitter ReleaseRatIncreased acetylcholine levels in the frontal cortex.
CognitionRatPro-cognitive effects observed in a passive avoidance model.
WakefulnessRatSignificantly increased time spent awake.
Alcohol ConsumptionRatPreclinical effectiveness shown in models of alcohol consumption.

While the specific protocol for this compound is not detailed in the available literature, a general methodology for measuring acetylcholine release in the rat frontal cortex via microdialysis involves:

  • Animal Preparation: Male rats are anesthetized and stereotaxically implanted with a guide cannula targeting the frontal cortex.

  • Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution, often containing a cholinesterase inhibitor to prevent acetylcholine degradation.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (this compound).

  • Analysis: Acetylcholine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis_Workflow Animal_Prep Animal Preparation (Guide Cannula Implantation) Probe_Insertion Microdialysis Probe Insertion into Frontal Cortex Animal_Prep->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Drug_Admin This compound Administration Perfusion->Drug_Admin Sample_Collection Dialysate Sample Collection Drug_Admin->Sample_Collection HPLC_Analysis HPLC-ED Analysis of Acetylcholine Sample_Collection->HPLC_Analysis Passive_Avoidance_Protocol Acquisition Acquisition Trial: Animal placed in light compartment. Enters dark compartment and receives foot shock. Delay 24-hour Delay Acquisition->Delay Retention Retention Trial: Animal placed in light compartment. Latency to enter dark compartment is measured. Delay->Retention Memory_Assessment Memory Assessment: Longer latency = better memory Retention->Memory_Assessment

References

The Investigation of Bavisant in Parkinson's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bavisant (JNJ-31001074; BEN-2001) is a potent and selective histamine H3 receptor antagonist that has been investigated as a potential therapy for non-motor symptoms in Parkinson's disease (PD), primarily excessive daytime sleepiness (EDS). The rationale for this investigation is grounded in the well-established role of the histaminergic system in promoting wakefulness and the observation that antagonism of the H3 receptor, a presynaptic autoreceptor, increases the release of histamine and other neurotransmitters involved in arousal and cognition. While preclinical studies with other H3 receptor antagonists have shown promise in addressing not only sleep-wake disturbances but also cognitive deficits in models of parkinsonism, the clinical development of this compound for PD-related EDS was discontinued following a Phase 2 trial. This whitepaper provides an in-depth technical guide on the core rationale for investigating this compound in Parkinson's disease, summarizing the available data, outlining experimental methodologies, and visualizing the key signaling pathways.

Introduction: The Unmet Need in Parkinson's Disease and the Rationale for Targeting the Histaminergic System

Parkinson's disease is a progressive neurodegenerative disorder characterized by hallmark motor symptoms. However, non-motor symptoms, such as excessive daytime sleepiness, cognitive impairment, and mood disturbances, are highly prevalent and significantly impact the quality of life for patients.[1][2][3] Current dopaminergic therapies primarily address motor deficits and can even exacerbate some non-motor symptoms, including EDS.[1] This highlights a significant unmet medical need for novel, non-daminergic therapeutic approaches.

The histaminergic system, with its central role in regulating the sleep-wake cycle, has emerged as a promising target.[4] Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the synthesis and release of histamine. By antagonizing these receptors, compounds like this compound are hypothesized to increase histaminergic transmission, thereby promoting wakefulness.

This compound: A Selective Histamine H3 Receptor Antagonist

This compound is a highly selective, orally active antagonist of the human histamine H3 receptor. It belongs to the benzamide class of organic compounds. Preclinical studies have demonstrated its ability to penetrate the brain and occupy H3 receptors.

Pharmacological Profile
ParameterValueReference
Primary TargetHistamine H3 Receptor Antagonist
Chemical ClassBenzamide
Brain PenetrationYes

Preclinical Rationale for H3 Receptor Antagonism in Parkinson's Disease

The investigation of H3 receptor antagonists in Parkinson's disease is supported by preclinical evidence suggesting potential benefits beyond wakefulness.

Amelioration of Non-Motor Symptoms in Animal Models

Studies using animal models of Parkinson's disease have demonstrated that H3 receptor antagonists can alleviate certain non-motor deficits:

  • Circadian Rhythm and Memory: In a 6-hydroxydopamine (6-OHDA) mouse model of PD, the H3 receptor antagonist thioperamide was shown to rescue disruptions in the normal rest/activity cycle and counteract deficits in recognition memory.

  • Cognitive Function: The histaminergic system is implicated in cognitive processes, and H3 receptor antagonists have been explored for their potential to improve cognitive function in various neurological disorders.

These findings suggest a broader potential for H3 receptor antagonists to address a range of non-motor symptoms in Parkinson's disease.

Clinical Investigation of this compound in Parkinson's Disease

The primary clinical investigation of this compound in the context of Parkinson's disease focused on its potential to treat excessive daytime sleepiness.

Phase 2 Clinical Trial (NCT03194217)

A Phase 2b dose-finding study, known as the CASPAR trial, was conducted to evaluate the safety and efficacy of this compound (referred to as BEN-2001 in this study) for the treatment of EDS in patients with Parkinson's disease.

Trial IdentifierNCT03194217
Status Completed
Indication Excessive Daytime Sleepiness in Parkinson's Disease
Intervention This compound (BEN-2001)
Phase 2

While the trial has been completed, the detailed results have not been formally published in a peer-reviewed journal. However, external research commentary suggests that the trial did not meet its primary efficacy endpoints, leading to the discontinuation of this compound's development for this indication.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The primary mechanism of action of this compound is the antagonism of the histamine H3 receptor. The following diagram illustrates the simplified signaling pathway.

G cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates Release Histamine Release H3R->Release Inhibits Synthesis Histamine Synthesis H3R->Synthesis Inhibits This compound This compound This compound->H3R Blocks Postsynaptic_Receptor Postsynaptic Histamine Receptor Release->Postsynaptic_Receptor Activates Neuronal_Activity Increased Neuronal Activity (Wakefulness) Postsynaptic_Receptor->Neuronal_Activity Promotes

Caption: this compound blocks the inhibitory autoreceptor H3, increasing histamine release.

Logical Rationale for Investigating this compound in Parkinson's Disease

The decision to investigate this compound in Parkinson's disease was based on a logical progression from the known pathology of the disease to the mechanism of the drug.

G PD Parkinson's Disease NMS Non-Motor Symptoms PD->NMS EDS Excessive Daytime Sleepiness NMS->EDS Cognitive Cognitive Impairment NMS->Cognitive HistamineSystem Histaminergic System (Regulates Wakefulness) EDS->HistamineSystem is a target for Cognitive->HistamineSystem is a target for H3R Histamine H3 Receptor (Inhibitory Autoreceptor) HistamineSystem->H3R is modulated by IncreasedHistamine Increased Histamine Release H3R->IncreasedHistamine inhibition of leads to This compound This compound (H3 Receptor Antagonist) This compound->H3R antagonizes ImprovedWakefulness Improved Wakefulness IncreasedHistamine->ImprovedWakefulness ImprovedCognition Potential for Improved Cognition IncreasedHistamine->ImprovedCognition

Caption: Rationale for this compound in PD non-motor symptoms.

Conclusion

The investigation of this compound in Parkinson's disease was a rational scientific endeavor aimed at addressing the significant unmet need of non-motor symptoms, particularly excessive daytime sleepiness. The rationale was strongly supported by the known function of the histaminergic system in wakefulness and the mechanism of action of this compound as a histamine H3 receptor antagonist. Preclinical data with other H3 receptor antagonists provided further support for potential benefits in other non-motor domains such as cognitive function. However, the apparent lack of efficacy in a Phase 2 clinical trial for EDS in PD patients led to the discontinuation of its development for this indication. While the clinical journey of this compound in Parkinson's disease has concluded, the exploration of the histaminergic system and other non-dopaminergic targets remains a crucial area of research in the quest for comprehensive treatments for this complex neurodegenerative disorder.

References

Bavisant (JNJ-31001074 / BEN-2001): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bavisant, also known as JNJ-31001074 and subsequently BEN-2001, is a potent and selective, orally active antagonist of the histamine H3 receptor.[1][2][3] Developed initially by Johnson & Johnson, this small molecule was investigated for its potential therapeutic effects in central nervous system disorders, primarily due to its ability to modulate the release of several key neurotransmitters.[1][3] By blocking the presynaptic H3 autoreceptors, this compound was shown to increase the levels of histamine, acetylcholine, norepinephrine, and dopamine in the brain, thereby offering a novel mechanism for treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.

Despite promising preclinical data, a pivotal Phase 2 clinical trial in adults with ADHD did not demonstrate statistically significant efficacy compared to placebo, leading to the discontinuation of its development for this indication. Subsequently, under the designation BEN-2001, the compound was investigated by BenevolentAI for the treatment of excessive daytime sleepiness in patients with Parkinson's disease in the CASPAR trial. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for seminal assays, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action

This compound acts as a high-affinity antagonist at the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a presynaptic heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, and dopamine.

By antagonizing the H3 receptor, this compound blocks this inhibitory feedback loop, leading to an increased release of histamine and other neurotransmitters. This neurochemical cascade is believed to underlie the potential therapeutic effects of this compound on wakefulness, cognition, and attention. Preclinical studies have demonstrated that this compound increases acetylcholine levels in the rat frontal cortex.

Quantitative Data

Preclinical Data

The following tables summarize the key preclinical in vitro and in vivo data for this compound (JNJ-31001074).

Table 1: In Vitro Receptor Binding Affinity

ParameterValueSpeciesNotes
pKi8.27HumanData from a radioligand binding assay.
hERG IC50> 10 µMHumanIndicates low potential for cardiac side effects.

Table 2: Preclinical Pharmacokinetics in Rats

CompoundDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (%)
This compound (11j)3 mg/kg (p.o.)155 ± 451.0 ± 0.03.3 ± 0.4557 ± 11726

Data for this compound (referred to as compound 11j) from a preclinical study. Values are presented as mean ± SD.

Table 3: Ex Vivo Receptor Occupancy in Rats

CompoundDose (mg/kg, p.o.)Brain Concentration at 1h (µM)Receptor Occupancy at 1h (%)
This compound (11j)31.2 ± 0.287 ± 3

Data for this compound (referred to as compound 11j). Values are presented as mean ± SD.

Clinical Data

The following table summarizes the primary efficacy results from the Phase 2 clinical trial of this compound in adults with ADHD (NCT00880217).

Table 4: Phase 2 Clinical Trial in Adults with ADHD (NCT00880217) - Primary Efficacy Outcome

Treatment GroupMean Change from Baseline in ADHD-RS-IV Total Score (Day 42)p-value vs. Placebo
Placebo-8.8-
This compound 1 mg/day-9.3Not Statistically Superior
This compound 3 mg/day-11.2Not Statistically Superior
This compound 10 mg/day-12.20.161
Atomoxetine 80 mg/day-15.3< 0.005
OROS Methylphenidate 54 mg/day-15.7< 0.005

The primary efficacy endpoint was the change from baseline in the Attention Deficit Hyperactivity Disorder Rating Scale, Version IV (ADHD-RS-IV) total score at day 42. A step-down closed testing procedure was used, and since the 10 mg/day group was not statistically superior to placebo, formal statistical comparisons for the lower doses were not performed.

CASPAR Trial (NCT03194217)

This Phase 2b study evaluated the efficacy and safety of three fixed doses of BEN-2001 (0.5, 1, and 3 mg/day) compared to placebo for the treatment of excessive daytime sleepiness in subjects with Parkinson's disease. While the trial is listed as completed, detailed quantitative results are not publicly available at this time.

Experimental Protocols

Histamine H3 Receptor Binding Assay (for Ki Determination)

This protocol is a general representation of a radioligand binding assay used to determine the affinity of a compound for the histamine H3 receptor.

  • Tissue Preparation: Membranes are prepared from cells recombinantly expressing the human histamine H3 receptor or from brain tissue known to have high H3 receptor density (e.g., rat cerebral cortex).

  • Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-N-alpha-methylhistamine, is used as the ligand.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Incubation: The tissue membranes, radioligand, and varying concentrations of the test compound (this compound) are incubated together to allow for competitive binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol provides a general framework for measuring neurotransmitter levels in the brain of a freely moving animal following drug administration.

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex or striatum) of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid at a slow, constant flow rate.

  • Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.

  • Drug Administration: this compound is administered to the animal (e.g., orally or via injection).

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

  • Data Analysis: The changes in neurotransmitter concentrations over time following drug administration are calculated as a percentage of the baseline levels.

Passive Avoidance Test

This behavioral test is used to assess learning and memory in rodents.

  • Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a door. The floor of the dark compartment is an electrified grid.

  • Acquisition Trial: The animal is placed in the lit compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Drug Administration: The test compound (this compound) or vehicle is administered to the animal at a specified time before or after the acquisition trial.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: An increase in the latency to enter the dark compartment during the retention trial is interpreted as an indication of memory of the aversive stimulus. The effect of the drug on this latency is then evaluated.

Visualizations

Signaling Pathway

Bavisant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound H3_Receptor Histamine H3 Receptor (GPCR) This compound->H3_Receptor Antagonizes Gi_Protein Gi Protein H3_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Vesicles Neurotransmitter Vesicles cAMP->Vesicles Inhibits Fusion Neurotransmitters ↑ Neurotransmitter Release (Histamine, ACh, NE, DA) Vesicles->Neurotransmitters Exocytosis

Caption: this compound antagonizes the presynaptic H3 receptor, preventing its inhibitory effect on neurotransmitter release.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Rat Surgery Stereotaxic Surgery: Implant Microdialysis Probe (e.g., Prefrontal Cortex) Anesthesia->Surgery Recovery Allow Animal to Recover Surgery->Recovery Perfusion Perfuse Probe with Artificial CSF Recovery->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer this compound (p.o. or i.p.) Baseline->Drug_Admin Post_Drug_Collection Collect Post-Dosing Dialysate Samples at Timed Intervals Drug_Admin->Post_Drug_Collection HPLC Analyze Samples via HPLC-ECD Post_Drug_Collection->HPLC Quantification Quantify Neurotransmitter Levels (ACh, DA, NE) HPLC->Quantification Data_Analysis Calculate % Change from Baseline Quantification->Data_Analysis

Caption: Workflow for in vivo microdialysis to measure neurotransmitter release following this compound administration.

Logical Relationship: Clinical Development Path

Bavisant_Development_Path Preclinical Preclinical Studies (JNJ-31001074) - H3 Receptor Antagonism - Increased Neurotransmitters - Pro-cognitive Effects Phase1 Phase 1 Studies - Safety and Tolerability - Pharmacokinetics Preclinical->Phase1 Phase2_ADHD Phase 2 (NCT00880217) Indication: ADHD Outcome: No Significant Efficacy Phase1->Phase2_ADHD Discontinuation_ADHD Discontinuation for ADHD Phase2_ADHD->Discontinuation_ADHD Repurposing Repurposing as BEN-2001 Discontinuation_ADHD->Repurposing Phase2b_PD Phase 2b (CASPAR) (NCT03194217) Indication: EDS in Parkinson's Outcome: Results Not Publicly Available Repurposing->Phase2b_PD

Caption: Clinical development and repurposing timeline for this compound/BEN-2001.

References

Methodological & Application

Application Notes: Preparation of Bavisant Stock Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bavisant (also known as JNJ-31001074) is a potent, selective, and orally active antagonist of the histamine H3 receptor.[1][2][3] It is a valuable tool for in vitro studies investigating the role of the H3 receptor in various physiological and pathological processes. The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine.[4][5] Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound for use in in vitro applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for calculating the required amounts for stock solution preparation and for understanding the compound's behavior in solution.

PropertyValueReference
Molecular Formula C₁₉H₂₇N₃O₂
Molecular Weight 329.44 g/mol
Appearance Light yellow to brown solid powder
Purity >98%
Solubility Soluble in DMSO (100 mg/mL; 303.55 mM)
Storage (Powder) 3 years at -20°C, 2 years at 4°C

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock can then be diluted to the desired final concentration in your cell culture medium or assay buffer.

Materials:

  • This compound powder (CAS No. 929622-08-2)

  • Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-use Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least one hour. This prevents moisture condensation on the compound.

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, you would need 32.94 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.1 mol/L x 329.44 g/mol = 0.03294 g = 32.94 mg

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can significantly impact solubility.

  • Mixing and Sonication: Vortex the solution thoroughly to facilitate dissolution. If precipitation or cloudiness occurs, use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be applied. Ensure the compound is completely dissolved before proceeding.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your experimental medium.

Note on Working Solutions: It is recommended to prepare fresh working solutions for each experiment from the frozen stock. Do not store diluted aqueous solutions for extended periods.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor. This receptor is constitutively active and couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of the H3 receptor by an agonist (like histamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, preventing the agonist-induced inhibition of cAMP production. The H3 receptor can also modulate other signaling pathways, including the MAPK/ERK pathway. By blocking the receptor, this compound can increase the release of several neurotransmitters, which is the basis for its investigation in disorders like ADHD.

Bavisant_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates Neurotransmitter Neurotransmitter Release H3R->Neurotransmitter Inhibits Release AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases This compound This compound (Antagonist) This compound->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R Bavisant_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve sonicate 3. Vortex / Sonicate (if needed) dissolve->sonicate aliquot 4. Aliquot into Single-Use Vials sonicate->aliquot store 5. Store at -80°C (long-term) aliquot->store thaw 6. Thaw One Aliquot store->thaw Begin Experiment dilute 7. Prepare Working Solution in Assay Buffer / Medium thaw->dilute treat 8. Treat Cells / Tissue dilute->treat analyze 9. Analyze Results treat->analyze

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the proper storage and handling of Bavisant powder and its prepared solutions. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound, also known as JNJ-31001074, is a potent and selective antagonist of the histamine H3 receptor. It is an orally active, brain-penetrating small molecule that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, including attention-deficit hyperactivity disorder (ADHD).[1][2] As a benzamide derivative, its stability can be influenced by environmental factors such as temperature, light, and the chemical properties of the solvent.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended for the powder and prepared solutions.

This compound Powder

It is recommended to store this compound powder in a well-sealed container, protected from moisture and light.

Table 1: Recommended Storage Conditions for this compound Powder

Storage TemperatureRecommended DurationNotes
-20°CUp to 3 yearsIdeal for long-term storage.
4°CUp to 2 yearsSuitable for short to medium-term storage.
Room TemperatureShort-termShipped at room temperature; however, prolonged storage at ambient temperatures is not recommended.

Data sourced from supplier recommendations.[1]

This compound Solutions

For prepared solutions of this compound, it is critical to prevent degradation and repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.
-20°CUp to 1 monthSuitable for short-term storage of working aliquots.

Data sourced from supplier recommendations.[1][3]

Key Recommendations for Solution Storage:

  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, it is strongly recommended to aliquot stock solutions into single-use volumes before freezing.

  • Fresh Preparation: For critical in vivo experiments, it is advisable to use freshly prepared working solutions on the same day.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound stock and working solutions.

Protocol for Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to minimize moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of this compound).

  • To aid dissolution, gently vortex the mixture and then place it in an ultrasonic bath until the solution is clear and all solid has dissolved. Note that hygroscopic DMSO can negatively impact solubility; therefore, using a fresh, unopened bottle of anhydrous DMSO is recommended.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for Preparation of a this compound Working Solution for In Vivo Studies

This protocol describes the preparation of a this compound solution suitable for oral administration in animal studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 3.1.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. For a final solution with 10% DMSO and 40% PEG300, you would add 4 volumes of PEG300 for every 1 volume of the DMSO stock solution. Mix thoroughly.

  • Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add 0.5 volumes of Tween-80. Mix until the solution is homogeneous.

  • Finally, add saline to reach the desired final volume. For a final solution with 45% saline, add 4.5 volumes of saline.

  • The final solvent composition will be approximately: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • This protocol should yield a clear solution with a this compound solubility of at least 2.5 mg/mL.

  • It is recommended to prepare this working solution fresh on the day of the experiment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks related to the handling and application of this compound.

Bavisant_Storage_Decision_Tree start Start: this compound Compound Received compound_type Is the compound in powder or solution form? start->compound_type powder_storage Store this compound Powder compound_type->powder_storage Powder solution_storage Store this compound Solution compound_type->solution_storage Solution long_term_powder Long-term Storage? (> 2 years) powder_storage->long_term_powder long_term_solution Long-term Storage? (> 1 month) solution_storage->long_term_solution store_minus_20_powder Store at -20°C long_term_powder->store_minus_20_powder Yes store_4_powder Store at 4°C long_term_powder->store_4_powder No store_minus_80_solution Aliquot and Store at -80°C long_term_solution->store_minus_80_solution Yes store_minus_20_solution Aliquot and Store at -20°C long_term_solution->store_minus_20_solution No

Caption: Decision tree for this compound storage.

Bavisant_Solution_Preparation_Workflow start Start: this compound Powder weigh_powder Weigh Powder start->weigh_powder add_dmso Add Anhydrous DMSO weigh_powder->add_dmso ultrasonicate Ultrasonicate until dissolved add_dmso->ultrasonicate stock_solution High-Concentration Stock Solution ultrasonicate->stock_solution in_vitro_use Dilute in buffer for in vitro assays stock_solution->in_vitro_use in_vivo_prep Prepare for in vivo studies stock_solution->in_vivo_prep end_invitro End in_vitro_use->end_invitro add_cosolvents Add PEG300 and Tween-80 in_vivo_prep->add_cosolvents add_saline Add Saline add_cosolvents->add_saline working_solution Final Working Solution for In Vivo Use add_saline->working_solution end_invivo End working_solution->end_invivo

Caption: Workflow for this compound solution preparation.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound powder and solutions.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols for Bavisant in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (also known as JNJ-31001074) is a potent and highly selective antagonist of the histamine H3 receptor (H3R).[1][2][3] The H3R is a presynaptic G protein-coupled receptor predominantly expressed in the central nervous system (CNS).[4] It functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[5] Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory action of H3R, this compound is expected to increase the release of these neurotransmitters, making it a compound of interest for investigating cognitive enhancement and wakefulness-promoting effects in various neurological and psychiatric disorders.

These application notes provide detailed protocols for utilizing this compound in in vitro neuronal cell culture models to study its effects on neuronal viability, signaling pathways, and neurotransmitter release.

Data Presentation

The following tables summarize key quantitative data for H3R antagonists based on in vitro studies. While specific data for this compound in these exact assays is not publicly available, the data from other potent H3R antagonists like thioperamide can be used as a starting point for experimental design.

Table 1: Effective Concentrations of H3R Antagonists in Neuronal Cell Culture

CompoundCell TypeAssayEffective ConcentrationObserved EffectReference
ThioperamideNE-4C Neural Stem CellsMTT Assay (Viability)1 µM (10-6 M)Significant increase in cell viability to ~150% of control after 24 hours.
ThioperamidePrimary Cortical NeuronsOGD-Induced Injury1 µM (10-6 M)Protected against oxygen-glucose deprivation-induced injury, increasing viability from ~50% to ~77%.
ThioperamidePrimary Cortical NeuronsAβ-induced Injury1 µM (10-6 M)Rescued neurons from Aβ-induced viability impairment, increasing viability to ~87%.
ThioperamideRat Brain Cortical SlicesKynurenic Acid Synthesis250-1000 µMIncreased synthesis of kynurenic acid.
ThioperamideMixed Glial CulturesKynurenic Acid Synthesis50-100 µMEnhanced production of kynurenic acid.

Table 2: this compound (JNJ-31001074) Properties

PropertyValueReference
Molecular Weight329.4 g/mol
Mechanism of ActionSelective Histamine H3 Receptor Antagonist
SolubilitySoluble in DMSO
Storage of Stock Solution-20°C for 1 month, -80°C for 6 months

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action and Downstream Signaling

This compound, as an H3R antagonist, blocks the constitutive activity of the H3 receptor, which is coupled to a Gαi/o protein. This antagonism leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). Furthermore, H3R antagonists have been shown to modulate other signaling pathways, including the ERK/MAPK and Akt/GSK-3β pathways, which are crucial for neuronal function and survival.

Bavisant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_presynaptic Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor (H3R) This compound->H3R antagonizes Neurotransmitter_Release Increased Neurotransmitter Release (ACh, DA) This compound->Neurotransmitter_Release leads to Gai/o Gαi/o H3R->Gai/o activates H3R->Neurotransmitter_Release inhibits (as heteroreceptor) AC Adenylyl Cyclase (AC) Gai/o->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK PKA->ERK activates Akt Akt PKA->Akt activates CREB CREB PKA->CREB phosphorylates pERK pERK ERK->pERK pERK->CREB phosphorylates pAkt pAkt Akt->pAkt pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription (e.g., BDNF) pCREB->Gene_Transcription promotes

Caption: this compound signaling pathway in a neuron.

Experimental Workflow for Assessing this compound's Effects

A general workflow to investigate the effects of this compound on neuronal cells involves culturing the cells, treating them with a range of this compound concentrations, and then performing various assays to measure cell viability, signaling pathway activation, and changes in neurotransmitter levels.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Neuronal Cell Culture (e.g., Primary Cortical Neurons or SH-SY5Y cells) Treatment Treat Cells with this compound (Dose-response and time-course) Cell_Culture->Treatment Bavisant_Prep Prepare this compound Stock Solution (in DMSO) Bavisant_Prep->Treatment Assays Perform Downstream Assays Treatment->Assays Data_Analysis Data Analysis and Interpretation Assays->Data_Analysis Viability_Assay Neuronal Viability/Toxicity (MTT, LDH assays) Signaling_Assay Signaling Pathway Analysis (Western Blot for pCREB, pERK; cAMP assay) Neurotransmitter_Assay Neurotransmitter Release (HPLC or ELISA for ACh, DA) Calcium_Imaging Intracellular Calcium Imaging (Fura-2 AM)

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

Neuronal Cell Culture

Option A: Primary Cortical Neuron Culture (from embryonic rodents)

  • Coating Culture Plates:

    • Coat culture plates with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C.

    • Rinse the plates three times with sterile, distilled water and allow them to air dry completely in a sterile hood.

  • Neuron Isolation:

    • Dissect cortices from E18 rat or mouse embryos in ice-cold Hibernate®-A medium.

    • Mince the tissue and incubate in a papain solution (e.g., 20 units/mL) for 20-30 minutes at 37°C.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in Neurobasal™ medium supplemented with B-27™, GlutaMAX™, and penicillin-streptomycin.

  • Cell Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a density of 1.5 x 105 to 2.5 x 105 cells/cm2.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform a half-medium change every 3-4 days.

Option B: SH-SY5Y Human Neuroblastoma Cell Culture

  • Culture Medium: Use a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.

    • Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and re-plate at a subcultivation ratio of 1:3 to 1:6.

  • Neuronal Differentiation (Optional but Recommended):

    • Plate SH-SY5Y cells in a low-serum medium (e.g., 1% FBS).

    • Add retinoic acid (RA) to a final concentration of 10 µM.

    • Incubate for 5-7 days, changing the medium with fresh RA every 2 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

This compound Treatment
  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). It is advisable to include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Replace the existing medium in the cell culture plates with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours for viability assays; shorter times may be suitable for signaling studies).

Key Experiments and Methodologies

A. Neuronal Viability and Cytotoxicity Assays

  • MTT Assay (Cell Viability):

    • After the this compound treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • LDH Assay (Cytotoxicity):

    • After treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells.

    • Follow the manufacturer's instructions to determine LDH activity by measuring the absorbance change at the appropriate wavelength.

B. Intracellular cAMP Assay

  • Plate cells in a 96-well plate and treat with this compound for a short duration (e.g., 15-30 minutes).

  • To measure the antagonistic effect, pre-treat with this compound before stimulating the cells with a known H3R agonist (e.g., (R)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. For Gαi-coupled receptors, a forskolin co-stimulation is used to induce a measurable cAMP level that can then be inhibited by an agonist.

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's protocol.

C. Western Blot for Signaling Protein Phosphorylation (pCREB, pERK)

  • After this compound treatment (typically for shorter durations, e.g., 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-pCREB, anti-pERK) and total proteins (anti-CREB, anti-ERK) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

D. Neurotransmitter Release Assay

  • Culture neurons in multi-well plates and differentiate as required.

  • Wash the cells with a buffered salt solution (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with this compound or vehicle control for a defined period.

  • Stimulate neurotransmitter release by depolarization, for example, by adding a high concentration of potassium chloride (e.g., 50-60 mM) to the buffer.

  • Collect the supernatant after a short incubation period (e.g., 5-15 minutes).

  • Quantify the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the supernatant using specific and sensitive methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Enzyme-Linked Immunosorbent Assay (ELISA) kits.

E. Intracellular Calcium Imaging

  • Load the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye and replace with a physiological buffer.

  • Mount the culture dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Establish a baseline fluorescence reading.

  • Apply this compound and subsequently an H3R agonist to observe changes in intracellular calcium concentration.

  • Record the fluorescence intensity at the appropriate excitation and emission wavelengths and calculate the ratio to determine changes in intracellular calcium levels.

References

Application Notes and Protocols for In Vivo Administration of Bavisant in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (also known as JNJ-31001074 or compound 11j) is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic effects in central nervous system disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4] As an antagonist, this compound blocks the presynaptic H3 autoreceptors on histaminergic neurons, leading to increased histamine release. This, in turn, modulates the release of other neurotransmitters like acetylcholine and dopamine, which are implicated in cognitive processes such as wakefulness, attention, and learning.[5] These application notes provide a summary of the in vivo administration of this compound in rodent models, including quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)Route of AdministrationReference
Clearance (Cl)26.1 ± 5.3 mL/min/kgIntravenous (i.v.)
Volume of Distribution (Vss)39.4 ± 8.0 L/kgIntravenous (i.v.)
Half-life (t1/2)20.0 ± 4.7 hIntravenous (i.v.)
Bioavailability (%F)52 ± 26 %Oral (p.o.)

Table 2: Brain Penetration and Receptor Occupancy of this compound in Rats

DoseRouteTime Post-DoseBrain Concentration (µM)H3 Receptor Occupancy (%)Reference
3 mg/kgp.o.1 hData not specifiedData not specified
10 mg/kgSCTime of CmaxData not specified>80%

Signaling Pathway

This compound acts as a histamine H3 receptor antagonist. The diagram below illustrates its mechanism of action.

Bavisant_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H3_Receptor Histamine H3 Receptor (Autoreceptor) This compound->H3_Receptor Antagonizes Histamine_Release Histamine Release H3_Receptor->Histamine_Release Inhibits Histamine_Vesicle Histamine Vesicles Histamine_Vesicle->Histamine_Release Postsynaptic_Receptor Postsynaptic Receptors (e.g., H1, H2) Histamine_Release->Postsynaptic_Receptor Activates Neuronal_Response Increased Neurotransmitter Release (e.g., ACh) Postsynaptic_Receptor->Neuronal_Response

This compound's Mechanism of Action

Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound administration in rodents are provided below. These are generalized protocols that can be adapted for specific studies.

Oral (p.o.) and Subcutaneous (SC) Administration

This protocol outlines the general procedure for administering this compound to rodents.

Materials:

  • This compound (JNJ-31001074)

  • Vehicle for dissolution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Appropriate gauge needles (e.g., 20-23 G for oral gavage in rats, 25-27 G for SC injection)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Drug Preparation:

    • On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.

    • To aid dissolution, the solution can be heated or sonicated if precipitation occurs.

    • The final concentration should be calculated based on the desired dose and the average weight of the animals.

  • Administration:

    • Oral (p.o.): Administer the this compound solution using an oral gavage needle. The volume should not exceed 10 mL/kg for rats.

    • Subcutaneous (SC): Pinch the loose skin over the dorsal midline or flank to form a tent. Insert the needle at the base of the tented skin and inject the solution. The maximum injection volume per site is typically 5 mL/kg for rats.

  • Post-Administration Monitoring: Observe the animals for any adverse reactions following administration.

Administration_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Preparation Prepare this compound Solution Animal_Acclimatization->Drug_Preparation Dose_Calculation Calculate Dose Volume Drug_Preparation->Dose_Calculation Administration_Choice Route? Dose_Calculation->Administration_Choice Oral_Admin Oral Gavage Administration_Choice->Oral_Admin p.o. SC_Admin Subcutaneous Injection Administration_Choice->SC_Admin SC Post_Admin_Monitoring Monitor Animals Oral_Admin->Post_Admin_Monitoring SC_Admin->Post_Admin_Monitoring End End Post_Admin_Monitoring->End

General Workflow for this compound Administration
Passive Avoidance Test

This test is used to assess the effects of this compound on learning and memory.

Apparatus: A two-compartment box with a light and a dark chamber connected by a closable opening. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Acquisition Phase:

    • Administer this compound or vehicle to the rats at a predetermined time before the trial.

    • Place the rat in the light compartment.

    • When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

  • Retention Phase:

    • 24 hours after the acquisition phase, place the rat back into the light compartment.

    • Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).

    • An increased latency to enter the dark chamber is indicative of improved memory.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol is for measuring acetylcholine levels in the frontal cortex of freely moving rats.

Materials:

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the frontal cortex.

    • Allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • This compound Administration: After collecting baseline samples, administer this compound (p.o. or SC) and continue collecting dialysate samples.

  • Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC. An increase in acetylcholine levels post-Bavisant administration is expected.

Ex Vivo Histamine H3 Receptor Occupancy Assay

This assay determines the percentage of H3 receptors bound by this compound in the brain.

Procedure:

  • Dosing: Administer various doses of this compound to different groups of rats.

  • Tissue Collection: At a specific time point after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex).

  • Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.

  • Radioligand Binding:

    • Incubate the brain homogenates with a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine).

    • Separate the bound and free radioligand by filtration.

  • Quantification: Measure the amount of radioactivity in the filters to determine the amount of radioligand binding.

  • Calculation: Compare the binding in this compound-treated animals to that in vehicle-treated animals to calculate the percentage of receptor occupancy.

Experimental_Workflow Start Start Bavisant_Administration Administer this compound to Rodent Models Start->Bavisant_Administration Behavioral_Testing Behavioral Testing (e.g., Passive Avoidance) Bavisant_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis for ACh) Bavisant_Administration->Neurochemical_Analysis Receptor_Occupancy Ex Vivo Receptor Occupancy Assay Bavisant_Administration->Receptor_Occupancy Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis Receptor_Occupancy->Data_Analysis End End Data_Analysis->End

Workflow for In Vivo this compound Studies

Conclusion

The in vivo administration of this compound in rodent models is a critical step in evaluating its therapeutic potential. The protocols and data presented here provide a framework for researchers to design and execute studies to further elucidate the pharmacological properties of this histamine H3 receptor antagonist. Careful consideration of the route of administration, dosage, and experimental endpoints is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Measuring the Effect of Bavisant on Brain Acetylcholine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (JNJ-31001074) is a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of various neurotransmitters, including acetylcholine.[2][3] By blocking the inhibitory effect of the H3 receptor, this compound is expected to increase the release of acetylcholine in brain regions associated with cognition and wakefulness, such as the frontal cortex.[4][5] This document provides detailed application notes and protocols for measuring the effect of this compound on acetylcholine levels in the brain using in vivo microdialysis.

Mechanism of Action: this compound and Acetylcholine Release

The histamine H3 receptor is a G protein-coupled receptor that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine release. It also functions as a heteroreceptor on non-histaminergic neurons, where it inhibits the release of other neurotransmitters, including acetylcholine. This compound, as an H3 receptor antagonist/inverse agonist, binds to these receptors and blocks their constitutive activity and the binding of endogenous histamine. This disinhibition leads to an increased release of acetylcholine from cholinergic nerve terminals.

cluster_pre Presynaptic Cholinergic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicles ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Action Potential ACh_Receptor Acetylcholine Receptor ACh_Release->ACh_Receptor Binds H3_Receptor H3 Receptor H3_Receptor->ACh_Release Inhibits This compound This compound This compound->H3_Receptor Blocks Histamine Histamine Histamine->H3_Receptor Activates Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

This compound's Mechanism of Action on Acetylcholine Release

Data Presentation

While specific quantitative data for the dose-response effect of this compound on acetylcholine release is not publicly available, the following table represents the expected effects based on preclinical studies of potent and selective H3 receptor antagonists. These studies typically demonstrate a dose-dependent increase in extracellular acetylcholine levels in the frontal cortex of rodents.

This compound Dose (mg/kg, p.o.)Expected Mean Peak Increase in Extracellular Acetylcholine (% of Baseline)Expected Time to Peak Effect (minutes post-dosing)
1150 - 200%60 - 90
3250 - 350%60 - 120
10400 - 500%90 - 150

This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.

Experimental Protocols

In Vivo Microdialysis for the Measurement of Acetylcholine

In vivo microdialysis is a widely used technique to measure endogenous levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. Due to the rapid degradation of acetylcholine by acetylcholinesterase, it is crucial to include an acetylcholinesterase inhibitor in the perfusion fluid to allow for accurate measurement.

Materials:

  • This compound (JNJ-31001074)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Neostigmine bromide (acetylcholinesterase inhibitor)

  • HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS for acetylcholine analysis

  • Anesthetic (e.g., isoflurane)

  • Analgesics

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (e.g., prefrontal cortex).

    • Implant a guide cannula at the desired coordinates and secure it with dental cement.

    • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and perfuse with aCSF containing an acetylcholinesterase inhibitor (e.g., 100 nM neostigmine bromide) at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours to achieve a stable baseline of acetylcholine levels.

  • Baseline Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.

    • Collect at least 3-4 baseline samples to ensure a stable baseline before drug administration.

  • This compound Administration and Sample Collection:

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses.

    • Continue to collect dialysate samples at the same regular intervals for a period of 3-4 hours post-administration to monitor the time-course of the effect.

  • Sample Analysis:

    • Analyze the collected dialysate samples for acetylcholine concentration using a sensitive analytical method such as HPLC-ECD or LC-MS/MS.

    • Quantify the acetylcholine levels by comparing the peak areas to a standard curve of known acetylcholine concentrations.

  • Data Analysis:

    • Express the acetylcholine concentrations as a percentage of the mean baseline levels for each animal.

    • Perform statistical analysis to determine the significance of the this compound-induced changes in acetylcholine levels compared to a vehicle-treated control group.

cluster_workflow Experimental Workflow Surgery 1. Surgical Implantation of Guide Cannula Recovery 2. Animal Recovery (48-72 hours) Surgery->Recovery Probe_Insertion 3. Microdialysis Probe Insertion & Perfusion Recovery->Probe_Insertion Stabilization 4. Stabilization Period (1-2 hours) Probe_Insertion->Stabilization Baseline 5. Baseline Sample Collection Stabilization->Baseline Drug_Admin 6. This compound Administration Baseline->Drug_Admin Post_Drug_Collection 7. Post-Dosing Sample Collection Drug_Admin->Post_Drug_Collection Analysis 8. Sample Analysis (HPLC-ECD or LC-MS/MS) Post_Drug_Collection->Analysis Data_Analysis 9. Data Analysis Analysis->Data_Analysis

In Vivo Microdialysis Experimental Workflow

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on brain acetylcholine levels. By understanding the mechanism of action and employing rigorous experimental techniques such as in vivo microdialysis, researchers can effectively quantify the impact of this H3 receptor antagonist on cholinergic neurotransmission. This data is crucial for the preclinical and clinical development of this compound and other similar compounds targeting cognitive and neurological disorders.

References

Application Notes and Protocols: Assessing Cognitive Enhancement with Bavisant in a Passive Avoidance Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (JNJ-31001074) is a potent and selective antagonist of the histamine H3 receptor, a key target in the central nervous system for modulating cognitive processes.[1][2] H3 receptors act as presynaptic autoreceptors and heteroreceptors, and their blockade is hypothesized to increase the release of several pro-cognitive neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.[1][3] This mechanism of action has positioned this compound and other H3 receptor antagonists as potential therapeutic agents for conditions characterized by cognitive deficits.[4]

The passive avoidance test is a widely utilized behavioral paradigm to assess fear-motivated learning and memory in rodents. This test is particularly sensitive to the effects of cognitive-enhancing and amnesic drugs. The animal learns to associate a specific environment (a dark compartment) with an aversive stimulus (a mild foot shock) and, upon successful memory consolidation, will avoid entering that environment in subsequent trials. The latency to enter the dark compartment serves as a direct measure of memory retention.

These application notes provide a detailed protocol for utilizing the passive avoidance test to evaluate the cognitive-enhancing effects of this compound. While specific preclinical data on this compound in this exact paradigm is not publicly available, the provided data from a similar selective H3 receptor antagonist, GSK189254, serves as a representative example of the expected outcomes.

Data Presentation

The following table summarizes representative quantitative data from a preclinical study investigating the effect of a selective histamine H3 receptor antagonist (GSK189254) on performance in a passive avoidance test in rats. This data illustrates the potential cognitive-enhancing effects that could be assessed with this compound.

Treatment GroupDose (mg/kg, p.o.)NStep-Through Latency (seconds) - Retention Test (Mean ± SEM)
Vehicle Control-12125 ± 15
Scopolamine (Amnesic Agent)0.51245 ± 8*
H3 Antagonist + Scopolamine112105 ± 12#
H3 Antagonist + Scopolamine312118 ± 14#

*p<0.05 compared to Vehicle Control; #p<0.05 compared to Scopolamine group. Data is hypothetical but representative of expected results based on published studies with similar compounds.

Experimental Protocols

Passive Avoidance Test Methodology

This protocol is designed to assess the effect of this compound on learning and memory in a rodent model of cognitive impairment induced by scopolamine.

1. Animals:

  • Male Wistar rats (250-300g) are to be used.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

  • All experiments should be conducted during the light phase.

2. Apparatus:

  • A two-compartment passive avoidance apparatus is required. This consists of a brightly lit "safe" compartment and a dark compartment equipped with a grid floor for delivering a mild foot shock. A guillotine door separates the two compartments.

3. Experimental Groups:

  • Group 1: Vehicle Control (e.g., saline)

  • Group 2: Scopolamine (e.g., 0.5 mg/kg, intraperitoneally)

  • Group 3: this compound (Dose 1) + Scopolamine

  • Group 4: this compound (Dose 2) + Scopolamine

  • Group 5: this compound (Dose 1) alone

4. Procedure:

a. Habituation (Day 1):

  • Place each rat in the lit compartment of the apparatus for 5 minutes to allow for familiarization with the environment. The guillotine door remains closed.

  • Return the rat to its home cage.

b. Training (Acquisition Trial - Day 2):

  • Administer this compound or vehicle orally (p.o.) at the designated time before the trial (e.g., 60 minutes).

  • Administer scopolamine or vehicle intraperitoneally (i.p.) at the designated time before the trial (e.g., 30 minutes).

  • Place the rat in the lit compartment.

  • After a 10-second acclimatization period, open the guillotine door.

  • Record the latency for the rat to enter the dark compartment with all four paws (step-through latency).

  • Once the rat enters the dark compartment, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

  • Remove the rat from the dark compartment 10 seconds after the shock and return it to its home cage.

  • If a rat does not enter the dark compartment within a set cut-off time (e.g., 300 seconds), it should be gently guided into the compartment, the door closed, and the shock delivered. This ensures all animals have the same experience.

c. Retention Test (Day 3 - 24 hours after training):

  • Place the rat back into the lit compartment.

  • After a 10-second acclimatization period, open the guillotine door.

  • Record the step-through latency to enter the dark compartment.

  • No foot shock is delivered during the retention test.

  • A maximum cut-off time of 300 or 600 seconds is typically used. A longer latency indicates better memory of the aversive event.

5. Data Analysis:

  • The primary endpoint is the step-through latency during the retention test.

  • Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. Non-parametric tests may be used if the data is not normally distributed.

Mandatory Visualizations

Signaling Pathway of Histamine H3 Receptor Antagonism

Bavisant_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic) This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) This compound->H3R Antagonism H3R_hetero Histamine H3 Heteroreceptor (Gi/o-coupled) This compound->H3R_hetero Antagonism AC Adenylyl Cyclase H3R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Histamine_Vesicle Histamine Vesicles PKA->Histamine_Vesicle Inhibits Fusion Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Cognition Cognitive Enhancement Histamine_Release->Cognition Promotes Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., ACh) H3R_hetero->Neurotransmitter_Vesicle Inhibits Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., ACh) Neurotransmitter_Vesicle->Neurotransmitter_Release Neurotransmitter_Release->Cognition Promotes

Caption: this compound blocks inhibitory H3 auto- and heteroreceptors.

Experimental Workflow for Passive Avoidance Test

Passive_Avoidance_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training (Acquisition) cluster_day3 Day 3: Retention Test (24h later) Habituation Place animal in lit compartment (5 min) (Door closed) Drug_Admin Administer Vehicle, this compound, and/or Scopolamine Acclimatize_Train Place animal in lit compartment (10s) Drug_Admin->Acclimatize_Train Open_Door_Train Open guillotine door Acclimatize_Train->Open_Door_Train Measure_Latency_Train Record step-through latency Open_Door_Train->Measure_Latency_Train Shock Deliver mild foot shock in dark compartment Measure_Latency_Train->Shock Acclimatize_Test Place animal in lit compartment (10s) Open_Door_Test Open guillotine door Acclimatize_Test->Open_Door_Test Measure_Latency_Test Record step-through latency (No shock) Open_Door_Test->Measure_Latency_Test Data_Analysis Analyze Latency Data Measure_Latency_Test->Data_Analysis

References

Bavisant Dosage for Animal Studies of Wakefulness: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for its wake-promoting and cognitive-enhancing properties.[1] By blocking the presynaptic H3 autoreceptors on histaminergic neurons, this compound increases the synthesis and release of histamine in the brain.[2][3] Histamine is a key neurotransmitter involved in maintaining arousal and wakefulness.[2] Additionally, H3 receptors are located on non-histaminergic neurons, and their blockade can enhance the release of other neurotransmitters such as acetylcholine and norepinephrine, further contributing to a state of vigilance.[4]

These application notes provide a summary of preclinical data on this compound and related compounds, along with detailed protocols for conducting animal studies to evaluate its effects on wakefulness.

Data Presentation

Table 1: In Vivo Receptor Occupancy and Wake-Promoting Effects of this compound and other H3 Antagonists in Rodents
CompoundAnimal ModelDoseRoute of AdministrationKey Findings
This compound Rat10 mg/kgp.o.High receptor occupancy observed over time.
JNJ-5207852Rat1 and 10 mg/kgs.c.Significantly increased time spent awake and decreased REM and slow-wave sleep.
CiproxifanMouseDose-dependenti.p.Increased wakefulness in wild-type mice, an effect absent in H1 receptor knockout mice.
GSK189254Rat>80% occupancy doses-Robust increase in waking activity.
ThioperamideRat>80% occupancy doses-Robust increase in waking activity.

Note: Detailed dose-response data for this compound's effect on sleep-wake architecture from a single, comprehensive public study is limited. The dosages of other H3 antagonists are provided for context and to guide dose selection.

Experimental Protocols

Protocol 1: Evaluation of Wake-Promoting Effects of this compound in Rats using Electroencephalography (EEG) and Electromyography (EMG)

This protocol is designed to assess the dose-dependent effects of this compound on the sleep-wake cycle in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-350 g at the time of surgery.

  • Housing: Individually housed in a temperature- and light-controlled environment (12:12 hour light/dark cycle) with ad libitum access to food and water.

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame.

  • Electrode Placement:

    • Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

    • Insert flexible wire electrodes into the nuchal (neck) muscles for EMG recording.

    • A reference electrode is typically placed over the cerebellum.

  • Securing the Implant: Secure the electrode assembly to the skull using dental cement.

  • Post-operative Care: Administer analgesics and allow for a recovery period of at least one week.

3. Habituation and Baseline Recording:

  • Habituate the animals to the recording chambers and tethered recording cables for several days.

  • Conduct a 24-hour baseline EEG/EMG recording to establish normal sleep-wake patterns for each animal.

4. This compound Administration:

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Dosage Range: Based on available data for this compound and other H3 antagonists, a suggested starting dose range for a dose-response study would be 1, 3, and 10 mg/kg.

  • Route of Administration: Oral gavage (p.o.) or subcutaneous (s.c.) injection.

  • Timing: Administer the drug at the beginning of the light phase (the normal sleep period for rodents) to maximize the detection of wake-promoting effects.

5. EEG/EMG Data Acquisition and Analysis:

  • Recording: Record EEG and EMG signals continuously for at least 6-8 hours post-dosing.

  • Data Analysis:

    • Score the recordings in 10-30 second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Calculate the total time spent in each state for each hour post-dosing.

    • Determine the latency to the first episode of NREM and REM sleep.

    • Analyze the number and duration of sleep/wake bouts.

    • Perform spectral analysis of the EEG signal to assess changes in power in different frequency bands (e.g., delta, theta, alpha, beta).

Visualizations

Histamine H3 Receptor Antagonist Signaling Pathway

H3R_Antagonist_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Autoreceptor This compound->H3R Antagonizes/ Inverse Agonism Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Release Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine_Synapse Histamine Histamine_Release->Histamine_Synapse H1R Histamine H1 Receptor Wakefulness Increased Wakefulness & Arousal H1R->Wakefulness Promotes Histamine_Synapse->H1R Activates

Caption: this compound blocks inhibitory H3 autoreceptors, increasing histamine release and promoting wakefulness.

Experimental Workflow for Evaluating this compound's Wake-Promoting Effects

Bavisant_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Model Rat Model (Sprague-Dawley/Wistar) Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-operative Recovery (≥1 week) Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Baseline 24h Baseline EEG/EMG Recording Habituation->Baseline Dosing This compound Administration (e.g., 1, 3, 10 mg/kg, p.o.) Baseline->Dosing Recording Post-Dosing EEG/EMG Recording (≥6 hours) Dosing->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Quantification Quantify Time in Each State, Latencies, Bout Durations Scoring->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow for assessing this compound's effects on the sleep-wake cycle in rats.

References

Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor, a presynaptic G-protein coupled receptor (GPCR), is a critical regulator of neurotransmitter release in the central nervous system, including histamine, acetylcholine, dopamine, and norepinephrine.[1][2][3] Its role in modulating key physiological processes such as wakefulness, cognition, and neuronal function has made it an attractive therapeutic target for a variety of neurological and psychiatric disorders, including Attention-Deficit Hyperactivity Disorder (ADHD), Alzheimer's disease, and narcolepsy.[1][4] Bavisant (JNJ-31001074) is a potent, selective, and orally active antagonist of the H3 receptor. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other test compounds with the H3 receptor.

H3 Receptor Signaling Pathway

The H3 receptor is predominantly coupled to the Gαi/o subunit of the G-protein complex. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, downregulates the protein kinase A (PKA) cascade. Additionally, H3 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. As a presynaptic autoreceptor and heteroreceptor, its activation generally leads to the inhibition of neurotransmitter release.

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activation Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation PI3K_AKT PI3K/Akt Pathway G_protein->PI3K_AKT Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Agonist Histamine (Agonist) Agonist->H3R This compound This compound (Antagonist) This compound->H3R

Figure 1: H3 Receptor Signaling Pathway.

Quantitative Data for this compound

The following table summarizes the binding affinity of this compound for the human H3 receptor.

CompoundParameterValue (nM)Receptor Source
This compound (JNJ-31001074)Ki5.4Human H3 Receptor

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: H3 Receptor Competition Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the H3 receptor using a radiolabeled ligand, such as [3H]Nα-methylhistamine ([3H]-NAMH).

Materials and Reagents
  • Membrane Preparation: Homogenates from cells or tissues expressing the H3 receptor (e.g., HEK293 cells stably expressing human H3R, or rat brain cortex).

  • Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH).

  • Test Compound: this compound or other compounds for investigation.

  • Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM Thioperamide or Clobenpropit).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Filtration apparatus (e.g., cell harvester).

  • Scintillation counter.

  • Protein assay kit (e.g., BCA assay).

Experimental Workflow

H3_Binding_Assay_Workflow cluster_setup Assay Setup start Start prep_membranes Prepare H3R Membrane Homogenates start->prep_membranes protein_quant Quantify Protein Concentration (BCA Assay) prep_membranes->protein_quant setup_assay Set up 96-Well Plate protein_quant->setup_assay add_components Add Components: 1. Assay Buffer 2. Test Compound (e.g., this compound) 3. Radioligand ([3H]-NAMH) 4. Membrane Homogenate setup_assay->add_components incubate Incubate (e.g., 60 min at 25-30°C) setup_assay->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters (Ice-cold Wash Buffer) terminate->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Quantify Radioactivity (Scintillation Counter) add_scint->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Figure 2: H3 Receptor Binding Assay Workflow.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the H3 receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration using a BCA assay, and store at -80°C until use.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer. A typical protein concentration might range from 50-120 µg per well for tissue homogenates.

    • Prepare serial dilutions of this compound and any other test compounds.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled H3 ligand (e.g., 10 µM thioperamide), and membrane preparation.

      • Competition Binding: Serial dilutions of this compound (or test compound), radioligand, and membrane preparation.

  • Incubation:

    • Add the components to the wells in the following order: assay buffer, test compound/non-specific control, radioligand (e.g., 1-2 nM [3H]-NAMH), and finally the membrane preparation to initiate the binding reaction. The final assay volume is typically 250 µL.

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature (e.g., 25°C).

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filters completely.

    • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This protocol provides a robust framework for conducting an H3 receptor binding assay using the antagonist this compound. By accurately determining the binding affinities of novel compounds, researchers can advance the development of new therapeutics targeting the H3 receptor for the treatment of various CNS disorders. Careful optimization of assay conditions, such as membrane protein concentration and incubation time, is recommended to ensure high-quality, reproducible data.

References

Application Notes: Functional Assays to Measure Bavisant's Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bavisant (also known as JNJ-31001074) is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R).[1][2] The H3R is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system that tonically inhibits the release of histamine and other key neurotransmitters such as acetylcholine and norepinephrine.[3][4] As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3R and the effects of agonists like histamine, thereby increasing neurotransmitter release.[1] This mechanism of action has been investigated for its potential therapeutic effects in disorders involving wakefulness and cognition.

These application notes provide detailed protocols for key in vitro functional assays designed to characterize the antagonist activity of this compound at the human H3 receptor. The assays covered are fundamental for determining binding affinity, G-protein coupling, and downstream cellular responses.

Histamine H3 Receptor Signaling Pathway

The H3 receptor is constitutively active and couples primarily to the Gi/o family of G proteins. Upon activation by an agonist (e.g., histamine), the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist like this compound blocks this action, while an inverse agonist will reduce the basal signaling activity of the receptor.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) Gi Gi/o Protein (αβγ) H3R->Gi couples to AC Adenylyl Cyclase (AC) Gi->AC αi inhibits cAMP cAMP (decreased) AC->cAMP converts Histamine Histamine (Agonist) Histamine->H3R activates This compound This compound (Antagonist) This compound->H3R blocks ATP ATP ATP->AC substrate

Caption: Histamine H3 Receptor (H3R) Gi-coupled signaling pathway.

Data Summary

The following table summarizes the quantitative data for this compound's activity at the human histamine H3 receptor, as determined by the functional assays described below.

Assay TypeParameterValue (Human)Reference
Radioligand BindingKi 5.4 nM
Radioligand BindingpKi 8.27
Safety ScreeninghERG IC50 >10 µM

Radioligand Binding Assay

Principle

This assay quantifies the affinity of a test compound (this compound) for the H3 receptor. It is a competitive binding assay where this compound competes with a radiolabeled ligand (e.g., [³H]-N-α-methylhistamine, [³H]NAMH), a known H3R agonist, for binding to receptors in membranes prepared from cells expressing the recombinant human H3R. The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) is calculated.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare hH3R-expressing cell membranes Incubate Incubate Membranes, [³H]NAMH, and this compound at room temperature Membranes->Incubate Radioligand Prepare [³H]NAMH (Radioligand) Radioligand->Incubate Bavisant_Dilutions Prepare serial dilutions of this compound Bavisant_Dilutions->Incubate Filter Separate bound from free ligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Plot Plot % inhibition vs. This compound concentration Count->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Caption: Experimental workflow for a radioligand binding assay.

Experimental Protocol

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Binding Assay:

    • Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • In a 96-well plate, add in order:

      • Assay buffer.

      • H3R cell membranes (typically 10-20 µg protein/well).

      • This compound at various concentrations.

      • [³H]NAMH at a final concentration close to its Kd (e.g., 1-2 nM).

    • Define non-specific binding by adding a high concentration of a non-labeled H3R ligand (e.g., 10 µM thioperamide) in separate wells.

    • Define total binding in wells containing only membranes and radioligand.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B) using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Principle

This functional assay measures the first step in G-protein activation following receptor stimulation. In the presence of an H3R agonist, the Gi protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to accumulate a measurable signal. As an antagonist, this compound will competitively block the agonist-induced increase in [³⁵S]GTPγS binding. As an inverse agonist, it will also decrease the basal (constitutive) level of [³⁵S]GTPγS binding. This assay can be performed using a traditional radioactive filtration method or a non-radioactive, time-resolved fluorescence (TRF) format with Europium-labeled GTP (Eu-GTP).

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis Membranes Use hH3R-expressing cell membranes Preincubation Pre-incubate membranes with This compound and GDP Membranes->Preincubation Bavisant_Dilutions Prepare this compound dilutions (for antagonist mode) Bavisant_Dilutions->Preincubation Agonist Prepare H3R agonist (e.g., R-α-methylhistamine) Stimulation Add agonist to stimulate the receptor Agonist->Stimulation Preincubation->Stimulation Binding Add [³⁵S]GTPγS and incubate to allow binding Stimulation->Binding Stop Stop reaction by rapid filtration through glass fiber filters Binding->Stop Count Quantify filter-bound [³⁵S]GTPγS via scintillation counting Stop->Count Plot Plot [³⁵S]GTPγS binding vs. compound concentration Count->Plot Calculate Determine IC₅₀ (antagonist) or EC₅₀ (inverse agonist) Plot->Calculate

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Experimental Protocol

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • Prepare a stock of GDP (e.g., 1 mM) and dilute to a final assay concentration of 10-30 µM.

    • Prepare a stock of H3R agonist (e.g., R-α-methylhistamine).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add H3R membranes (5-10 µ g/well ), GDP, and varying concentrations of this compound to a 96-well plate.

    • Pre-incubate for 15-20 minutes at 30°C.

    • To measure antagonist activity, add the H3R agonist at its EC₈₀ concentration. To measure inverse agonist activity, add assay buffer instead of agonist.

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

    • Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • For antagonist mode, plot the % inhibition of agonist-stimulated signal versus the log concentration of this compound to determine the IC₅₀.

    • For inverse agonist mode, plot the % decrease in basal signal versus the log concentration of this compound to determine the EC₅₀ and Emax.

cAMP Accumulation Assay

Principle

This assay measures a downstream functional consequence of H3R-Gi coupling: the inhibition of adenylyl cyclase activity. Intracellular cAMP levels are first elevated using a stimulant like forskolin. Activation of the H3R by an agonist will inhibit adenylyl cyclase and reduce cAMP production. An antagonist like this compound will reverse the inhibitory effect of the agonist, restoring cAMP levels. The amount of cAMP produced is quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Seed Seed hH3R-expressing cells in a 96-well plate Incubate_Cells Incubate overnight to allow attachment Seed->Incubate_Cells Pretreat Pre-treat cells with This compound dilutions Incubate_Cells->Pretreat Stimulate Add H3R agonist + Forskolin to stimulate and inhibit cAMP production Pretreat->Stimulate Incubate_Treatment Incubate at 37°C Stimulate->Incubate_Treatment Lyse Lyse cells to release intracellular cAMP Incubate_Treatment->Lyse Detect Add detection reagents (e.g., HTRF antibody-conjugates) Lyse->Detect Read Read plate on a suitable plate reader (e.g., HTRF reader) Detect->Read Plot Plot cAMP signal vs. This compound concentration Read->Plot Calculate Determine IC₅₀ value from the dose-response curve Plot->Calculate

References

Application of Bavisant in Studying Histaminergic Pathways: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (also known as JNJ-31001074 and BEN-2001) is a potent and selective antagonist or inverse agonist of the histamine H3 receptor (H3R).[1] The H3R is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS) that regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory effect of the H3R, this compound enhances the release of these neurotransmitters, leading to increased wakefulness and cognitive performance. These properties make this compound a valuable tool for investigating the role of histaminergic pathways in various physiological and pathological processes, such as sleep-wake cycles, cognition, and neurological disorders.

This document provides detailed application notes and protocols for utilizing this compound in preclinical and clinical research settings to study histaminergic pathways.

Mechanism of Action

This compound acts as a competitive antagonist or inverse agonist at the histamine H3 receptor. In its role as an antagonist, it blocks the binding of endogenous histamine to the H3 receptor. As an inverse agonist, it reduces the receptor's constitutive activity. Both actions lead to a disinhibition of neurotransmitter release from presynaptic terminals. This results in an increased concentration of histamine and other neurotransmitters in the synaptic cleft, thereby modulating downstream neuronal signaling.

This compound Mechanism of Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Blocks Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Histamine_Release Histamine_Vesicle->Histamine_Release Leads to Increased_Histamine Increased Histamine Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Increased_Histamine->Postsynaptic_Receptors Neuronal_Activation Neuronal Activation Postsynaptic_Receptors->Neuronal_Activation Activates Ex Vivo H3 Receptor Occupancy Workflow cluster_animal_phase Animal Dosing cluster_tissue_collection Tissue Collection cluster_binding_assay Radioligand Binding Assay cluster_data_analysis Data Analysis Dosing Administer this compound (p.o.) to Sprague-Dawley rats Euthanasia Euthanize rats at specified time points Dosing->Euthanasia Brain_Extraction Rapidly extract and dissect striatum Euthanasia->Brain_Extraction Homogenization Homogenize striatal tissue Brain_Extraction->Homogenization Incubation Incubate homogenate with [3H]-N-α-methylhistamine Homogenization->Incubation Washing Wash to remove unbound radioligand Incubation->Washing Scintillation Quantify bound radioactivity via liquid scintillation counting Washing->Scintillation Calculation Calculate percent receptor occupancy relative to vehicle-treated controls Scintillation->Calculation Clinical Trial Workflow (NCT00880217) cluster_treatment_arms Treatment Arms Screening Screening Phase (up to 14 days) - Diagnosis confirmation - Baseline assessments Randomization Randomization (1:1:1:1:1:1 ratio) Screening->Randomization Treatment Double-Blind Treatment Phase (42 days) Randomization->Treatment Placebo Placebo Bavisant1 This compound 1 mg/day Bavisant3 This compound 3 mg/day Bavisant10 This compound 10 mg/day Atomoxetine Atomoxetine 80 mg/day Methylphenidate OROS Methylphenidate 54 mg/day FollowUp Post-Treatment Follow-up (7 days) Treatment->FollowUp

References

Bavisant: A Potent and Selective H3 Receptor Inverse Agonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bavisant (JNJ-31001074) is a potent, selective, and orally active antagonist and inverse agonist of the histamine H3 receptor (H3R).[1][2] Its ability to cross the blood-brain barrier makes it an invaluable tool for in vivo studies investigating the role of the H3 receptor in the central nervous system (CNS).[3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[4][5] As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the constitutive activity of the H3 receptor, leading to enhanced neurotransmitter release. This property makes this compound a powerful pharmacological tool for elucidating the physiological and pathological roles of the H3 receptor in various CNS functions and disorders. These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in H3 receptor research, and its mechanism of action.

Pharmacological Profile of this compound

This compound exhibits high affinity for the human H3 receptor. Its pharmacological activity has been characterized through various in vitro and in vivo assays.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and other standard H3 receptor ligands, providing a comparative overview of their pharmacological properties.

Table 1: Receptor Binding Affinities (Ki) of this compound and Reference H3 Receptor Ligands

CompoundHuman H3R Ki (nM)Rat H3R Ki (nM)Reference(s)
This compound 5.4~54
Pitolisant0.16-
Thioperamide25-
Ciproxifan0.5 - 1.9-

Table 2: Functional Potency of this compound and Reference H3 Receptor Ligands

CompoundAssay TypeSpeciesPotency (pEC50/pKb/IC50)Reference(s)
This compound hERG BindingHumanIC50 > 10 µM
PitolisantInverse Agonist (GTPγS)HumanEC50 = 1.5 nM
CiproxifanAntagonistRatIC50 = 9.2 nM
ABT-239Inverse Agonist (GTPγS)HumanpEC50 = 7.85
A-423579Inverse Agonist (GTPγS)HumanpEC50 = 7.71

Mechanism of Action and Signaling Pathways

As an inverse agonist, this compound modulates the H3 receptor signaling pathway. The H3 receptor is constitutively active and coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound binds to the H3 receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity and blocking agonist-induced signaling. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels, which in turn promotes the release of various neurotransmitters.

Visualizations

H3R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Target Cell Histamine_release Histamine Release H3R H3 Receptor Histamine_release->H3R Activates Other_NT_release Other Neurotransmitter (ACh, NE, DA) Release Gai_Go Gαi/o H3R->Gai_Go Activates AC Adenylyl Cyclase Gai_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Histamine_release Inhibits cAMP->Other_NT_release Inhibits This compound This compound (Inverse Agonist) This compound->H3R Inhibits Basal Activity

H3 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a tool compound for H3 receptor research.

In Vitro Assays

1. Radioligand Binding Assay for Human H3 Receptor

This protocol determines the binding affinity (Ki) of this compound for the human H3 receptor by measuring its ability to displace the radiolabeled H3 receptor agonist, [3H]-N-α-methylhistamine.

  • Materials:

    • Membranes from HEK293 cells stably expressing the human H3 receptor.

    • [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol).

    • This compound and other test compounds.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM Thioperamide.

    • 96-well microplates.

    • Glass fiber filters (GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound and other competitor ligands in the assay buffer.

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of [3H]-N-α-methylhistamine (final concentration ~1-2 nM), and 25 µL of the competitor ligand (or vehicle for total binding, or 10 µM thioperamide for non-specific binding).

    • Add 175 µL of the cell membrane suspension (containing 15-20 µg of protein) to each well to initiate the binding reaction.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/C filters presoaked in 0.5% polyethyleneimine (PEI), followed by washing with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

2. [35S]GTPγS Functional Assay

This assay measures the ability of this compound to act as an inverse agonist by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the H3 receptor.

  • Materials:

    • Membranes from cells expressing the human H3 receptor.

    • [35S]GTPγS (specific activity >1000 Ci/mmol).

    • This compound and other test compounds.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • GDP (final concentration 10 µM).

    • Saponin (optional, for signal enhancement).

    • 96-well microplates.

    • Glass fiber filters (GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 50 µL of the cell membrane suspension (5-10 µg protein), 25 µL of this compound dilution (or vehicle for basal activity), and 25 µL of GDP.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and determine the amount of bound radioactivity by scintillation counting.

    • Data are expressed as a percentage of basal [35S]GTPγS binding. EC50 values are calculated from concentration-response curves.

In Vivo Assay

1. In Vivo Microdialysis for Acetylcholine Release in Rat Prefrontal Cortex

This protocol measures the effect of this compound on the extracellular levels of acetylcholine (ACh) in the prefrontal cortex of freely moving rats.

  • Materials:

    • Male Sprague-Dawley rats (250-300 g).

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., 2-4 mm membrane length).

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4.

    • This compound for systemic administration (e.g., oral gavage or intraperitoneal injection).

    • HPLC system with electrochemical detection for ACh measurement.

  • Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the medial prefrontal cortex.

    • Allow the animal to recover from surgery for at least 24-48 hours.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20-30 minutes for at least 2 hours.

    • Administer this compound systemically at the desired dose.

    • Continue collecting dialysate samples for several hours post-administration.

    • Analyze the ACh content in the dialysate samples using HPLC-ED.

    • Express the results as a percentage change from the baseline ACh levels.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional [35S]GTPγS Functional Assay (Determine EC50/Inverse Agonism) Binding->Functional Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) Functional->Microdialysis Behavior Behavioral Models (e.g., Cognition, Wakefulness) Microdialysis->Behavior End End Behavior->End Data Analysis & Interpretation Start This compound (Tool Compound) Start->Binding

Typical Experimental Workflow

MOA_Logic This compound This compound H3R H3 Receptor (Constitutively Active) This compound->H3R Acts as Inverse Agonist Gai_Go_Inhibition ↓ Gαi/o Protein Activation H3R->Gai_Go_Inhibition AC_Disinhibition ↑ Adenylyl Cyclase Activity Gai_Go_Inhibition->AC_Disinhibition cAMP_Increase ↑ Intracellular cAMP AC_Disinhibition->cAMP_Increase NT_Release ↑ Neurotransmitter Release (Histamine, ACh, NE, DA) cAMP_Increase->NT_Release Physiological_Effect Pro-cognitive & Wake-promoting Effects NT_Release->Physiological_Effect

References

Troubleshooting & Optimization

Troubleshooting Bavisant insolubility in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with Bavisant in experimental buffers. The following question-and-answer format directly addresses common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What are the first steps I should take?

A: this compound is known to have low aqueous solubility, which can present challenges in experimental setups. Here are the initial troubleshooting steps:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to first prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

  • Agitation and Sonication: After adding the DMSO stock to your aqueous buffer, ensure the solution is mixed vigorously by vortexing or stirring. If cloudiness or precipitate persists, sonicating the solution in a water bath for 5-10 minutes can help break down aggregates and improve dissolution.[1]

  • Gentle Heating: If this compound is stable at slightly elevated temperatures, gently warming the solution to 37°C may enhance solubility. However, always verify the thermal stability of your compound before applying heat.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?

A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The final concentration of the organic solvent may be too low to maintain solubility. Consider the following:

  • Increase the Final Concentration of Co-solvent: If your experimental system allows, increasing the final percentage of DMSO may be necessary. However, be mindful that high concentrations of DMSO can affect cellular assays.

  • Use of Pluronic F-68 or Tween-80: For in vivo or cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 or Tween-80 to your final buffer can help to maintain this compound in solution.

  • pH Adjustment: this compound is a weakly basic compound. Adjusting the pH of your buffer may significantly impact its solubility.

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A: As a weak base, the solubility of this compound is pH-dependent. While the exact pKa of this compound is not publicly available, its structure contains a substituted piperazine moiety, which has two basic nitrogen atoms. The pKa values for unsubstituted piperazine are approximately 5.4 and 9.7.[2][3] Substitution tends to lower these values.[4]

  • For Weakly Basic Compounds: Decreasing the pH of the buffer will increase the protonation of the basic nitrogen atoms, leading to a more charged and, therefore, more water-soluble species.

  • Practical Steps: If your experiment can tolerate a lower pH, try adjusting your buffer to a more acidic pH (e.g., pH 6.0-7.0). It is crucial to determine the optimal pH for solubility without compromising your experimental conditions. We recommend performing a solubility test across a range of pH values (see the detailed experimental protocol below).

Q4: Are there any alternative solvents to DMSO I can use?

A: While DMSO is the most commonly recommended solvent for creating a stock solution of this compound, other organic solvents like ethanol or N,N-dimethylformamide (DMF) could also be tested. However, the solubility in these solvents may be lower than in DMSO. Always use high-purity, anhydrous solvents to avoid introducing water, which can cause precipitation.

Quantitative Data: Solubility of this compound

The following table summarizes the known solubility data for this compound.

SolventConcentrationObservations
DMSO100 mg/mL (303.55 mM)Ultrasonic assistance may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.59 mM)Clear solution; suitable for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.59 mM)Clear solution; suitable for in vivo studies.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Solubility in Your Buffer

This protocol is designed to help you empirically determine the best pH for dissolving this compound in your specific experimental buffer.

Materials:

  • This compound solid

  • 100% DMSO

  • Your experimental buffer (e.g., PBS, Tris)

  • Solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • pH meter

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Buffers at Different pH Values: Aliquot your experimental buffer into several tubes and adjust the pH of each tube to a different value (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Spike this compound into Buffers: Add the this compound stock solution to each buffer to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay.

  • Equilibration: Vortex each tube for 1 minute. If precipitation is observed, sonicate for 10 minutes. Incubate the tubes at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved this compound.

  • Quantification of Soluble this compound: Carefully collect the supernatant from each tube. Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at the λmax of this compound or by HPLC.

  • Analysis: Compare the concentrations of soluble this compound at the different pH values to determine the optimal pH for your experiments.

Mandatory Visualizations

Troubleshooting Workflow for this compound Insolubility

G start Start: this compound Insolubility Issue stock_sol Prepare 10-100 mM stock in 100% DMSO start->stock_sol dilute Dilute stock into aqueous buffer stock_sol->dilute observe Observe for precipitation dilute->observe soluble Soluble: Proceed with experiment observe->soluble No insoluble Insoluble: Precipitate forms observe->insoluble Yes agitate Vortex and/or sonicate insoluble->agitate re_observe Still precipitate? agitate->re_observe re_observe->soluble No ph_adjust Adjust buffer pH to be more acidic (e.g., 6.0-7.0) re_observe->ph_adjust Yes cosolvent Increase co-solvent (DMSO) concentration re_observe->cosolvent Yes surfactant Add surfactant (e.g., Tween-80) re_observe->surfactant Yes re_test Re-test solubility ph_adjust->re_test cosolvent->re_test surfactant->re_test end_soluble Soluble: Proceed with experiment re_test->end_soluble Soluble end_insoluble Still insoluble: Consider formulation change re_test->end_insoluble Insoluble

Caption: A step-by-step workflow for troubleshooting this compound insolubility.

Histamine H3 Receptor Signaling Pathway

This compound is an antagonist of the histamine H3 receptor. This receptor is primarily coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

G This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonist G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H3 receptor.

References

Potential off-target effects of Bavisant in research assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bavisant (also known as JNJ-31001074) in research assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, potent, and highly selective antagonist or inverse agonist of the histamine H3 receptor (H3R).[1][2] The H3R is a presynaptic G protein-coupled receptor predominantly expressed in the central nervous system (CNS) that normally inhibits the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[1] By blocking the activity of the H3R, this compound is hypothesized to increase the release of these neurotransmitters, which can lead to enhanced wakefulness and cognitive function.[1]

Q2: What are the potential off-target effects of this compound?

A2: this compound is considered a highly selective ligand for the histamine H3 receptor. In a comprehensive preclinical study, this compound was tested at a concentration of 1 µM in a commercial panel of 50 ion channels, receptors, and transporters and demonstrated no significant affinity for any of these potential off-targets.[3] This suggests a low probability of off-target effects at concentrations typically used in research assays.

Q3: Has this compound been observed to interact with the hERG channel or cytochrome P450 (CYP) enzymes?

A3: Preclinical safety studies have indicated that this compound has a low potential for cardiovascular liability, including effects on the hERG channel, which is associated with QTc prolongation. One study reported the hERG IC50 for this compound to be greater than 10 µM. Additionally, in human liver microsomes, this compound was not found to be a potent inhibitor of various CYP enzymes, suggesting a low risk of drug-drug interactions mediated by CYP inhibition.

Troubleshooting Guide for this compound Assays

This guide addresses common issues that may be encountered when using this compound in various research assays.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results in binding assays Pipetting errors or inconsistent reagent mixing.Ensure pipettes are properly calibrated. Mix all reagents and sample dilutions thoroughly before adding them to the assay plate.
Temperature fluctuations during incubation.Use an incubator with stable temperature control. Avoid stacking plates, as this can lead to uneven temperature distribution.
Improper washing steps.Ensure that all wells are washed uniformly and completely to remove unbound ligand. Avoid letting the wells dry out after washing.
Low signal or no response in functional assays (e.g., GTPγS binding) Inactive this compound.This compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Suboptimal assay conditions.Optimize the concentrations of assay components such as GDP, MgCl2, and saponin, as these can significantly impact G protein activation.
Low receptor expression in the cell line or membrane preparation.Verify the expression level of the histamine H3 receptor in your experimental system. Consider using a cell line with higher receptor density.
High background signal in radioligand binding assays Non-specific binding of the radioligand.Increase the number of wash steps or the stringency of the wash buffer. Include a known non-specific binding control in your assay design.
Contaminated reagents or buffers.Use fresh, high-quality reagents and filter-sterilize all buffers.
Unexpected agonist-like effects Assay artifact or context-dependent pharmacology.While this compound is characterized as an antagonist/inverse agonist, the cellular context and assay conditions can sometimes influence ligand behavior. Verify the finding in an alternative functional assay.
Contamination of this compound stock.Use a fresh, unopened vial of this compound to rule out contamination.

Quantitative Data Summary

The following tables summarize the binding affinity and selectivity profile of this compound.

Table 1: this compound On-Target and Off-Target Binding Affinity

TargetAssay TypeSpeciesAffinity (Ki or IC50)Reference
Histamine H3 Receptor Radioligand BindingHumanpKi = 8.27
Panel of 50 Ion Channels, Receptors, and Transporters Radioligand BindingVariousNo significant affinity at 1 µM
hERG Channel [3H]-astemizole competition bindingHumanIC50 > 10 µM
Cytochrome P450 Enzymes Microsomal Stability AssayHumanNot a potent inhibitor

Experimental Protocols

Key Experiment 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for GPCR radioligand binding assays.

1. Materials:

  • Membranes: Cell membranes prepared from a cell line expressing the human histamine H3 receptor.
  • Radioligand: [3H]-N-α-Methylhistamine ([3H]-NAMH).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • This compound Stock Solution: 10 mM in DMSO.
  • Non-specific Binding Control: 10 µM Clobenpropit or another suitable H3R antagonist.
  • 96-well filter plates (e.g., Unifilter GF/C).
  • Scintillation fluid.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.
  • In a 96-well plate, add in the following order:
  • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
  • 25 µL of the this compound dilution or assay buffer.
  • 50 µL of radioligand (e.g., 1 nM [3H]-NAMH).
  • 100 µL of diluted cell membranes (e.g., 10-20 µg of protein per well).
  • Incubate the plate at 25°C for 2 hours with gentle agitation.
  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
  • Wash the filters three times with 200 µL of ice-cold wash buffer per well.
  • Dry the filter plate at 50°C for at least 30 minutes.
  • Add 50 µL of scintillation fluid to each well and incubate for at least 1 hour.
  • Count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Key Experiment 2: [35S]GTPγS Functional Assay

This protocol is a functional assay to determine the ability of this compound to act as an inverse agonist at the H3 receptor.

1. Materials:

  • Membranes: Cell membranes prepared from a cell line expressing the human histamine H3 receptor coupled to Gi/o proteins.
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
  • [35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
  • GDP: Guanosine diphosphate.
  • This compound Stock Solution: 10 mM in DMSO.
  • Agonist Control: Histamine or Imetit.
  • 96-well filter plates.
  • Scintillation fluid and counter.

2. Procedure:

  • Prepare dilutions of this compound and the agonist control in assay buffer.
  • In a 96-well plate, add the following:
  • 50 µL of diluted cell membranes.
  • 50 µL of this compound dilution or assay buffer.
  • Pre-incubate the plate at 30°C for 15 minutes.
  • Add 50 µL of GDP (final concentration ~10 µM).
  • To determine inverse agonist activity, add 50 µL of [35S]GTPγS (final concentration ~0.1 nM) and incubate for 30-60 minutes at 30°C.
  • To determine antagonist activity, add 50 µL of the agonist control followed by 50 µL of [35S]GTPγS and incubate.
  • Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.
  • Dry the filters, add scintillation fluid, and count the radioactivity.

3. Data Analysis:

  • For inverse agonism, a decrease in basal [35S]GTPγS binding with increasing concentrations of this compound indicates inverse agonist activity.
  • For antagonism, a rightward shift in the concentration-response curve of the agonist in the presence of this compound indicates antagonist activity.

Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound H3R Histamine H3 Receptor This compound->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh) cAMP->Neurotransmitter_Release Inhibits

Caption: this compound blocks the inhibitory Histamine H3 receptor signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, This compound, Radioligand) start->prepare_reagents plate_addition Add Reagents to 96-well Plate prepare_reagents->plate_addition incubation Incubate at 25°C for 2 hours plate_addition->incubation filtration Filter and Wash incubation->filtration drying Dry Filter Plate filtration->drying scintillation Add Scintillation Fluid drying->scintillation counting Count Radioactivity scintillation->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End analysis->end

Caption: Workflow for a typical radioligand binding assay to assess this compound affinity.

References

Managing insomnia as a side effect in animal studies with Bavisant.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing insomnia as a side effect in animal studies involving Bavisant (JNJ-31001074), a potent and selective histamine H3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause insomnia?

A1: this compound is a histamine H3 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking these receptors, this compound increases the release of histamine, a neurotransmitter well-known for its role in promoting wakefulness. This increase in histaminergic activity is the primary reason for the side effect of insomnia or increased wakefulness observed in both preclinical and clinical studies.[1][2] The wake-promoting effects of H3 receptor antagonists are mediated through the histamine H1 receptor.

Q2: At what doses of this compound should I expect to see significant effects on the sleep-wake cycle in my animal models?

A2: While specific dose-response data for this compound's effect on the sleep-wake cycle in rodents is not extensively published, studies on other H3 receptor antagonists suggest that wake-promoting effects are dose-dependent. For some H3 receptor antagonists, a robust increase in waking activity is observed at doses that result in greater than 80% receptor occupancy. Preclinical studies with this compound have been conducted at various doses, and it is crucial to perform a dose-response study in your specific animal model and experimental conditions to determine the threshold for significant sleep disturbances. One study in male Sprague-Dawley rats showed that a 10 mg/kg oral dose of this compound resulted in high receptor occupancy over several hours.[3][4][5]

Q3: What are the expected changes in sleep architecture in animals treated with this compound?

A3: Based on the mechanism of action of H3 receptor antagonists, you can expect to observe an increase in wakefulness and a corresponding decrease in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. Studies with other H3 receptor antagonists have shown a significant increase in wakefulness and a decrease in slow-wave sleep (SWS) and REM sleep. You may also observe an increased latency to sleep onset. The specific magnitude and duration of these effects will likely be dose-dependent.

Q4: How can I monitor for insomnia in my animal studies with this compound?

A4: The gold standard for monitoring sleep-wake cycles in rodents is through electroencephalography (EEG) and electromyography (EMG) recordings. This allows for the precise identification of different sleep stages (Wake, NREM, REM) and the quantification of parameters such as sleep latency, duration of each sleep stage, and the number of sleep-wake transitions. Non-invasive methods using piezoelectric sensors to detect movement and respiration are also available and have been validated against EEG/EMG recordings in rats.

Q5: Are there any known drug interactions with this compound that could exacerbate insomnia?

Troubleshooting Guides

Issue: Excessive Hyperactivity and Sleep Deprivation Confounding Behavioral Experiments

Symptoms:

  • Animals exhibit continuous locomotion and exploratory behavior, failing to habituate to the testing environment.

  • Data from behavioral tasks (e.g., cognitive assays) are highly variable or show a general impairment that may be attributable to sleep loss rather than a specific effect of this compound on the cognitive domain of interest.

  • Animals appear agitated or stressed.

Possible Causes:

  • The dose of this compound is too high, leading to excessive stimulation.

  • The timing of drug administration is interfering with the animal's natural rest period.

  • The experimental paradigm is not designed to accommodate the wake-promoting effects of the drug.

Troubleshooting Steps:

  • Dose-Response Optimization:

    • Conduct a preliminary dose-response study to identify a dose of this compound that achieves the desired pharmacological effect (e.g., cognitive enhancement) with a manageable level of wakefulness.

    • Start with a low dose and gradually escalate, monitoring both the primary endpoint and sleep-wake patterns (if possible via EEG/EMG or observational scoring).

  • Timing of Administration and Behavioral Testing:

    • Administer this compound at the beginning of the animal's active phase (i.e., the dark cycle for nocturnal rodents) to align with their natural period of wakefulness.

    • Conduct behavioral testing during the peak of the drug's effect and the animal's active phase.

    • Allow for a sufficient washout period before the animal's inactive phase (light cycle) to minimize disruption of their natural sleep period.

  • Acclimation and Habituation:

    • Extend the acclimation and habituation periods for animals treated with this compound to allow them to adapt to the testing environment under the influence of the drug.

    • Habituate the animals to the experimental procedures and apparatus prior to drug administration to reduce novelty-induced hyperactivity.

  • Environmental Enrichment:

    • Provide appropriate environmental enrichment in the home cage to reduce stress and provide an outlet for exploratory behavior. This should be done consistently across all experimental groups.

  • Pharmacological Countermeasures (Use with Caution):

    • If the primary goal of the study is not related to sleep, and insomnia is a significant confounding factor, consider the use of a mild, short-acting sedative during the animal's rest period. This approach should be carefully validated to ensure it does not interfere with the primary experimental outcomes. The choice of sedative would need to be justified and its potential interactions with this compound considered. This is a complex step and should be a last resort, with appropriate controls.

Issue: Difficulty in Obtaining Stable EEG/EMG Recordings Due to Hyperactivity

Symptoms:

  • EEG/EMG signals are frequently contaminated with artifacts from movement.

  • Head-stage or tether connections are being dislodged by the animals.

  • Difficulty in distinguishing between quiet wakefulness and NREM sleep due to continuous low-level movement.

Troubleshooting Steps:

  • Secure and Protected Implantation:

    • Ensure that the EEG/EMG head-stage is securely anchored to the skull using dental cement and skull screws.

    • Consider using a protective cap or enclosure around the head-stage to prevent the animal from damaging it.

  • Tether and Commutator System:

    • Use a lightweight, flexible tether and a high-quality commutator to allow for free movement with minimal restriction.

    • Regularly inspect the tether for any signs of wear or damage.

  • Habituation to the Recording Setup:

    • Gradually acclimate the animals to the recording chamber and tether for several days before starting the experiment.

    • Allow the animals to move freely with the tether connected to a dummy head-stage before connecting it to the recording equipment.

  • Refined Signal Analysis:

    • Utilize advanced signal processing techniques and sleep scoring software that can help to filter out movement artifacts.

    • Carefully review the raw data alongside video recordings to aid in the accurate scoring of sleep-wake stages.

  • Optimize Recording Environment:

    • Ensure the recording chamber is in a quiet, low-traffic area to minimize external disturbances that could exacerbate hyperactivity.

    • Maintain a consistent light-dark cycle and ambient temperature.

Data Presentation

Table 1: Preclinical H3 Receptor Occupancy of this compound in Rats

Time Post-Dose (hours)Mean Receptor Occupancy (%)Standard Error of the Mean (SEM)
1~90%(Not specified in source)
2~95%(Not specified in source)
4~90%(Not specified in source)
8~75%(Not specified in source)
24~20%(Not specified in source)

Data derived from a study in male Sprague-Dawley rats following a single 10 mg/kg oral dose.

Table 2: Expected Dose-Dependent Effects of H3 Receptor Antagonists on Sleep-Wake Parameters in Rodents

Dose of H3 AntagonistWakefulnessNREM SleepREM SleepSleep Latency
Low
Medium↑↑↓↓↓↓↑↑
High↑↑↑↓↓↓↓↓↓↑↑↑

This table represents a qualitative summary of expected effects based on the known pharmacology of H3 receptor antagonists. The magnitude of the effect (indicated by arrows) is dose-dependent. Quantitative data for this compound is needed for a more precise representation.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Sleep-Wake Architecture in Rats

Objective: To quantify the dose-dependent effects of this compound on sleep-wake parameters using EEG/EMG recordings.

Materials:

  • Adult male Sprague-Dawley rats (or other appropriate strain).

  • EEG/EMG implantation surgery kit (stereotaxic frame, drill, skull screws, insulated wires, dental cement).

  • EEG/EMG recording system (amplifier, filter, digital acquisition system, commutator, tether).

  • Sleep scoring software.

  • This compound and vehicle.

  • Oral gavage needles.

Methodology:

  • Surgical Implantation:

    • Anesthetize the rat following approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices.

    • Implant EMG wire electrodes into the nuchal (neck) muscles.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow for a post-operative recovery period of at least 7-10 days.

  • Habituation:

    • House the animals individually in recording chambers.

    • Connect the animals to the recording tether for at least 3-4 days to acclimate them to the setup.

  • Baseline Recording:

    • Record baseline EEG/EMG data for at least 24-48 hours to establish a stable sleep-wake pattern for each animal.

  • Drug Administration:

    • Randomly assign animals to different treatment groups (e.g., vehicle, low-dose this compound, medium-dose this compound, high-dose this compound).

    • Administer this compound or vehicle via oral gavage at a consistent time, typically at the beginning of the light cycle (for nocturnal animals) to assess the impact on the primary rest period.

  • Post-Dosing Recording:

    • Record EEG/EMG continuously for at least 24 hours following drug administration.

  • Data Analysis:

    • Score the EEG/EMG recordings in 10-30 second epochs as Wake, NREM, or REM sleep using validated sleep scoring software.

    • Quantify the following parameters for each treatment group and compare them to baseline and vehicle controls:

      • Total time spent in Wake, NREM, and REM sleep.

      • Latency to the first episode of NREM and REM sleep.

      • Bout duration and number of bouts for each sleep-wake state.

      • Sleep efficiency (total sleep time / total recording time).

      • Number of sleep-wake stage transitions.

    • Perform appropriate statistical analysis (e.g., ANOVA, t-tests) to determine significant differences between groups.

Visualizations

Bavisant_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Blocks Histamine_Release Histamine Release H3R->Histamine_Release Inhibits (-) Histamine_Vesicle Histamine Vesicles Histamine_Vesicle->Histamine_Release Synaptic_Cleft Synaptic Cleft Histamine_Release->Synaptic_Cleft ↑ Histamine Postsynaptic_Neuron Postsynaptic Neuron (e.g., with H1 Receptors) Synaptic_Cleft->Postsynaptic_Neuron Stimulates Wakefulness Increased Wakefulness (Insomnia) Postsynaptic_Neuron->Wakefulness Leads to

Caption: this compound blocks inhibitory H3 autoreceptors, increasing histamine release and promoting wakefulness.

Insomnia_Troubleshooting_Workflow Start Insomnia Observed in This compound-Treated Animals CheckDose Is the dose optimized? Start->CheckDose CheckTiming Is administration timing optimal? CheckDose->CheckTiming Yes LowerDose Lower this compound Dose CheckDose->LowerDose No CheckHabituation Is habituation sufficient? CheckTiming->CheckHabituation Yes AdjustTiming Administer at start of active phase CheckTiming->AdjustTiming No ConsiderMitigation Consider mitigation strategies (e.g., environmental enrichment) CheckHabituation->ConsiderMitigation Yes IncreaseHabituation Increase habituation period CheckHabituation->IncreaseHabituation No End Proceed with refined protocol ConsiderMitigation->End LowerDose->CheckTiming AdjustTiming->CheckHabituation IncreaseHabituation->ConsiderMitigation

References

Bavisant Experiments: Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in experiments involving Bavisant (JNJ-31001074), a potent and selective histamine H3 (H3) receptor antagonist/inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an investigational small molecule that acts as a potent and selective antagonist or inverse agonist of the histamine H3 receptor (H3R).[1] The H3R is predominantly expressed in the central nervous system (CNS) and functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine. By blocking the H3R, this compound is hypothesized to increase the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine, which are involved in wakefulness and cognitive functions.[1][2]

Q2: What were the main findings from the clinical trials of this compound?

While this compound showed promise in preclinical models for disorders related to cognition and wakefulness, a key Phase 2 study in adults with Attention Deficit Hyperactivity Disorder (ADHD) did not demonstrate significant clinical effectiveness compared to a placebo.[1][3] This lack of efficacy led to the discontinuation of its development for ADHD and narcolepsy.

Q3: What are the known adverse effects of this compound at higher doses?

In clinical trials, higher doses of this compound were associated with a greater incidence of treatment-emergent adverse events (TEAEs). The most frequently reported adverse events included insomnia, abnormal dreams, dysgeusia (taste distortion), nausea, and dizziness.

Troubleshooting In Vitro Experiments

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Possible Causes:

  • Radioligand sticking to filters or vials: The radiolabeled ligand may adhere to the assay apparatus.

  • High radioligand concentration: Using a concentration of the radioligand that is too high can lead to increased non-specific binding.

  • Insufficient blocking of non-specific sites: The blocking agents used may not be effectively preventing the radioligand from binding to non-target sites.

Solutions:

  • Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions. The addition of salts or detergents to the wash or binding buffer can also be beneficial.

  • Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce non-specific binding. However, it is crucial to ensure that equilibrium is still reached for specific binding.

  • Optimize Washing Steps: In filtration assays, increase the number of washes or the volume of a cold wash buffer to more effectively remove the unbound radioligand.

Issue 2: Low or No Specific Binding in Radioligand Binding Assays

Possible Causes:

  • Degraded receptor preparation: The target receptor may have lost its activity due to improper storage or handling.

  • Inactive radioligand: The radiolabeled ligand may have degraded.

  • Incorrect buffer composition: The pH, ionic strength, or absence of necessary co-factors in the assay buffer can negatively impact binding.

Solutions:

  • Ensure Receptor Integrity: Proper storage and handling of the receptor preparation are critical. Quality control checks, such as Western blotting, can confirm receptor presence and integrity.

  • Verify Radioligand Activity: Use a fresh batch of radioligand or test its activity in a validated assay.

  • Optimize Buffer Conditions: Systematically vary the buffer components, including pH and ionic strength, to find the optimal conditions for your specific receptor.

Issue 3: Biphasic Dose-Response Curve

A biphasic or "bell-shaped" dose-response curve can be observed with inverse agonists. This can be due to the compound having different effects at different concentrations, potentially through engaging different signaling pathways or off-target effects at higher concentrations.

Interpretation:

  • At lower concentrations, this compound acts as an inverse agonist at the H3 receptor, leading to the desired biological response.

  • At higher concentrations, it may engage other targets or induce receptor desensitization, leading to a decrease in the response.

Recommendation:

  • Carefully analyze the full dose-response curve and consider the possibility of multiple mechanisms of action.

  • It may be necessary to use a narrower range of concentrations focused on the initial phase of the curve for determining potency.

Troubleshooting In Vivo Experiments

Issue 1: Unexpected Behavioral Effects in Rodent Models

Observation:

  • Paradoxical potentiation of psychostimulant-induced hyperactivity. While H3R antagonists are expected to have pro-cognitive and wake-promoting effects, some studies have reported that they can enhance the locomotor activity induced by dopamine agonists like amphetamine.

Possible Explanation:

  • Interaction with Dopaminergic Pathways: By increasing histamine release, this compound can indirectly modulate the dopaminergic system. This interaction can be complex and may lead to an enhancement of dopamine-mediated behaviors under certain conditions.

  • Off-target effects: Although this compound is highly selective for the H3 receptor, at higher doses, the possibility of off-target effects on other receptors or transporters cannot be entirely ruled out.

Recommendations:

  • When co-administering this compound with other psychoactive compounds, carefully consider the potential for pharmacodynamic interactions.

  • Include appropriate control groups to dissect the individual contributions of each compound to the observed behavioral phenotype.

Issue 2: Lack of Efficacy in Cognitive Enhancement Paradigms

Observation:

  • Despite the theoretical basis for cognitive enhancement, this compound may not produce a significant improvement in certain animal models of cognition.

Possible Explanations:

  • Translational validity of the animal model: The chosen animal model may not accurately reflect the cognitive deficits of the human condition being studied.

  • Dose selection: The doses used may be outside the therapeutic window for cognitive enhancement. As seen in clinical trials, higher doses can lead to adverse effects that may mask any pro-cognitive benefits.

  • Nature of the cognitive task: The specific cognitive domain being tested (e.g., working memory vs. long-term memory) may be differentially affected by H3R antagonism.

Recommendations:

  • Use a battery of cognitive tests to assess different aspects of cognition.

  • Conduct thorough dose-response studies to identify the optimal dose for cognitive enhancement.

  • Consider the limitations of the animal model and its relevance to the clinical population of interest.

Quantitative Data Summary

ParameterValueSpeciesAssay
In Vitro Data
hH3R pKi8.27HumanRadioligand Binding Assay
hERG IC50> 10 µMHuman[3H]-astemizole competition binding assay
In Vivo Data
Receptor OccupancyGood receptor occupancy at 3 mg/kg p.o.Ratex vivo [3H]-N-α-methylhistamine binding assay

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a generalized procedure for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the histamine H3 receptor.

  • Radioligand (e.g., [3H]-N-α-methylhistamine).

  • Unlabeled ligand for determining non-specific binding (e.g., cold N-α-methylhistamine).

  • This compound or other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds and the unlabeled ligand.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound or the unlabeled ligand (for non-specific binding) or buffer (for total binding).

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine HDC Vesicle Vesicle Histamine->Vesicle Storage Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release H1_H2_Receptor H1/H2 Receptors Synaptic Cleft->H1_H2_Receptor H3_Autoreceptor H3 Auto- receptor Synaptic Cleft->H3_Autoreceptor Postsynaptic Effects Postsynaptic Effects H1_H2_Receptor->Postsynaptic Effects e.g., Wakefulness, Cognition H3_Autoreceptor->Histamine Inhibits Synthesis and Release This compound This compound This compound->H3_Autoreceptor

Caption: this compound blocks the inhibitory H3 autoreceptor, increasing histamine release.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Animal Models a Radioligand Binding Assay (Determine Ki) b Functional Assay (e.g., cAMP, Ca2+ flux) (Determine IC50, Efficacy) a->b c Selectivity Profiling (Off-target screening) b->c d Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) c->d Lead Candidate Selection e Receptor Occupancy (Confirm target engagement) d->e f Behavioral Models (e.g., Novel Object Recognition, Spontaneous Alternation) e->f

Caption: Experimental workflow for preclinical evaluation of this compound.

Troubleshooting_Logic cluster_invitro_troubleshooting In Vitro Troubleshooting cluster_invivo_troubleshooting In Vivo Troubleshooting start Unexpected Result is_invitro In Vitro Experiment? start->is_invitro is_invivo In Vivo Experiment? start->is_invivo binding_issue Binding Assay Issue? is_invitro->binding_issue Yes functional_issue Functional Assay Issue? is_invitro->functional_issue No behavioral_issue Unexpected Behavior? is_invivo->behavioral_issue Yes efficacy_issue Lack of Efficacy? is_invivo->efficacy_issue No check_reagents Check Reagent Quality (Receptor, Ligand) binding_issue->check_reagents optimize_conditions Optimize Assay Conditions (Buffer, Temp, Time) binding_issue->optimize_conditions functional_issue->check_reagents functional_issue->optimize_conditions check_dose Review Dose Selection and PK/PD behavioral_issue->check_dose check_model Evaluate Animal Model Relevance behavioral_issue->check_model efficacy_issue->check_dose efficacy_issue->check_model

Caption: Logical workflow for troubleshooting unexpected this compound experiment results.

References

Technical Support Center: Optimizing Bavisant Concentration for In Vitro Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Bavisant for in vitro receptor occupancy studies targeting the histamine H3 receptor (H3R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as JNJ-31001074) is a potent and selective antagonist or inverse agonist of the histamine H3 receptor (H3R).[1][2] The H3R is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system.[3][4] By blocking the H3R, this compound increases the release of these neurotransmitters, which is being investigated for its potential therapeutic effects in various neurological and psychiatric disorders.[5]

Q2: What is the binding affinity of this compound for the human H3 receptor?

A2: this compound exhibits high affinity for the human H3 receptor, with a reported Ki value of approximately 5.4 nM. This high affinity indicates a strong binding interaction with its target.

Q3: Why is it important to optimize the concentration of this compound in my in vitro experiments?

A3: Optimizing the concentration of this compound is crucial for obtaining accurate and reproducible data in in vitro receptor occupancy studies. Using a concentration that is too low may not result in sufficient receptor binding to elicit a measurable effect, while a concentration that is too high can lead to non-specific binding to other molecules or receptors, resulting in misleading data and potential off-target effects.

Q4: What type of in vitro assay is most suitable for determining the optimal concentration of this compound?

A4: A competitive radioligand binding assay is the most common and direct method for determining the in vitro receptor occupancy and optimal concentration of an unlabeled compound like this compound. This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the H3R.

Q5: What are the key reagents and equipment needed for a competitive radioligand binding assay with this compound?

A5: The key components include:

  • A source of H3 receptors: This can be cell membranes from cell lines stably expressing the human H3R (e.g., HEK293 or CHO cells) or brain tissue homogenates from animal models.

  • A suitable radioligand: A commonly used radioligand for the H3R is [³H]Nα-methylhistamine ([³H]-NAMH).

  • This compound: As the unlabeled competitor.

  • A non-specific binding control: A high concentration of a known H3R ligand (e.g., clobenpropit or (R)-alpha-methylhistamine) to determine the level of non-specific binding.

  • Assay buffer: Typically a Tris-based buffer at a physiological pH.

  • Filtration apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation counter: To measure the radioactivity of the bound radioligand.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high. 2. Insufficient washing of filters. 3. Radioligand is sticking to filters or labware. 4. Too much receptor protein in the assay.1. Use a radioligand concentration at or below its Kd. 2. Increase the volume and/or number of washes with ice-cold wash buffer. 3. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Use low-protein-binding plates and tubes. 4. Reduce the amount of membrane protein per well.
Low or No Specific Binding 1. Inactive receptor preparation. 2. Degraded radioligand. 3. Incorrect assay conditions (e.g., incubation time, temperature).1. Verify the presence and integrity of the H3R in your membrane preparation using methods like Western blotting. Ensure proper storage of membranes at -80°C. 2. Check the age and storage conditions of the radioligand. Consider purchasing a fresh batch. 3. Ensure the incubation is long enough to reach equilibrium (typically 60-120 minutes at room temperature for H3R).
Inconsistent Results Between Replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex or mix all solutions thoroughly before and after adding to the assay plate. 3. Use a temperature-controlled incubator or water bath for the incubation step.
Calculated Ki for this compound is Significantly Different from Published Values 1. Incorrect Kd value used for the radioligand in the Cheng-Prusoff equation. 2. Assay conditions are not at equilibrium. 3. Issues with the concentration of the this compound stock solution.1. Determine the Kd of your radioligand under your specific assay conditions through a saturation binding experiment. 2. Perform time-course experiments to confirm that the incubation time is sufficient to reach equilibrium. 3. Verify the concentration and purity of your this compound stock.

Quantitative Data Summary

Parameter Value Reference
This compound Ki (human H3R) ~5.4 nMDrugBank Online
[³H]Nα-methylhistamine Kd ~0.32 nMEurofins
Recommended [³H]Nα-methylhistamine Concentration for Competition Assay 0.3 - 1.0 nM
Incubation Time 60 - 120 minutes
Incubation Temperature Room Temperature (~25°C)
Non-specific Binding Control (e.g., Clobenpropit) 10 µM

Experimental Protocols

Protocol 1: Membrane Preparation from H3R-Expressing Cells
  • Culture HEK293 or CHO cells stably expressing the human H3 receptor to confluency.

  • Harvest the cells by scraping them into ice-cold phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Dounce homogenizer or by sonication.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay to Determine this compound IC50
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand Stock: [³H]Nα-methylhistamine at a concentration of ~10 nM in assay buffer.

    • This compound Stock: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in assay buffer (e.g., from 10 µM to 0.1 nM).

    • Non-specific Binding Control: 10 µM clobenpropit in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of radioligand working solution (to give a final concentration of ~0.5 nM), and 25 µL of membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of 10 µM clobenpropit, 25 µL of radioligand working solution, and 25 µL of membrane preparation.

    • Competition Wells: Add 50 µL of each this compound dilution, 25 µL of radioligand working solution, and 25 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak a 96-well glass fiber filter plate with 0.5% polyethyleneimine.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat and place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H3R Activates This compound This compound This compound->H3R Blocks Neurotransmitter_Release Reduced Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to

Caption: Simplified signaling pathway of the Histamine H3 Receptor.

Experimental_Workflow start Start prep_membranes Prepare H3R-expressing cell membranes start->prep_membranes saturation_assay Perform Saturation Binding Assay with [3H]-NAMH to determine Kd prep_membranes->saturation_assay comp_assay Perform Competitive Binding Assay with varying this compound concentrations saturation_assay->comp_assay filtration Separate Bound and Free Radioligand via Filtration comp_assay->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting analysis Analyze Data: Calculate IC50 and Ki counting->analysis end End analysis->end Troubleshooting_Tree start Inconsistent Results? high_nsb High Non-Specific Binding? start->high_nsb No check_pipetting Verify Pipetting Accuracy and Reagent Mixing start->check_pipetting Yes low_signal Low Specific Binding? high_nsb->low_signal No reduce_radioligand Lower Radioligand Concentration and Optimize Washing high_nsb->reduce_radioligand Yes check_receptor Check Receptor Activity and Radioligand Integrity low_signal->check_receptor Yes end Re-run Assay low_signal->end No check_pipetting->end reduce_radioligand->end check_receptor->end

References

Bavisant Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bavisant in typical cell culture media. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as JNJ-31001074) is an investigational small molecule that acts as a potent and selective antagonist or inverse agonist of the histamine H3 receptor (H3R).[1][2][3][4] The H3R is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[1] By blocking the H3 receptor, this compound is hypothesized to increase the release of these neurotransmitters, which plays a role in promoting wakefulness and enhancing cognitive functions.

Q2: How stable is this compound in solution?

Q3: What are the potential causes of this compound degradation in my cell culture experiments?

A3: Several factors can contribute to the degradation of a small molecule like this compound in cell culture media:

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds sensitive to neutral or slightly alkaline conditions.

  • Enzymatic Degradation: If using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound. Furthermore, live cells in the culture will actively metabolize the compound.

  • Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other media components, which can reduce its effective concentration and potentially affect its stability.

  • Chemical Reactivity: The compound may react with components present in the cell culture medium itself.

  • Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate the degradation of sensitive compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results This compound degradation in media leading to variable effective concentrations.Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). Prepare fresh working solutions for each experiment.
Loss of compound activity over time Instability of this compound during prolonged incubation.Shorten the incubation time if possible. Alternatively, replenish the media with freshly prepared this compound at regular intervals during long-term experiments.
Precipitation of this compound in media The concentration used exceeds the solubility of this compound in the cell culture medium.Determine the maximum soluble concentration of this compound in your specific medium. Consider using a lower concentration or a different solvent for the stock solution (ensure solvent compatibility with your cells).

Quantitative Data

While specific data on this compound's stability in cell culture media is not publicly available, the following table presents preclinical data on its stability in liver microsomes, which is an indicator of its metabolic stability.

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesPreparationIncubation Time (min)Percent Remaining
RatLiver Microsomes1544.1%
HumanLiver Microsomes1596.1%

Source: Adapted from preclinical data.

The following table provides an illustrative example of what a stability profile for a small molecule similar to this compound might look like in a standard cell culture medium over 24 hours. Note: This is a representative example and not actual data for this compound.

Table 2: Illustrative Stability of a Small Molecule in DMEM with 10% FBS at 37°C

Time (hours)Percent Remaining (Mean ± SD)
0100%
295.2% ± 2.1%
491.5% ± 3.5%
885.1% ± 4.2%
1278.9% ± 5.0%
2465.3% ± 6.8%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Cell culture incubator (37°C, 5% CO2)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Incubation: Aliquot the working solution into sterile tubes or wells of a plate and place them in a 37°C cell culture incubator.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile to each aliquot. This will precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to analytical vials and quantify the concentration of this compound using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the percentage of this compound remaining at each time point relative to the concentration at time 0.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the quantification of this compound. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • Start with a suitable ratio of Mobile Phase A and B (e.g., 90:10) and gradually increase the proportion of Mobile Phase B to elute this compound. A gradient from 10% to 90% B over 10-15 minutes is a good starting point.

Flow Rate: 1.0 mL/min Injection Volume: 10-20 µL Detection Wavelength: this compound's UV absorbance maximum should be determined, but a standard wavelength like 254 nm can be used for initial screening. Quantification: Create a standard curve using known concentrations of this compound to calculate the concentration in the experimental samples.

Visualizations

G cluster_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound stock in DMSO prep_working Spike this compound into pre-warmed cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect_samples Collect aliquots at T=0, 2, 4, 8, 12, 24h incubate->collect_samples process_samples Quench with cold Acetonitrile & Centrifuge collect_samples->process_samples analyze Analyze supernatant by HPLC or LC-MS process_samples->analyze data_analysis Plot % Remaining vs. Time analyze->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

G cluster_pathway Histamine H3 Receptor Signaling Pathway This compound This compound (Antagonist) H3R Histamine H3 Receptor This compound->H3R blocks Neurotransmitter_release Increased Neurotransmitter Release (e.g., Histamine, ACh, NE, DA) This compound->Neurotransmitter_release leads to Gi_o Gi/o Protein H3R->Gi_o activates H3R->Neurotransmitter_release inhibits (normally) AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates

Caption: Simplified signaling pathway of the Histamine H3 Receptor and the action of this compound.

References

Reasons for the discontinuation of Bavisant clinical trials for ADHD.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of Bavisant (JNJ-31001074) clinical trials for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound clinical trials for ADHD?

A1: The primary reason for the discontinuation of this compound's development for ADHD was the failure to demonstrate significant clinical efficacy in a key Phase 2 clinical trial (NCT00880217).[1][2] In this study, this compound did not show a statistically significant improvement in ADHD symptoms compared to placebo.[2][3] Notably, the active comparators used in the trial, atomoxetine and OROS methylphenidate, both demonstrated clear therapeutic benefits, further highlighting the lack of efficacy of this compound.[1]

Q2: At what stage of clinical development was this compound for ADHD discontinued?

A2: this compound's development for ADHD was discontinued after a Phase 2 clinical trial. Johnson & Johnson, the initial developer, also discontinued its development for narcolepsy. Subsequently, the compound, re-designated as BEN-2001, was investigated by BenevolentAI for Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease.

Q3: What was the proposed mechanism of action for this compound in treating ADHD?

A3: this compound is a potent and selective antagonist or inverse agonist of the histamine H3 (H3R) receptor. The H3 receptor is predominantly expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. By blocking the H3 receptor, this compound was hypothesized to increase the release of several key neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, which are involved in promoting wakefulness and enhancing cognitive functions relevant to ADHD.

Troubleshooting Guide for Experimental Data Interpretation

Issue: Difficulty in reconciling the preclinical promise of H3 receptor antagonists with the clinical trial outcome of this compound.

Troubleshooting Steps:

  • Review the Efficacy Data: The primary efficacy endpoint in the key Phase 2 trial (NCT00880217) was the change from baseline in the total ADHD Rating Scale, Fourth Edition (ADHD-RS-IV) score. As shown in Table 1, the improvements observed with this compound were not statistically superior to the placebo response.

  • Consider the Dose-Response Relationship: While there was a non-significant trend towards improvement with increasing doses of this compound, the highest dose (10 mg/day) did not achieve statistical significance (p=0.161). This lack of a clear dose-response relationship can indicate a limited therapeutic window or a fundamental lack of efficacy for the target indication.

  • Analyze the Safety and Tolerability Profile: As detailed in Table 2, the higher dosage of this compound (10 mg/day) was less well-tolerated, with a notably higher rate of discontinuation due to treatment-emergent adverse events (TEAEs) compared to placebo and the lower this compound doses. This suggests that escalating the dose to potentially achieve efficacy might be limited by tolerability issues.

  • Compare with Active Comparators: The significant improvement observed with atomoxetine and OROS methylphenidate in the same study provides a benchmark for expected efficacy in this patient population and underscores this compound's failure to meet this standard.

Data Presentation

Table 1: Primary Efficacy Results of the Phase 2 Clinical Trial (NCT00880217)
Treatment GroupMean Change from Baseline in Total ADHD-RS-IV Score (Day 42)p-value vs. Placebo
Placebo-8.8-
This compound 1 mg/day-9.3Not performed
This compound 3 mg/day-11.2Not performed
This compound 10 mg/day-12.20.161

*Based on a step-down closed testing procedure, statistical comparisons for the 1 mg/day and 3 mg/day groups with placebo were not performed because the 10 mg/day group was not statistically superior to placebo.

Table 2: Safety and Tolerability Data from the Phase 2 Clinical Trial (NCT00880217)
Treatment GroupIncidence of Total TEAEs (%)Discontinuations due to TEAEs (%)
Placebo58.92.7
This compound 1 mg/day61.84.4
This compound 3 mg/day82.47.4
This compound 10 mg/day89.019.2
Atomoxetine 80 mg/day83.810.8
OROS Methylphenidate 54 mg/day82.48.8

Experimental Protocols

Methodology for the Key Phase 2 Clinical Trial (NCT00880217):

  • Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.

  • Study Duration: The trial consisted of a screening phase of up to 14 days, a 42-day double-blind treatment phase, and a 7-day post-treatment follow-up phase.

  • Participant Population: Men and women aged 18-55 years with an established diagnosis of ADHD confirmed by clinician and self-report diagnostic measures. The mean age of participants was 33.9 years, and they were predominantly White men.

  • Intervention Groups: Participants were randomly assigned to one of six treatment groups: placebo, this compound (1 mg/day, 3 mg/day, or 10 mg/day), atomoxetine hydrochloride (80 mg/day), or osmotic-release oral system (OROS) methylphenidate hydrochloride (54 mg/day).

  • Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the total ADHD-RS-IV score at day 42.

  • Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs).

Visualizations

Bavisant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_outcome Hypothesized Clinical Outcome This compound This compound (JNJ-31001074) H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Antagonizes/ Inverse Agonizes Histamine_Vesicle Histamine H3R->Histamine_Vesicle Inhibits Release (Negative Feedback) Histamine_Release Increased Histamine Release Histamine_Vesicle->Histamine_Release Neurotransmitter_Release Increased Release of: - Acetylcholine - Norepinephrine - Dopamine Histamine_Release->Neurotransmitter_Release Promotes Cognitive_Enhancement Improved Wakefulness & Cognitive Function (Amelioration of ADHD Symptoms) Neurotransmitter_Release->Cognitive_Enhancement Leads to Bavisant_Trial_Workflow cluster_screening Screening Phase (Up to 14 days) cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase (42 days) cluster_assessment Efficacy & Safety Assessment (Day 42) cluster_followup Follow-up Phase (7 days) Screening Patient Screening (18-55 years, ADHD diagnosis) Randomization Random Assignment to 6 Treatment Arms Screening->Randomization Placebo Placebo Randomization->Placebo Bavisant1 This compound 1mg Randomization->Bavisant1 Bavisant3 This compound 3mg Randomization->Bavisant3 Bavisant10 This compound 10mg Randomization->Bavisant10 Atomoxetine Atomoxetine 80mg Randomization->Atomoxetine OROS_MPH OROS Methylphenidate 54mg Randomization->OROS_MPH PrimaryEndpoint Primary Endpoint: Change in ADHD-RS-IV Score Placebo->PrimaryEndpoint Safety Safety Assessment: Treatment-Emergent Adverse Events Placebo->Safety Bavisant1->PrimaryEndpoint Bavisant1->Safety Bavisant3->PrimaryEndpoint Bavisant3->Safety Bavisant10->PrimaryEndpoint Bavisant10->Safety Atomoxetine->PrimaryEndpoint Atomoxetine->Safety OROS_MPH->PrimaryEndpoint OROS_MPH->Safety FollowUp Post-Treatment Follow-up PrimaryEndpoint->FollowUp Safety->FollowUp

References

Addressing the lack of clinical efficacy of Bavisant in experimental design.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bavisant technical support center. This resource is designed for researchers, scientists, and drug development professionals investigating the histamine H3 receptor antagonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its observed lack of clinical efficacy and to aid in the design of robust future experiments.

Frequently Asked Questions (FAQs)

Q1: this compound showed promising preclinical effects. Why did it fail to demonstrate significant efficacy in clinical trials for ADHD?

A1: While this compound demonstrated preclinical efficacy in models of wakefulness and cognition, the translation to clinical efficacy in adults with ADHD was not successful. The key Phase 2 study (NCT00880217) did not meet its primary endpoint. Several factors could have contributed to this outcome:

  • Dose-Response Relationship: The clinical trial tested 1, 3, and 10 mg/day doses. While a trend towards improvement was observed, it was not statistically significant. It's possible the optimal therapeutic dose was not achieved within this range, or that a narrow therapeutic window exists. Higher doses were associated with increased adverse events, limiting dose escalation.[1][2]

  • Placebo Effect: A notable placebo response was observed in the clinical trial, which can make it challenging to demonstrate the efficacy of the investigational drug.

  • Patient Heterogeneity: The underlying neurobiology of ADHD is complex and heterogeneous. It is possible that this compound is effective only in a specific subpopulation of patients that was not specifically selected for in the trial. Exploratory analyses of the trial data suggested potential associations between age and sex and treatment outcomes.

  • Complexity of the Histamine H3 Receptor System: The histamine H3 receptor has multiple isoforms due to alternative splicing, which may have different pharmacological properties. The clinical response to an H3 antagonist like this compound could be influenced by the specific isoform expression pattern in individual patients.

Q2: What is the mechanism of action of this compound and how does it relate to its intended therapeutic effects?

A2: this compound is a potent and selective antagonist or inverse agonist of the histamine H3 (H3R) receptor. The H3R is primarily located in the central nervous system (CNS) where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons.

By blocking the H3 receptor, this compound is hypothesized to increase the release of several key neurotransmitters, including:

  • Histamine

  • Acetylcholine

  • Norepinephrine

  • Dopamine

This increase in neurotransmitter levels in brain regions associated with wakefulness and cognition was the basis for investigating this compound for conditions like ADHD and excessive daytime sleepiness.[1][3] Preclinical studies in rats showed that this compound administration led to increased acetylcholine levels in the frontal cortex.[4]

Q3: Is there evidence that this compound reaches its target in the brain?

A3: Yes, preclinical studies have shown that this compound is brain-penetrant. In rats, administration of this compound resulted in significant occupancy of H3 receptors in the brain. These studies confirmed that the compound can cross the blood-brain barrier and engage its molecular target in the CNS.

Troubleshooting Guide for Experimental Design

Issue 1: My in vivo experiment with this compound is not showing the expected pro-cognitive or wakefulness-promoting effects.

Potential Cause Troubleshooting Suggestion
Suboptimal Dose Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Preclinical data for this compound shows a dose-dependent effect on receptor occupancy and neurotransmitter release.
Pharmacokinetics Characterize the pharmacokinetic profile of this compound in your animal model (e.g., Cmax, t1/2, brain/plasma ratio). The timing of behavioral testing relative to drug administration is critical and should coincide with peak brain concentrations and receptor occupancy.
Inappropriate Animal Model The chosen animal model may not be sensitive to the effects of H3 receptor antagonism. Consider using models with a demonstrated deficit in the neurotransmitter systems modulated by H3 receptors.
Behavioral Assay Sensitivity Ensure the selected behavioral assay is sensitive enough to detect the subtle effects of cognitive enhancers. Consider using a battery of tests that assess different cognitive domains.

Issue 2: I am unsure if the dose of this compound I am using is sufficient to engage the H3 receptors.

Potential Cause Troubleshooting Suggestion
Lack of Target Engagement Data Conduct a receptor occupancy study to directly measure the percentage of H3 receptors occupied at different doses of this compound in your animal model. This can be done ex vivo using radioligand binding assays or in vivo using Positron Emission Tomography (PET) if a suitable radiotracer is available.
Species Differences in Potency The potency of this compound may differ between species. It is important to establish the dose-receptor occupancy relationship in the specific species you are using.

Issue 3: I want to confirm the downstream neurochemical effects of this compound in my model.

Potential Cause Troubleshooting Suggestion
No Measurement of Neurotransmitter Release Use in vivo microdialysis to measure changes in the extracellular levels of histamine, acetylcholine, norepinephrine, and dopamine in relevant brain regions (e.g., prefrontal cortex, hippocampus) following this compound administration. This will provide direct evidence of the drug's pharmacodynamic effect.

Data Summary

Preclinical Receptor Occupancy of this compound in Rats
Dose (mg/kg, p.o.)Time Post-Dose (hours)Receptor Occupancy (%)
3158 ± 8
101~85
104~75
108~50
1024~10

Data is approximate and compiled from published studies.

This compound Phase 2 Clinical Trial in Adult ADHD (NCT00880217)
Treatment GroupMean Change from Baseline in ADHD-RS-IV Total Score (Day 42)p-value vs. Placebo
Placebo-8.8-
This compound 1 mg/day-9.3Not Statistically Significant
This compound 3 mg/day-11.2Not Statistically Significant
This compound 10 mg/day-12.20.161
Atomoxetine 80 mg/day-15.3<0.005
OROS Methylphenidate 54 mg/day-15.7<0.005

Experimental Protocols

Ex Vivo Receptor Occupancy Assay

Objective: To determine the percentage of H3 receptors occupied by this compound at a specific dose and time point.

Methodology:

  • Administer this compound or vehicle to a cohort of animals.

  • At a predetermined time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, cortex).

  • Prepare brain tissue homogenates.

  • Incubate the homogenates with a saturating concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-N-α-methylhistamine).

  • Separate bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • The percentage of receptor occupancy is calculated by comparing the specific binding in the this compound-treated group to the vehicle-treated group.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of freely moving animals.

Methodology:

  • Surgically implant a microdialysis guide cannula into the target brain region of the animal.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Collect dialysate samples at regular intervals to establish a baseline of neurotransmitter levels.

  • Administer this compound systemically (e.g., intraperitoneally or orally).

  • Continue collecting dialysate samples to measure changes in neurotransmitter levels post-drug administration.

  • Analyze the dialysate samples for the concentration of neurotransmitters (e.g., histamine, acetylcholine, dopamine, norepinephrine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

Visualizations

Bavisant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H3_Receptor H3 Receptor (Autoreceptor) This compound->H3_Receptor Blocks H3_Heteroreceptor H3 Receptor (Heteroreceptor) This compound->H3_Heteroreceptor Blocks Histamine_Release Histamine Release H3_Receptor->Histamine_Release Inhibits Increased_Neurotransmission Increased Neurotransmission Histamine_Release->Increased_Neurotransmission Neurotransmitter_Release Neurotransmitter Release (ACh, NE, DA) H3_Heteroreceptor->Neurotransmitter_Release Inhibits Neurotransmitter_Release->Increased_Neurotransmission

Caption: this compound blocks inhibitory H3 autoreceptors and heteroreceptors, increasing neurotransmitter release.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Investigation Dose_Response 1. Dose-Response & PK/PD (Receptor Occupancy) Neurochemical_Analysis 2. Neurochemical Analysis (In Vivo Microdialysis) Dose_Response->Neurochemical_Analysis Behavioral_Testing 3. Behavioral Testing (Cognition/Wakefulness Models) Neurochemical_Analysis->Behavioral_Testing Patient_Selection 4. Patient Selection (Biomarker Stratification) Behavioral_Testing->Patient_Selection Translational Gap Clinical_Trial 5. Adaptive Clinical Trial Design (Dose Optimization) Patient_Selection->Clinical_Trial Efficacy_Endpoint 6. Objective Efficacy Endpoints (Cognitive/Sleep Measures) Clinical_Trial->Efficacy_Endpoint

Caption: A workflow for troubleshooting this compound's efficacy, from preclinical to clinical design.

References

Potential confounding factors in Bavisant research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Bavisant (JNJ-31001074). The information is presented in a question-and-answer format to directly address specific issues that may arise during research.

Troubleshooting Guides & FAQs

Category 1: Unexpected or Inconsistent Efficacy

Question: My in vivo results with this compound in a rodent model are not translating to expected human outcomes, or are inconsistent with published preclinical data. What could be the cause?

Answer: A primary confounding factor in this compound research is the significant species-related heterogeneity of the histamine H3 receptor (H3R).[1][2][3] Pharmacological properties of H3R ligands can differ substantially between humans, rats, and other species.[1][3] For some ligands, their action can even switch from agonist to inverse agonist between species. This genetic and pharmacological divergence is a likely contributor to the discrepancy between promising preclinical results and the lack of efficacy observed in human clinical trials for ADHD.

Troubleshooting Steps:

  • Verify Target Engagement in Your Model: Confirm that this compound effectively binds to and occupies the H3R in your specific animal model and tissue of interest. An ex vivo receptor occupancy study is recommended.

  • Characterize Functional Activity: Determine whether this compound acts as an antagonist or an inverse agonist in your specific species' H3R. This can be assessed using a functional assay, such as a GTPγS binding assay or a cAMP accumulation assay in cells expressing the species-specific receptor.

  • Consider a Humanized Model: If feasible, utilize a transgenic animal model expressing the human H3R to better predict clinical outcomes.

Question: I am observing a pro-cognitive effect at a low dose of this compound, but this effect diminishes or is absent at higher doses. Why is this happening?

Answer: The pharmacological effects of H3R antagonists/inverse agonists can be highly dependent on the level of receptor occupancy, which is in turn determined by the dose. Research on similar H3R antagonists has shown that different physiological effects require different levels of receptor occupancy. For instance, pro-cognitive effects may be observed at lower doses (and lower receptor occupancy), while wake-promoting effects may only manifest at higher doses that result in near-total receptor saturation. It is possible that at higher concentrations, compensatory mechanisms or off-target effects begin to interfere with the desired outcome.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Dose-Dependent Effects A Inconsistent results across different this compound doses B Conduct a full dose-response study for your specific endpoint (e.g., cognitive task performance) A->B C Simultaneously measure H3 receptor occupancy at each dose in a parallel cohort B->C D Determine the optimal receptor occupancy range for the desired therapeutic effect C->D E Analyze higher doses for potential adverse or opposing effects D->E F Hypothesize mechanism: - Receptor saturation ceiling effect? - Off-target effects at higher concentrations? - Induction of compensatory pathways? E->F G Refine experimental protocol to use optimal dose range F->G G cluster_0 H3 Receptor Activity States cluster_1 Drug Effects on Receptor Equilibrium Inactive Inactive Receptor State Active Constitutively Active State Inactive->Active Spontaneous Activity Active->Inactive Spontaneous Inactivation Agonist_Bound Agonist-Bound (Fully Active) Active->Agonist_Bound Agonist (Histamine) Binding Antagonist Neutral Antagonist (this compound) Antagonist->Active Blocks Agonist Binding Inverse_Agonist Inverse Agonist (this compound) Inverse_Agonist->Active Shifts Equilibrium to Inactive State G cluster_0 Receptor Occupancy Experimental Workflow A Dose animal cohorts with vehicle or this compound (p.o.) B Euthanize at Tmax A->B C Rapidly dissect brain region (e.g., Frontal Cortex) B->C D Prepare tissue homogenate C->D E Incubate homogenate with H3R radioligand (e.g., [3H]-NAMH) D->E F Separate bound and free radioligand (Filtration) E->F G Quantify bound radioactivity (Scintillation Counting) F->G H Calculate % Receptor Occupancy relative to vehicle control G->H I Plot Dose vs. Occupancy Curve H->I

References

High-dose tolerability issues with Bavisant in preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high-dose tolerability issues with Bavisant in preclinical models.

Troubleshooting Guides

Issue 1: Unexpected Adverse Clinical Signs in Rodents at High Doses

Question: We are observing mild and sporadic salivation and decreased activity in our rat model at high doses of this compound. Are these known effects, and how should we interpret them?

Answer: Yes, these observations are consistent with findings from preclinical safety studies on related histamine H3 receptor antagonists. In a 28-day repeated-dose oral toxicity study of a structurally similar compound, mild and sporadic salivation and decreased activity were noted in rats at doses up to 250 mg/kg/day. These effects were considered non-adverse.[1]

Troubleshooting Steps:

  • Confirm Dose and Formulation: Double-check the dose calculations and the stability and homogeneity of your dosing formulation.

  • Monitor Animal Welfare: Increase the frequency of clinical observations to closely monitor the onset, duration, and severity of the signs. Record all observations meticulously.

  • Consider Satellite Animals: If not already included in your study design, consider adding a satellite group of animals for reversibility assessment. This will help determine if the observed effects are transient.

  • Evaluate for Stress: Ensure that handling and dosing procedures are refined to minimize stress on the animals, as this can sometimes exacerbate clinical signs.

  • Correlate with Exposure: If possible, correlate the timing of the clinical signs with the pharmacokinetic profile of this compound to understand the relationship between drug exposure and the observed effects.

Issue 2: Determining an Appropriate No-Observed-Adverse-Effect Level (NOAEL) in Rats

Question: We are conducting a dose-ranging study in rats and need to establish a NOAEL for this compound. What is a typical NOAEL for this class of compound?

Answer: For a structurally related histamine H3 receptor antagonist, a No-Observed-Adverse-Effect Level (NOAEL) was established at 25 mg/kg/day in a 28-day repeated-dose oral toxicity study in rats.[1] This value can serve as a reference point for your study design. However, the specific NOAEL for this compound should be determined based on the complete toxicological profile observed in your specific study.

Troubleshooting Steps:

  • Comprehensive Endpoint Analysis: The NOAEL determination should be based on a comprehensive evaluation of all study endpoints, including clinical observations, body weight, food and water consumption, clinical pathology, and histopathology.

  • Dose-Response Relationship: Carefully analyze the dose-response relationship for all observed effects. The NOAEL is the highest dose level at which no adverse effects are observed.

  • Statistical Analysis: Employ appropriate statistical methods to determine the significance of any observed changes compared to the control group.

  • Regulatory Guidelines: Refer to relevant regulatory guidelines (e.g., OECD, FDA) for guidance on NOAEL determination in preclinical toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to high-dose tolerability issues?

A1: this compound is a potent and selective antagonist of the histamine H3 receptor.[2] This receptor is primarily expressed in the central nervous system (CNS) and acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. By blocking the H3 receptor, this compound increases the release of several key neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.[3] At high doses, excessive stimulation of these neurotransmitter systems could potentially lead to the observed adverse effects such as insomnia, abnormal dreams, nausea, and dizziness, which have been reported in clinical trials.

Q2: What were the reported high-dose tolerability issues with this compound in clinical trials?

A2: In a Phase 2 clinical trial in adults with ADHD, lower doses of this compound (1 mg/day and 3 mg/day) were well-tolerated. However, the highest dose of 10 mg/day was less well tolerated, with a higher incidence of treatment-emergent adverse events (TEAEs) leading to discontinuation. The most common TEAEs included insomnia, abnormal dreams, dysgeusia (taste distortion), nausea, and dizziness.

Q3: Are there any data on the tolerability of this compound in non-rodent preclinical models?

A3: Preclinical studies have indicated that this compound was well tolerated in dogs. In a 5-day study with a structurally related compound, no adverse findings were reported in dogs at doses up to 75 mg/kg/day.

Q4: What is the general experimental protocol for a 28-day repeated-dose oral toxicity study in rats?

A4: While the specific protocol for this compound is not publicly available, a general methodology for such a study, based on regulatory guidelines, is provided in the Experimental Protocols section below. This can be adapted for your specific research needs.

Data Presentation

Table 1: Summary of Preclinical Tolerability Findings for a this compound-Related Compound

SpeciesStudy DurationDose LevelsKey FindingsNOAEL
Rat28 daysUp to 250 mg/kg/day (oral)Mild and sporadic salivation, decreased activity. Minor, non-adverse decreases in body weight and food consumption.25 mg/kg/day
Dog5 days10 to 75 mg/kg/day (oral)No adverse findings reported.Not explicitly stated, but ≥ 75 mg/kg/day

Experimental Protocols

General Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

This protocol is a generalized representation and should be adapted based on specific experimental goals and regulatory requirements.

  • Test System:

    • Species: Sprague-Dawley rats (or other appropriate strain).

    • Age: Young adults (e.g., 6-8 weeks old at the start of dosing).

    • Sex: Equal numbers of males and females.

    • Group Size: Typically 10 animals per sex per group. A satellite group for recovery assessment may be included.

  • Dose Administration:

    • Route: Oral gavage is common for precise dosing.

    • Vehicle: An appropriate vehicle control (e.g., water, 0.5% methylcellulose) should be used.

    • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses should be selected to identify a NOAEL and a toxic dose level.

    • Frequency: Once daily.

    • Duration: 28 consecutive days.

  • In-Life Observations:

    • Mortality and Morbidity: Checked at least twice daily.

    • Clinical Observations: Detailed observations for signs of toxicity performed at least once daily, typically at the time of peak plasma concentration.

    • Body Weight: Recorded prior to dosing and at least weekly thereafter.

    • Food and Water Consumption: Measured weekly.

    • Ophthalmology: Examination performed prior to the start of the study and at termination.

  • Clinical Pathology:

    • Hematology and Clinical Chemistry: Blood samples collected at termination (and potentially at an interim time point).

    • Urinalysis: Conducted at termination.

  • Terminal Procedures:

    • Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive list of tissues is collected, preserved, and examined microscopically.

Visualizations

Bavisant_Signaling_Pathway cluster_neuron Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonism AC Adenylate Cyclase H3R->AC Inhibition Neuron Presynaptic Neuron (e.g., Histaminergic, Cholinergic) cAMP ↓ cAMP Release Increased Neurotransmitter Release Neuron->Release Histamine Histamine Release->Histamine ACh Acetylcholine Release->ACh NE Norepinephrine Release->NE DA Dopamine Release->DA

Caption: this compound's mechanism of action on the H3 receptor.

Experimental_Workflow acclimatization Animal Acclimatization (e.g., 1 week) randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Dosing (28 Days) randomization->dosing observations In-Life Observations (Daily/Weekly) dosing->observations termination Study Termination dosing->termination observations->termination analysis Data Analysis & NOAEL Determination termination->analysis

Caption: Workflow for a 28-day repeated-dose toxicity study.

References

Validation & Comparative

Comparing the efficacy of Bavisant and Pitolisant in preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two histamine H3 receptor (H3R) antagonist/inverse agonist compounds: Bavisant (JNJ-31001074) and Pitolisant (Wakix®). The information presented is based on publicly available preclinical data and is intended to assist researchers in understanding the pharmacological profiles of these two agents.

Introduction

Both this compound and Pitolisant are potent antagonists/inverse agonists of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, these compounds increase histaminergic tone, leading to enhanced wakefulness and cognitive function. While Pitolisant has successfully transitioned to clinical use for the treatment of narcolepsy[1][2][3], the development of this compound for narcolepsy and ADHD was discontinued due to a lack of clinical efficacy[4]. This guide delves into the preclinical data that underpinned the development of both compounds.

Mechanism of Action: Targeting the Histamine H3 Receptor

This compound and Pitolisant share a common mechanism of action as antagonists and inverse agonists at the histamine H3 receptor. As antagonists, they block the binding of endogenous histamine to the H3 receptor. As inverse agonists, they reduce the receptor's constitutive activity, further increasing the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine[1]. This dual action is believed to be responsible for their wake-promoting and pro-cognitive effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3R Histamine H3 Receptor Histamine_vesicle Histamine Vesicles H3R->Histamine_vesicle Inhibition Histamine_release Histamine Release Histamine_vesicle->Histamine_release Bavisant_Pitolisant This compound / Pitolisant Bavisant_Pitolisant->H3R Blockade & Inverse Agonism Histamine Histamine Histamine_release->Histamine H1R Histamine H1 Receptor Histamine->H1R Activation Wakefulness Increased Wakefulness H1R->Wakefulness

Figure 1: Simplified signaling pathway of H3R antagonists/inverse agonists.

Quantitative Data Presentation

The following tables summarize the available preclinical data for this compound and Pitolisant.

ParameterThis compound (JNJ-31001074)PitolisantReference
Binding Affinity (Ki) ~5.4 nM (pKi = 8.27)0.16 nM
Functional Activity (Inverse Agonism) Data not publicly availableEC50 = 1.5 nM
Table 1: In Vitro Pharmacology
ParameterThis compound (JNJ-31001074)PitolisantReference
Animal Model RatOrexin Knockout Mice (Narcolepsy Model)
Effect on Wakefulness Promotes wakefulness, increases acetylcholine in the frontal cortex. Quantitative EEG data not publicly available.Significantly increases wakefulness and reduces cataplexy-like episodes.
Table 2: In Vivo Efficacy
ParameterThis compound (JNJ-31001074)PitolisantReference
Species RatRat, Mouse
Oral Bioavailability Orally active, brain-penetratingGood oral absorption
Key Metabolites Information not detailed in public sourcesMultiple metabolites, some active
Table 3: Preclinical Pharmacokinetics

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to the H3 receptor involves a competitive radioligand binding assay.

start Start prep Prepare cell membranes expressing H3 receptors start->prep incubate Incubate membranes with [3H]-N-alpha-methylhistamine (radioligand) and varying concentrations of test compound (this compound or Pitolisant) prep->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Measure radioactivity of bound radioligand using scintillation counting separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Figure 2: Workflow for H3R radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled H3 receptor ligand, typically [3H]-N-alpha-methylhistamine, and varying concentrations of the unlabeled test compound (this compound or Pitolisant).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Functional Assay

This assay measures the functional activity of a compound as an agonist or inverse agonist by quantifying its effect on G-protein activation.

Detailed Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the H3 receptor are used.

  • Incubation: The membranes are incubated in a buffer containing GDP, the test compound, and [35S]GTPγS, a non-hydrolyzable analog of GTP. Agonists stimulate the binding of [35S]GTPγS, while inverse agonists inhibit basal [35S]GTPγS binding.

  • Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal effect (Emax).

In Vivo Assessment of Wakefulness (EEG/EMG)

Electroencephalography (EEG) and electromyography (EMG) recordings in preclinical models are the gold standard for assessing a compound's effect on sleep-wake architecture.

surgery Surgical implantation of EEG and EMG electrodes in rodents recovery Post-surgical recovery period surgery->recovery habituation Habituation to the recording chamber recovery->habituation baseline Baseline EEG/EMG recording (24h) habituation->baseline dosing Administration of vehicle or test compound (this compound or Pitolisant) baseline->dosing test_recording Test EEG/EMG recording (24h) dosing->test_recording analysis Scoring and analysis of sleep-wake states test_recording->analysis

Figure 3: Experimental workflow for preclinical sleep studies.

Detailed Methodology:

  • Surgical Implantation: Rodents (rats or mice) are surgically implanted with electrodes for EEG (on the skull) and EMG (in the nuchal muscles) recordings under anesthesia.

  • Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chambers and cables to minimize stress-induced artifacts.

  • Baseline Recording: Continuous EEG and EMG recordings are acquired for a 24-hour period to establish baseline sleep-wake patterns.

  • Drug Administration: Animals are administered the test compound (this compound or Pitolisant) or vehicle at a specific time of day (e.g., at the beginning of the light or dark cycle).

  • Test Recording: EEG and EMG are recorded for another 24 hours post-dosing.

  • Data Analysis: The recordings are scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. Quantitative analysis is then performed to determine the effects of the compound on the duration and architecture of each state.

Discussion and Conclusion

Based on the available preclinical data, both this compound and Pitolisant are potent histamine H3 receptor antagonists. Pitolisant, however, demonstrates a significantly higher binding affinity for the receptor. Furthermore, robust preclinical data in a relevant disease model (orexin knockout mice) clearly demonstrated the wake-promoting efficacy of Pitolisant, which ultimately translated to successful clinical development and approval for narcolepsy.

For this compound, while preclinical studies indicated wake-promoting potential, the lack of publicly available, detailed quantitative in vivo efficacy data makes a direct comparison challenging. The eventual discontinuation of its clinical development for narcolepsy and ADHD suggests that the promising preclinical signals did not translate into significant clinical benefit.

This comparison highlights the importance of a comprehensive preclinical data package, including potent in vitro activity and robust in vivo efficacy in relevant disease models, in predicting the clinical success of a drug candidate. Researchers in the field can utilize the methodologies described herein to evaluate novel H3 receptor antagonists and advance the development of new therapies for sleep-wake disorders.

References

A Tale of Two Scaffolds: Unraveling the Structural and Functional Divergence of H3 Receptor Antagonists Bavisant and PF-03654746

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced structural differences between clinical candidates targeting the same receptor is paramount. This guide provides a detailed comparison of Bavisant (JNJ-31001074) and PF-03654746, two potent and selective histamine H3 (H3) receptor antagonists that have been evaluated in clinical trials. While both compounds aim to modulate histamine signaling in the central nervous system, their distinct chemical architectures give rise to different pharmacological profiles.

This comparative analysis delves into the core structural distinctions, supported by available experimental data on their binding affinities, selectivity, and pharmacokinetics. Detailed methodologies for the key experiments are provided to enable a comprehensive understanding of the presented data.

Core Structural Differences: Benzamide versus Cyclobutanecarboxamide

At the heart of their structural divergence lies the core scaffold of each molecule. This compound is a benzamide derivative, while PF-03654746 is built upon a cyclobutanecarboxamide framework. This fundamental difference influences the overall shape, rigidity, and orientation of the functional groups that interact with the H3 receptor binding pocket.

This compound features a central phenyl ring substituted with a morpholinomethyl group and a carboxamido linker to a cyclopropylpiperazine moiety.[1][2] This structure is characterized by a degree of flexibility in the linker region.

PF-03654746 , in contrast, possesses a more rigid cyclobutane ring. It is a trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide.[3] The stereochemistry of the cyclobutane ring and the presence of fluorine atoms are key features of this molecule.

G cluster_this compound This compound (Benzamide Derivative) cluster_pf03654746 PF-03654746 (Cyclobutanecarboxamide Derivative) This compound This compound Benzamide_Core Benzamide Core This compound->Benzamide_Core Morpholinomethyl Morpholinomethyl Group This compound->Morpholinomethyl Cyclopropylpiperazine Cyclopropylpiperazine Moiety This compound->Cyclopropylpiperazine PF03654746 PF-03654746 Cyclobutanecarboxamide_Core Cyclobutanecarboxamide Core PF03654746->Cyclobutanecarboxamide_Core Fluorinated_Phenyl Fluorinated Phenyl Group PF03654746->Fluorinated_Phenyl Pyrrolidinylmethyl Pyrrolidinylmethyl Group PF03654746->Pyrrolidinylmethyl Ethylamide Ethylamide Group PF03654746->Ethylamide

Core structural motifs of this compound and PF-03654746.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and PF-03654746. It is important to note that this data is compiled from different studies and direct comparison should be made with caution as experimental conditions may have varied.

Table 1: Receptor Binding Affinity
CompoundTargetAssay TypeKi (nM)Source
This compoundHuman H3 ReceptorRadioligand Binding1.8[4]
PF-03654746Human H3 ReceptorRadioligand Binding2.3[5]
Table 2: In Vitro Selectivity
CompoundOff-TargetAssay TypeActivitySource
This compoundPanel of 50 receptors and transportersRadioligand BindingNo significant affinity at 1 µM
PF-03654746Data for a broad panel from a single source is not available in the public domain.--
Table 3: Pharmacokinetic Properties
CompoundSpeciesRouteT1/2 (h)Brain PenetrationSource
This compoundRati.v.2.6Yes
This compoundHumanOral13.9 - 22.1Yes
PF-03654746Rat--Achieved net blood-brain barrier equilibrium
PF-03654746HumanOral-Yes

Mechanism of Action: H3 Receptor Antagonism

Both this compound and PF-03654746 act as antagonists or inverse agonists at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine in the central nervous system. By blocking the H3 receptor, these antagonists inhibit this negative feedback loop, leading to an increased release of these neurotransmitters, which is thought to underlie their potential therapeutic effects in conditions like ADHD and narcolepsy.

Histamine Histamine H3_Receptor H3 Receptor Histamine->H3_Receptor Activates Neurotransmitter_Release Reduced Neurotransmitter (e.g., Histamine, ACh, NE, DA) Release H3_Receptor->Neurotransmitter_Release Leads to Bavisant_PF This compound or PF-03654746 Blockade Blockade Bavisant_PF->Blockade Blockade->H3_Receptor Inhibits Increased_Release Increased Neurotransmitter Release Blockade->Increased_Release Results in cluster_bavisant_synthesis This compound Synthesis Workflow Start_B 4-Formylbenzoic Acid + Protected Piperazine Step1_B Coupling Start_B->Step1_B Intermediate_B1 Intermediate Aldehyde Step1_B->Intermediate_B1 Step2_B Reductive Amination with Morpholine Intermediate_B1->Step2_B Intermediate_B2 Protected Intermediate Step2_B->Intermediate_B2 Step3_B Deprotection & Coupling Intermediate_B2->Step3_B This compound This compound Step3_B->this compound cluster_pf_synthesis PF-03654746 Synthesis Workflow Start_PF Cyclobutane Precursor Synthesis Step1_PF Functionalization Start_PF->Step1_PF Intermediate_PF1 Key Cyclobutane Intermediate Step1_PF->Intermediate_PF1 Step2_PF Introduction of Fluorinated Phenyl and Pyrrolidinylmethyl Groups Intermediate_PF1->Step2_PF Intermediate_PF2 Advanced Intermediate Step2_PF->Intermediate_PF2 Step3_PF Amide Formation Intermediate_PF2->Step3_PF PF03654746 PF-03654746 Step3_PF->PF03654746

References

Validating Bavisant's Mechanism of Action: A Comparative Guide Utilizing Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Bavisant, a selective histamine H3 receptor (H3R) antagonist/inverse agonist, and its alternatives. The focus is on the validation of its mechanism of action, with a particular emphasis on the insights gained from genetic models. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

This compound (JNJ-31001074) was developed as a wake-promoting and cognition-enhancing agent.[1] Its primary mechanism of action is the blockade of histamine H3 autoreceptors, which leads to an increased release of histamine and other neurotransmitters such as acetylcholine and norepinephrine in the brain.[1] While preclinical studies in wild-type animals demonstrated promising effects on wakefulness and cognition, clinical trials for Attention Deficit Hyperactivity Disorder (ADHD) did not show significant efficacy.[1] A critical component in validating the mechanism of action of such a targeted therapeutic is the use of genetic models, such as knockout mice, to confirm that the drug's effects are indeed mediated by its intended target. To date, public-domain research has not detailed the use of H3R knockout mice to specifically validate this compound's mechanism. This guide, therefore, draws comparisons with other H3R antagonists where such genetic validation has been established, providing a framework for the expected outcomes and highlighting the importance of this validation step.

Comparative Analysis of H3 Receptor Antagonists

The following table summarizes the preclinical data for this compound and its key comparators, Pitolisant (Wakix®) and Irdabisant. Pitolisant is an approved medication for narcolepsy, underscoring the therapeutic potential of this drug class.

ParameterThis compound (JNJ-31001074)Pitolisant (BF2.649)Irdabisant (CEP-26401)Genetic Model Validation Benchmark (e.g., Thioperamide, Ciproxifan)
Target Histamine H3 Receptor (Antagonist/Inverse Agonist)Histamine H3 Receptor (Antagonist/Inverse Agonist)[2]Histamine H3 Receptor (Antagonist/Inverse Agonist)Histamine H3 Receptor (Antagonist/Inverse Agonist)
Binding Affinity (Ki) pKi = 8.27 (human H3R)[3]~4 nM (rat H3R)2.0 ± 1.0 nM (human H3R), 7.2 ± 0.4 nM (rat H3R)Not applicable
In Vitro Functional Activity Orally active antagonistPotent inverse agonist activityPotent antagonist and inverse agonist activitiesNot applicable
Effect on Neurotransmitter Release (in vivo) Increases acetylcholine levels in rat frontal cortexIncreases histamine concentration in the brainNot specified, but expected to increase histamine and other neurotransmittersIncreases histamine release in wild-type but not H3R KO mice
Effect on Wakefulness (EEG) Increases time spent awake in ratsReduces excessive daytime sleepiness in clinical trialsWake-promoting at 3 to 30 mg/kg p.o. in ratsWake-promoting effects are absent in H3R KO mice
Effect on Cognition (Behavioral Models) Pro-cognitive effects in a passive avoidance model in ratsImproves performance in sustained attention tasksImproves performance in the rat social recognition model of short-term memoryPro-cognitive effects are absent or altered in H3R KO mice
Genetic Model Validation Data not publicly available Data not publicly available for H3R KO miceData not publicly available for H3R KO miceEffects on locomotion, alcohol reward, and wakefulness are abolished in H3R knockout mice

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize H3 receptor antagonists.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To determine the effect of H3R antagonists on the release of histamine and acetylcholine in the prefrontal cortex.

Materials:

  • Microdialysis probes (2-4 mm membrane length)

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Subject animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex). Allow the animal to recover for several days.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the H3R antagonist (e.g., this compound, Pitolisant, or vehicle control) via the appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of histamine and acetylcholine.

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of the drug treatment to the vehicle control.

Step-Through Passive Avoidance Test

This behavioral test assesses long-term, fear-motivated memory in rodents.

Objective: To evaluate the pro-cognitive effects of H3R antagonists.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the latter equipped with an electric grid floor)

  • Sound-attenuating chamber

  • Subject animals (e.g., mice or rats)

Procedure:

  • Acquisition Trial (Training):

    • Place the animal in the brightly lit compartment.

    • After a brief habituation period, open the door separating the two compartments.

    • When the animal enters the dark compartment (which rodents naturally prefer), close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • The latency to enter the dark compartment is recorded.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the animal back into the light compartment.

    • Open the door and record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds).

    • A longer step-through latency is indicative of better memory of the aversive stimulus.

  • Drug Administration: The H3R antagonist or vehicle is typically administered before the acquisition trial to assess its effect on memory formation.

  • Data Analysis: Compare the step-through latencies between the drug-treated and vehicle-treated groups.

Visualizing the Mechanism and Validation Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3_Autoreceptor H3 Autoreceptor G_Protein Gαi/o H3_Autoreceptor->G_Protein Activates Histamine_Vesicle Histamine Vesicles Released_Histamine Histamine Histamine_Vesicle->Released_Histamine Release Released_Histamine->H3_Autoreceptor Binds to H1_H2_Receptors H1/H2 Receptors Released_Histamine->H1_H2_Receptors Activates Postsynaptic_Effects Wakefulness & Cognition H1_H2_Receptors->Postsynaptic_Effects This compound This compound (H3R Antagonist) This compound->H3_Autoreceptor G_Protein->Histamine_Vesicle Inhibits Release Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Histamine H3 Receptor Signaling Pathway.

Genetic_Validation_Workflow cluster_wt Wild-Type (WT) Mice cluster_ko H3R Knockout (KO) Mice WT_this compound Administer this compound WT_Effect Observe Effect (e.g., Increased Wakefulness) WT_this compound->WT_Effect WT_Vehicle Administer Vehicle No_Effect_WT No_Effect_WT WT_Vehicle->No_Effect_WT Observe No Effect Conclusion Conclusion: This compound's mechanism of action is validated as on-target WT_Effect->Conclusion KO_this compound Administer this compound KO_No_Effect Observe No Effect (Mechanism Validated) KO_this compound->KO_No_Effect KO_Vehicle Administer Vehicle No_Effect_KO No_Effect_KO KO_Vehicle->No_Effect_KO Observe No Effect KO_No_Effect->Conclusion Hypothesis Hypothesis: This compound's effects are mediated by the H3 Receptor Hypothesis->WT_this compound Hypothesis->KO_this compound

Experimental Workflow for Genetic Validation.

Logical_Relationship Bavisant_Admin This compound Administration H3R_Blockade Histamine H3 Receptor Blockade Bavisant_Admin->H3R_Blockade Genetic_Model H3R Knockout Model Bavisant_Admin->Genetic_Model Test in Increased_Neurotransmission Increased Histamine & Acetylcholine Release H3R_Blockade->Increased_Neurotransmission Physiological_Effect Increased Wakefulness & Cognitive Enhancement Increased_Neurotransmission->Physiological_Effect No_Effect Absence of Physiological Effect Genetic_Model->No_Effect Predicts

Logical Framework for Mechanism Validation.

References

Cross-validation of Bavisant experimental results with other H3 antagonists.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results of Bavisant, an investigational histamine H3 (H3) receptor antagonist, with other notable H3 antagonists, Pitolisant and Cipralisant. The objective is to offer a clear, data-driven comparison to inform research and development in this therapeutic area.

Introduction to H3 Receptor Antagonism

Histamine H3 receptors are primarily expressed in the central nervous system (CNS) where they act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine release.[1][2] They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[1][2] By blocking these receptors, H3 antagonists increase the release of these neurotransmitters, leading to enhanced wakefulness and improved cognitive function.[1] This mechanism of action has made H3 antagonists promising therapeutic targets for a range of neurological and psychiatric disorders, including narcolepsy, attention-deficit/hyperactivity disorder (ADHD), and Alzheimer's disease.

Comparative Data on H3 Antagonists

To facilitate a direct comparison of this compound with Pitolisant and Cipralisant, the following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity for H3 Receptor
CompoundReceptor SpeciesBinding Affinity (Kᵢ/pKᵢ)Assay Method
This compound HumanpKᵢ = 8.27Radioligand binding assay
Pitolisant HumanpKB = 5.7-6.2[¹²⁵I]iodoproxyfan binding assay
Cipralisant RatKᵢ = 0.47 nMRadioligand binding assay
Histamine H3 ReceptorpKᵢ = 9.9Not Specified

Note: Direct comparison of binding affinities should be made with caution due to variations in experimental conditions and receptor species.

Table 2: Preclinical In Vivo Efficacy
CompoundAnimal ModelKey Findings
This compound RatIncreased acetylcholine levels in the frontal cortex.
Pitolisant Rat & Mouse (Narcolepsy models)Increased wakefulness and reduced cataplexy. Did not induce significant changes in dopamine release in the nucleus accumbens, suggesting a lower potential for abuse compared to stimulants like Modafinil.
Cipralisant RatEnhanced acquisition in learning models and promoted wakefulness.
Table 3: Clinical Efficacy
CompoundIndicationKey Findings
This compound ADHD (Adults)Did not demonstrate statistically significant clinical effectiveness compared to placebo in a Phase 2b trial. A non-significant trend towards improvement was observed.
Pitolisant Narcolepsy (Adults)Significantly improved Epworth Sleepiness Scale (ESS) scores and reduced the frequency of cataplexy in multiple clinical trials.
Cipralisant ADHDPreclinical studies suggested potential for ADHD treatment, but clinical trial data in this indication is not readily available.
Table 4: Pharmacokinetic Properties

| Compound | Key Characteristics | |---|---|---| | This compound | Orally active and brain-penetrating. | | Pitolisant | Orally available with high serum protein-binding (>90%). Primarily eliminated in the urine as inactive metabolites. | | Cipralisant | Orally active with good CNS penetration. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the characterization of H3 receptor antagonists.

H3 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the H3 receptor.

  • Membrane Preparation: Cell membranes expressing the human H3 receptor are prepared from cell lines (e.g., HEK293 or CHO cells) transfected with the receptor gene.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [³H]-N-α-methylhistamine or [¹²⁵I]iodoproxyfan) and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of neurotransmitter levels in the brain of a living animal.

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the frontal cortex or hypothalamus) of an anesthetized or freely moving animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid of the brain diffuse across the semipermeable membrane of the probe and into the aCSF.

  • Sample Collection: The collected dialysate is then analyzed to quantify the concentration of neurotransmitters of interest (e.g., histamine, acetylcholine) using techniques like high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Drug Administration: The H3 antagonist is administered to the animal (e.g., orally or via injection), and changes in neurotransmitter levels in the dialysate are monitored over time to assess the drug's effect.

Visualizing the Mechanisms

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds to Vesicle Histamine Vesicle H3R->Vesicle Inhibits Release H3_Antagonist H3 Antagonist (e.g., this compound) H3_Antagonist->H3R Blocks Release Histamine Release Vesicle->Release Space H1R H1/H2 Receptor Release->H1R Binds to Effect Wakefulness & Cognitive Enhancement H1R->Effect Activates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development Binding H3 Receptor Binding Assay Functional Functional Assay (e.g., GTPγS binding) Binding->Functional Confirm Activity PK Pharmacokinetics (PK) Functional->PK Efficacy Efficacy Models (e.g., Narcolepsy, ADHD) PK->Efficacy Inform Dosing Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Efficacy->Microdialysis Correlate with Mechanism Phase1 Phase I (Safety & PK) Microdialysis->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: Drug Discovery and Development Workflow for H3 Antagonists.

Conclusion

This compound, Pitolisant, and Cipralisant are all potent H3 receptor antagonists with distinct profiles. This compound has a high affinity for the human H3 receptor but did not demonstrate significant efficacy in clinical trials for ADHD. Pitolisant is an approved medication for narcolepsy, with robust clinical data supporting its efficacy in improving wakefulness and reducing cataplexy. Cipralisant shows high potency in preclinical models, particularly for cognitive enhancement, but its clinical development status is less clear.

This comparative guide highlights the therapeutic potential of H3 receptor antagonism while underscoring the importance of translating preclinical efficacy into clinical success. The provided data and experimental context aim to support researchers in the continued exploration and development of novel H3 antagonists for various neurological disorders.

References

The Critical Role of Positive Controls in Evaluating Bavisant's Pro-Cognitive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigorous assessment of novel cognitive enhancers is paramount. This guide provides a comparative framework for testing the histamine H3 receptor inverse agonist, Bavisant, in cognitive assays, emphasizing the indispensable role of a positive control.

This compound (JNJ-31001074) is a highly selective, orally active antagonist of the human histamine H3 receptor.[1] Its mechanism of action involves modulating the release of several key neurotransmitters implicated in wakefulness and cognition, including acetylcholine, norepinephrine, and dopamine.[1][2][3] By blocking the inhibitory presynaptic H3 autoreceptors and heteroreceptors, this compound is hypothesized to enhance neurotransmission in brain regions critical for cognitive processes.[2] Preclinical studies have indicated its potential pro-cognitive effects, for instance, in a passive avoidance model, and its ability to increase acetylcholine levels in the frontal cortex.

When evaluating the efficacy of a novel compound like this compound, the inclusion of a positive control—a drug with a well-established pro-cognitive effect—is crucial for validating the experimental model and providing a benchmark for the new drug's performance. The absence of an effect in the positive control group would suggest issues with the experimental setup, while a robust effect allows for a meaningful comparison of the novel agent's potency and efficacy.

Selecting an Appropriate Positive Control

The choice of a positive control should be guided by its mechanism of action and its established efficacy in the chosen cognitive assay. For this compound, two excellent positive control candidates are Pitolisant and Donepezil.

  • Pitolisant (Wakix®): As another histamine H3 receptor antagonist/inverse agonist, Pitolisant offers a mechanistically similar comparison. It is clinically approved for the treatment of narcolepsy and has demonstrated pro-cognitive effects in preclinical and clinical settings.

  • Donepezil (Aricept®): A well-established acetylcholinesterase inhibitor, Donepezil enhances cholinergic neurotransmission, a pathway also modulated by H3 receptor antagonists. It is a widely used treatment for the symptomatic relief of Alzheimer's disease and is frequently employed as a positive control in preclinical cognitive assays like the Novel Object Recognition (NOR) test.

Comparative Preclinical Data in Cognitive Assays

While direct head-to-head preclinical data for this compound against a positive control in cognitive assays is not extensively published, we can construct a representative comparison based on typical findings for potent H3 receptor antagonists and established cognitive enhancers. The following table illustrates how data from a Novel Object Recognition (NOR) test could be presented.

Table 1: Representative Data from the Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (Mean ± SEM)
Vehicle-0.1 ± 0.05
Scopolamine (Amnesic Agent)1.0-0.1 ± 0.04
This compound + Scopolamine3.00.35 ± 0.06*
This compound + Scopolamine10.00.45 ± 0.07
Positive Control:
Donepezil + Scopolamine1.00.42 ± 0.08
Pitolisant + Scopolamine10.00.40 ± 0.07**

*p<0.05, **p<0.01 compared to the Scopolamine group. This table presents hypothetical data for illustrative purposes, based on the expected outcomes from published literature on H3 receptor antagonists and positive controls.

Experimental Protocols

A detailed and standardized protocol is essential for the reproducibility of cognitive assay results. Below is a comprehensive protocol for the Novel Object Recognition (NOR) test, a widely used assay to assess learning and memory in rodents.

Novel Object Recognition (NOR) Test Protocol

1. Animals:

  • Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

2. Apparatus:

  • A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning. The arena should be situated in a dimly lit, quiet room.

3. Objects:

  • Objects should be of similar size but differ in shape and texture. They should be heavy enough that the rats cannot displace them. Multiple copies of each object are required.

4. Habituation (Day 1):

  • Each rat is placed in the empty arena for 5-10 minutes to acclimate to the environment. This reduces novelty-induced stress on the testing day.

5. Training/Familiarization Phase (Day 2):

  • Two identical objects are placed in opposite corners of the arena.

  • A rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes).

  • The time spent exploring each object (defined as the nose being within 2 cm of the object and oriented towards it) is recorded.

  • After the session, the rat is returned to its home cage.

6. Testing/Choice Phase (Day 2):

  • After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), one of the familiar objects is replaced with a novel object.

  • The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).

  • The time spent exploring the familiar and novel objects is recorded.

  • The arena and objects are thoroughly cleaned between each trial to eliminate olfactory cues.

7. Data Analysis:

  • The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

  • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

H3_Receptor_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_heteroreceptor Presynaptic Non-Histaminergic Neuron (e.g., Cholinergic, Dopaminergic) Histidine Histidine Histamine Histamine Histidine->Histamine HDC Histamine_Vesicle Histamine Vesicles Histamine->Histamine_Vesicle Synaptic_Cleft Histamine_Vesicle->Synaptic_Cleft Release H3_Autoreceptor H3 Autoreceptor Synaptic_Cleft->H3_Autoreceptor H1_H2_Receptors H1/H2 Receptors Synaptic_Cleft->H1_H2_Receptors H3_Heteroreceptor H3 Heteroreceptor Synaptic_Cleft->H3_Heteroreceptor H3_Autoreceptor->Histamine_Vesicle Inhibits Release (-) Neuronal_Excitation Neuronal_Excitation H1_H2_Receptors->Neuronal_Excitation Neuronal Excitation Neurotransmitter_Vesicle Neurotransmitter Vesicles (ACh, DA, NE) H3_Heteroreceptor->Neurotransmitter_Vesicle Inhibits Release (-) This compound This compound This compound->H3_Autoreceptor Blocks (-) This compound->H3_Heteroreceptor Blocks (-)

Caption: this compound blocks inhibitory H3 auto- and heteroreceptors.

NOR_Workflow cluster_setup Experimental Setup cluster_testing Testing Day (Day 2) cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Arena (Day 1, 10 min) Animal_Acclimation->Habituation Dosing Drug Administration (Vehicle, this compound, Positive Control) Familiarization Familiarization Phase (T1) (2 identical objects, 5 min) Dosing->Familiarization Retention Retention Interval (e.g., 24 hours) Familiarization->Retention Choice Choice Phase (T2) (1 familiar, 1 novel object, 5 min) Retention->Choice Data_Collection Record Exploration Times Choice->Data_Collection Calculate_DI Calculate Discrimination Index (DI) Data_Collection->Calculate_DI Stats Statistical Analysis (e.g., ANOVA) Calculate_DI->Stats

Caption: Workflow for the Novel Object Recognition (NOR) test.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Bavisant and JNJ-39220675

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two investigational histamine H3 receptor antagonists, Bavisant (JNJ-31001074) and JNJ-39220675. Both compounds, developed by Johnson & Johnson, were investigated for their potential in treating central nervous system disorders. This document summarizes available quantitative data, outlines experimental methodologies from clinical trials, and visualizes key pathways and processes to offer a comprehensive overview for the scientific community.

Executive Summary

This compound and JNJ-39220675 are selective antagonists of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system. By blocking this receptor, these compounds were expected to increase the levels of several neurotransmitters, including histamine, acetylcholine, and norepinephrine, thereby offering therapeutic potential for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and allergic rhinitis. While this compound progressed to Phase 2 clinical trials for ADHD, its development was ultimately discontinued due to a lack of significant clinical efficacy.[1][2] Information on the clinical development of JNJ-39220675 is less publicly available, with a Phase 2 trial completed for allergic rhinitis.[3][4] This guide aims to collate and present the available pharmacokinetic data to aid in the understanding of these two molecules.

Pharmacokinetic Data Comparison

The following table summarizes the available human pharmacokinetic parameters for this compound. Despite extensive searches of publicly available literature and clinical trial databases, specific human pharmacokinetic data for JNJ-39220675 were not found.

ParameterThis compound (JNJ-31001074)JNJ-39220675
Mechanism of Action Selective Histamine H3 Receptor Antagonist/Inverse Agonist[1]Selective Histamine H3 Receptor Antagonist
Route of Administration OralOral
Time to Peak Plasma Concentration (Tmax) 0.5 - 4 hoursNot Available
Mean Elimination Half-life (t1/2) 13.9 - 22.1 hours. Note: A separate source reported a longer half-life of 49.1 and 56.1 hours for 2 mg and 5 mg doses, respectively, of a related compound (11h) from the same chemical series as this compound.Not Available
Area Under the Curve (AUC) Dose-proportional between 10 and 30 mg and in the 100 to 400 mg dose range.Not Available
Maximum Plasma Concentration (Cmax) Increased dose-proportionally over 100 to 400 mg.Not Available
Brain Penetration Yes, CNS-penetrantYes, readily penetrates the blood-brain barrier
Clinical Development Status Discontinued for ADHD and narcolepsyPending/Inactive for Allergic Rhinitis

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analyses are not fully available in the public domain. However, based on information from clinical trial registries and related publications, the following outlines the likely methodologies employed.

This compound (from NCT00880217 for ADHD)

The pharmacokinetic profile of this compound was likely characterized in a Phase 2, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study in adults with ADHD.

  • Study Design: Participants were randomly assigned to receive one of three daily doses of this compound (1 mg, 3 mg, or 10 mg), placebo, or an active control (atomoxetine or OROS methylphenidate) for 42 days.

  • Pharmacokinetic Sampling: Blood samples were likely collected at pre-defined time points after drug administration on specific study days (e.g., day 1 and day 42) to determine plasma concentrations of this compound.

  • Bioanalytical Method: Plasma concentrations of this compound were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantitative analysis of small molecules in biological matrices.

  • Pharmacokinetic Analysis: Non-compartmental analysis would have been used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t1/2. Software such as WinNonlin would typically be used for these calculations.

JNJ-39220675 (from NCT00804687 for Allergic Rhinitis)

The clinical study for JNJ-39220675 was a Phase 2a, randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way crossover study.

  • Study Design: Participants with allergic rhinitis received a single oral dose of JNJ-39220675 (10 mg), pseudoephedrine (60 mg), or placebo in a crossover fashion with a washout period of at least 6 days between treatments.

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected at various time points before and after the single dose administration of JNJ-39220675 to characterize its absorption, distribution, metabolism, and excretion profile.

  • Bioanalytical Method: A validated LC-MS/MS method would have been the standard approach to quantify JNJ-39220675 concentrations in plasma samples.

  • Pharmacokinetic Analysis: As with this compound, non-compartmental analysis would have been employed to determine the pharmacokinetic parameters from the plasma concentration-time data following the single dose.

Visualizations

Signaling Pathway of Histamine H3 Receptor Antagonists

G Histamine H3 Receptor Antagonist Signaling Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_synthesis Histidine -> Histamine Histamine_release Histamine Release Histamine_synthesis->Histamine_release H3_Receptor Histamine H3 Receptor (Autoreceptor) Histamine_release->H3_Receptor Negative Feedback Increased_Histamine Increased Synaptic Histamine Histamine_release->Increased_Histamine Leads to Postsynaptic_Receptors Postsynaptic Receptors (H1, H2) Neurotransmitter_Release_Post Increased Neurotransmitter (ACh, NE, DA) Release Postsynaptic_Receptors->Neurotransmitter_Release_Post Stimulates Bavisant_JNJ This compound / JNJ-39220675 (H3 Receptor Antagonist) Bavisant_JNJ->H3_Receptor Blocks Increased_Histamine->Postsynaptic_Receptors Activates

Caption: Signaling pathway of H3 receptor antagonists like this compound and JNJ-39220675.

General Experimental Workflow for a Clinical Pharmacokinetic Study

G General Workflow of a Clinical Pharmacokinetic Study Study_Design 1. Study Design (e.g., SAD, MAD, Crossover) Subject_Recruitment 2. Subject Recruitment & Screening Study_Design->Subject_Recruitment Drug_Administration 3. Drug Administration (Oral Dose) Subject_Recruitment->Drug_Administration Sample_Collection 4. Serial Blood Sampling Drug_Administration->Sample_Collection Sample_Processing 5. Plasma Separation & Storage Sample_Collection->Sample_Processing Bioanalysis 6. LC-MS/MS Analysis of Plasma Samples Sample_Processing->Bioanalysis Data_Analysis 7. Pharmacokinetic Parameter Calculation (Non-compartmental analysis) Bioanalysis->Data_Analysis Reporting 8. Reporting of Results Data_Analysis->Reporting

Caption: A typical workflow for a clinical pharmacokinetic study.

References

Bavisant: A Comparative Analysis of a Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the statistical validation of experimental data for Bavisant, a selective histamine H3 receptor antagonist. This guide provides a comparative analysis of this compound against established alternatives, supported by available preclinical and clinical data.

This compound (also known as JNJ-31001074) is an investigational small molecule that acts as a potent and selective antagonist or inverse agonist of the histamine H3 receptor.[1] Predominantly expressed in the central nervous system, the H3 receptor functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, regulating the release of various neurotransmitters. By blocking these receptors, this compound was developed with the hypothesis that it would increase the release of histamine, acetylcholine, norepinephrine, and dopamine, thereby promoting wakefulness and enhancing cognitive functions.[2][3]

Despite its promising mechanism of action, the clinical development of this compound for Attention Deficit Hyperactivity Disorder (ADHD) was discontinued due to a lack of significant clinical efficacy in a key Phase 2 trial.[2] This guide provides a detailed comparison of this compound's performance against both a placebo and active comparators from this pivotal study, alongside preclinical data that validates its engagement with its molecular target.

Quantitative Data Summary

The following tables summarize the key quantitative data from both preclinical receptor occupancy studies and a pivotal Phase 2 clinical trial in adults with ADHD.

Table 1: Preclinical Receptor Occupancy of this compound Analogue (11j) in Rats

This table presents the ex vivo histamine H3 receptor occupancy in the rat brain 1 hour after oral administration of a 3 mg/kg dose of a compound (11j) structurally analogous to this compound.

CompoundBrain Concentration (µM) at 1hReceptor Occupancy (%) at 1h
11j (this compound analogue) 0.8986

Data extracted from "Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development".

Table 2: Clinical Efficacy of this compound in Adults with ADHD (NCT00880217)

This table summarizes the primary efficacy endpoint from a 42-day, randomized, double-blind, placebo- and active-controlled study. The primary endpoint was the mean change from baseline in the total ADHD Rating Scale, Version IV (ADHD-RS-IV) score.

Treatment GroupMean Change from Baseline in ADHD-RS-IV Score (Day 42)p-value vs. Placebo
Placebo-8.8-
This compound (1 mg/day)-9.3Not performed
This compound (3 mg/day)-11.2Not performed
This compound (10 mg/day)-12.20.161
Atomoxetine (80 mg/day)-15.3<0.005
OROS Methylphenidate (54 mg/day)-15.7<0.005

*Statistical comparisons for the 1 mg/day and 3 mg/day groups were not performed due to the non-significant result of the 10 mg/day group in a step-down closed testing procedure.[2]

Table 3: Safety and Tolerability of this compound in Adults with ADHD (NCT00880217)

This table presents the incidence of treatment-emergent adverse events (TEAEs) and discontinuations due to TEAEs.

Treatment GroupIncidence of Total TEAEs (%)Discontinuations due to TEAEs (%)
Placebo58.92.7
This compound (1 mg/day)61.84.4
This compound (3 mg/day)82.47.4
This compound (10 mg/day)89.019.2
Atomoxetine (80 mg/day)83.810.8
OROS Methylphenidate (54 mg/day)82.48.8

Experimental Protocols

Ex Vivo Histamine H3 Receptor Occupancy in Rats

Objective: To determine the extent of H3 receptor binding in the brain after oral administration of a this compound analogue.

Methodology:

  • Male Sprague-Dawley rats were orally administered a 3 mg/kg dose of the test compound.

  • After 1 hour, the animals were euthanized, and their brains were rapidly removed.

  • Brain tissue was homogenized, and membrane fractions were prepared.

  • A radioligand binding assay was performed using a tritiated H3 receptor antagonist to measure the number of available (unoccupied) H3 receptors.

  • Receptor occupancy was calculated as the percentage reduction in radioligand binding in the brains of treated animals compared to vehicle-treated controls.

  • Drug concentrations in the brain were also measured at the same time point using standard bioanalytical techniques.

Clinical Trial for the Treatment of Adults with ADHD (NCT00880217)

Objective: To evaluate the efficacy, safety, and tolerability of three dosages of this compound compared with placebo and two active controls in adults with ADHD.

Methodology:

  • Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.

  • Participants: Men and women aged 18-55 years with a confirmed diagnosis of ADHD.

  • Intervention: Participants were randomly assigned to one of six treatment groups: placebo, this compound (1 mg/day, 3 mg/day, or 10 mg/day), atomoxetine (80 mg/day), or OROS methylphenidate (54 mg/day).

  • Treatment Duration: A 42-day double-blind treatment phase.

  • Primary Efficacy Endpoint: The change from baseline in the total ADHD-RS-IV score at day 42. The ADHD-RS-IV is a standardized instrument for assessing the severity of ADHD symptoms.

  • Safety Assessments: Monitoring and recording of treatment-emergent adverse events (TEAEs), laboratory tests, and electrocardiogram (ECG) readings.

  • Statistical Analysis: The primary efficacy analysis compared the change from baseline in the ADHD-RS-IV total score for each this compound dose group with the placebo group. A step-down closed testing procedure was used for the this compound dose groups. The active control groups were also compared to the placebo group to establish assay sensitivity.

Visualizations

Bavisant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Autoreceptor This compound->H3R Blocks Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Release (-) Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Release H1R_H2R Postsynaptic Histamine Receptors (H1, H2) Histamine_Released->H1R_H2R Binds Neuronal_Activity Increased Neuronal Activity H1R_H2R->Neuronal_Activity Activates

Caption: Signaling pathway of this compound at a histaminergic synapse.

Bavisant_Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Phase (42 days) Screening Screening Phase (up to 14 days) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo Bavisant1 This compound 1mg Randomization->Bavisant1 Bavisant3 This compound 3mg Randomization->Bavisant3 Bavisant10 This compound 10mg Randomization->Bavisant10 Atomoxetine Atomoxetine 80mg Randomization->Atomoxetine OROS_MPH OROS Methylphenidate 54mg Randomization->OROS_MPH FollowUp Post-Treatment Follow-Up (7 days) Placebo->FollowUp Bavisant1->FollowUp Bavisant3->FollowUp Bavisant10->FollowUp Atomoxetine->FollowUp OROS_MPH->FollowUp

Caption: Workflow of the this compound Phase 2 clinical trial (NCT00880217).

References

Safety Operating Guide

Proper Disposal of Bavisant: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of investigational compounds like Bavisant. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a selective histamine H3 receptor antagonist used in research. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). While a specific, universally applicable disposal protocol for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals. Always consult the this compound-specific Safety Data Sheet provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal activities.

Hazard Profile and Safety Data Summary

Before initiating any disposal procedure, it is crucial to be thoroughly familiar with the hazard profile of this compound. The following table summarizes the key safety information that would be detailed in the compound's Safety Data Sheet (SDS).

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin.[1]Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE).[1]
Skin Corrosion/Irritation May cause skin irritation upon contact.[1]Wear protective gloves and clothing. In case of contact, wash skin with plenty of soap and water.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]Wear eye protection. In case of contact, rinse cautiously with water for several minutes.
Germ Cell Mutagenicity May be suspected of causing genetic defects.Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste, including the pure compound, solutions, and contaminated materials, requires a systematic approach to ensure safety and compliance.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE as recommended by the SDS:

  • Safety Goggles: To protect against splashes.

  • Gloves: Chemically resistant gloves appropriate for the solvents being used.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect unused or expired this compound in its original container or a clearly labeled, compatible container. This container should be designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The container should specify all components of the solution.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste bag or container.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container thoroughly with a suitable solvent three times. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policies and the toxicity of the compound.

Hazardous Waste Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Pickup: Contact your EHS office to schedule a waste pickup.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principle for the chemical treatment of many laboratory reagents involves conversion to a less hazardous substance. However, such procedures should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of the institutional chemical safety officer.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BavisantDisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_decon Decontamination cluster_disposal Final Disposal start Start: this compound Waste Generated consult_sds Consult this compound SDS start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe waste_type Identify Waste Type wear_ppe->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials Collection waste_type->contaminated_materials Contaminated Materials empty_container Empty Container? solid_waste->empty_container liquid_waste->empty_container label_waste Label Waste Container contaminated_materials->label_waste triple_rinse Triple Rinse Container empty_container->triple_rinse Yes empty_container->label_waste No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_proc End of Procedure contact_ehs->end_proc

Caption: this compound Disposal Workflow Diagram

By following these procedures and consulting the appropriate safety resources, researchers can ensure the safe and environmentally responsible disposal of this compound.

References

Navigating the Safe Handling of Bavisant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bavisant, a potent and selective histamine H3 receptor antagonist. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

While a specific, official Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for handling chemical compounds of this nature, based on available safety information from chemical suppliers. Researchers should always consult their institution's safety protocols and, if possible, obtain a compound-specific SDS from the supplier.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE and engineering controls for handling this compound in a laboratory setting.

Control Type Equipment/Procedure Purpose
Engineering Controls Chemical Fume HoodTo minimize inhalation exposure to powders or aerosols.
Emergency Eyewash StationFor immediate flushing of eyes in case of accidental contact.
Safety ShowerFor immediate decontamination in case of large-scale skin contact.
Personal Protective Equipment (PPE)
Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure the integrity of the research.

1. Preparation and Weighing:

  • Perform all manipulations of solid this compound within a certified chemical fume hood to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • Ensure all necessary PPE is worn correctly before handling the compound.

2. Dissolution:

  • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

  • Consult the product datasheet for appropriate solvents and solubility information.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, date, and responsible researcher's name.

  • Keep containers sealed when not in use to prevent evaporation and contamination.

  • Avoid eating, drinking, or smoking in the laboratory area.

4. Spills and Decontamination:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.
Empty Containers Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

Bavisant_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Receive and Log this compound b Don PPE a->b Proceed to c Work in Fume Hood b->c Proceed to d Weigh Compound c->d Proceed to e Prepare Solution d->e Proceed to f Conduct Experiment e->f Proceed to g Label and Store f->g After Use h Decontaminate Work Area f->h In case of spill/end of work i Segregate Waste g->i For Disposal h->i After Decontamination j Dispose of Hazardous Waste i->j Follow Protocol k Remove and Dispose of PPE j->k Final Step

Caption: A logical workflow for handling this compound safely.

By implementing these safety and logistical procedures, researchers can confidently work with this compound while maintaining a secure and efficient laboratory environment. This commitment to safety not only protects personnel but also upholds the integrity of the scientific process.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bavisant
Reactant of Route 2
Reactant of Route 2
Bavisant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.